molecular formula C28H28O9 B14755811 Chrysomycin A

Chrysomycin A

Katalognummer: B14755811
Molekulargewicht: 508.5 g/mol
InChI-Schlüssel: OMDANBMKOUVKAG-KUSFQVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one is a natural product found in Streptomyces with data available.

Eigenschaften

Molekularformel

C28H28O9

Molekulargewicht

508.5 g/mol

IUPAC-Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m0/s1

InChI-Schlüssel

OMDANBMKOUVKAG-KUSFQVDNSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O

Kanonische SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of Chrysomycin A from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A, a C-aryl glycoside antibiotic, has garnered significant interest for its potent biological activities, particularly against multidrug-resistant tuberculosis and various bacterial pathogens. First discovered in 1955 from Streptomyces A-419, this compound belongs to the gilvocarcin family of natural products and is biosynthesized through a type II polyketide pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces species. It details both historical and modern experimental protocols for fermentation, extraction, and purification, presents key quantitative data in a structured format, and visualizes the experimental workflow and biosynthetic context.

Introduction

This compound is a bioactive secondary metabolite produced by several species of Streptomyces, a genus renowned for its prolific production of antibiotics. The initial discovery of this compound was reported in 1955 by Strelitz and his colleagues from the fermentation broth of Streptomyces A-419 as a mixture with its congener, Chrysomycin B.[1][2] Subsequent research has led to the isolation of this compound and other analogs from various other Streptomyces strains, including Streptomyces sp. MS751, Streptomyces sporoverrucosus, and Streptomyces sp. OA161.[3][4][5]

Structurally, this compound is a member of the gilvocarcin class of C-aryl glycosides, featuring a benzonaphthopyranone core.[1][6] Its biosynthesis is proposed to occur via a type II polyketide synthase pathway, involving the condensation of a decaketide intermediate.[7] The compound exhibits a broad spectrum of biological activities, including antibacterial, antitumor, and anti-bacteriophage properties.[3] Of particular note is its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

This guide aims to provide researchers and drug development professionals with a detailed technical resource on the discovery and isolation of this compound, compiling essential data and methodologies from seminal and contemporary scientific literature.

Data Presentation

Producing Organisms
Streptomyces StrainIsolation SourceReference
Streptomyces A-419Soil[1][2]
Streptomyces sp. MS751Marine Sediment (South China Sea)[3]
Streptomyces sporoverrucosusNot Specified[1]
Streptomyces sp. OA161Coastal Area in Kerala, India[5]
Streptomyces sp. 891Marine Sediments (South China Sea)[8][9]
Spectroscopic and Physical Data for this compound
PropertyDataReference
Molecular Formula C₂₈H₂₈O₉[3]
Molecular Weight 508.52 g/mol [3]
Appearance Yellow crystalsStrelitz et al., 1955
High-Resolution ESI-MS m/z [M+H]⁺ calculated for C₂₈H₂₉O₉⁺: 509.1812, found: 509.1807[3]
¹H and ¹³C NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR data for this compound recorded in DMSO-d₆.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
1129.0
2120.57.65 (d, 8.0)
3134.18.10 (d, 8.0)
4118.9
4a133.5
5160.2
6108.86.95 (s)
6a154.5
7115.8
8135.56.80 (dd, 17.0, 10.5)
9115.25.80 (d, 17.0)
105.30 (d, 10.5)
10a125.5
11128.57.90 (d, 8.5)
12124.37.70 (d, 8.5)
12a130.8
12b116.9
1'98.94.85 (d, 7.5)
2'73.23.40 (m)
3'76.53.60 (m)
4'70.13.30 (m)
5'77.83.70 (m)
6'17.91.20 (d, 6.5)
OMe-556.13.95 (s)

Data compiled from related chrysomycin analog studies. Specific assignments for this compound may vary slightly.

Biological Activity
Target Organism/Cell LineActivity MetricValueReference
Mycobacterium tuberculosis (MDR-TB)MIC0.4 µg/mL[1]
Mycobacterium tuberculosis H37RvMIC3.125 µg/mL[5]
Methicillin-resistant S. aureus (MRSA)MIC0.5 µg/mL[3]
Bacillus subtilisMIC0.6 µg/mL[5]
Human Leukemia (HL-60)IC₅₀0.9 µM[10]

Experimental Protocols

Fermentation

This protocol is a composite of modern fermentation procedures for high-yield production of this compound.

3.1.1. Culture and Inoculum Preparation

  • A pure culture of a this compound-producing Streptomyces strain (e.g., Streptomyces sp. 891) is streaked onto an ISP-2 agar plate (4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 20 g/L agar).

  • The plate is incubated at 28-30°C for 5-7 days until well-developed colonies are observed.

  • A single colony is used to inoculate a 50 mL seed culture in a 250 mL flask containing ISP-2 broth.

  • The seed culture is incubated at 28-30°C for 2-5 days on a rotary shaker at 220 rpm.[8][9]

3.1.2. Production Fermentation

  • A large-scale fermentation is initiated by inoculating a production medium with the seed culture (typically a 5% v/v inoculum).[9]

  • An optimized production medium for Streptomyces sp. 891 consists of (per liter): 40 g glucose, 20 g corn starch, 25 g soybean meal, and 3 g CaCO₃.[8] The initial pH is adjusted to 6.5.[8]

  • The fermentation is carried out in baffled flasks (e.g., 300 mL medium in a 1 L flask) at 28-30°C with vigorous shaking (220 rpm) for 10-12 days.[3][9]

  • This compound production can be monitored by HPLC analysis of small aliquots of the culture broth over the fermentation period.

Extraction and Initial Purification
  • After the fermentation period, the culture broth is harvested and centrifuged (e.g., 8000 rpm for 10 minutes) to separate the mycelia from the supernatant.[3]

  • The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[3]

  • The mycelial pellet is extracted three times with acetone or methanol.[3] The solvent is filtered and evaporated to dryness. The resulting residue is then redissolved in a suitable solvent for further purification.

  • The crude extracts from the supernatant and mycelia are combined for further processing.

Chromatographic Purification
  • Vacuum Liquid Chromatography (VLC): The combined crude extract is adsorbed onto silica gel and subjected to reversed-phase C18 vacuum liquid chromatography. Elution is performed with a stepwise gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound from the VLC are pooled, concentrated, and subjected to preparative or semi-preparative reversed-phase HPLC. A representative HPLC protocol is as follows:

    • Column: C18, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Gradient Program: A linear gradient from 30% to 70% acetonitrile over 30 minutes is a typical starting point.

    • Flow Rate: 1-5 mL/min for semi-preparative scale.

    • Detection: UV detection at a wavelength of 254 nm or 280 nm.

    • Fractions corresponding to the this compound peak are collected, and the solvent is removed under vacuum to yield the purified compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Streptomyces Strain inoculum Inoculum Preparation strain->inoculum production Production Fermentation inoculum->production harvest Harvest & Centrifugation production->harvest supernatant_ext Supernatant Extraction (EtOAc) harvest->supernatant_ext mycelia_ext Mycelia Extraction (Acetone/MeOH) harvest->mycelia_ext combine Combine & Concentrate supernatant_ext->combine mycelia_ext->combine vlc Reversed-Phase VLC combine->vlc hplc Reversed-Phase HPLC vlc->hplc pure_compound Pure this compound hplc->pure_compound biosynthesis_pathway propionate Propionate (Chain Initiator) decaketide_a Decaketide Intermediate A propionate->decaketide_a acetate Acetate (Chain Initiator) decaketide_b Decaketide Intermediate B acetate->decaketide_b rearrangement Condensation & Rearrangement decaketide_a->rearrangement decaketide_b->rearrangement chrysomycin_a This compound Chromophore rearrangement->chrysomycin_a from Propionate chrysomycin_b Chrysomycin B Chromophore rearrangement->chrysomycin_b from Acetate

References

A Technical Guide to the Chrysomycin A Biosynthesis Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a C-aryl glycoside polyketide antibiotic belonging to the gilvocarcin family of natural products.[1] First isolated from Streptomyces species in 1955, it has garnered significant interest due to its potent biological activities, including antitumor, antibacterial, and antifungal properties.[2] Notably, this compound has shown promising activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, making it a valuable lead compound for the development of new anti-TB agents.[1][3] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, the organization of its biosynthetic gene cluster (BGC), and the experimental methodologies used to elucidate its formation.

This compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been cloned and characterized from Streptomyces albaduncus.[4] The cluster encodes a suite of enzymes responsible for the synthesis of the polyketide backbone, the rare deoxysugar moiety (D-virenose), and subsequent tailoring reactions. The genes within the chrysomycin (chry) cluster work in concert to assemble the final complex molecule.

A comparative transcriptomic analysis between a wild-type Streptomyces sp. 891 and a high-yield mutant strain (891-B6) has provided insights into the roles of specific genes.[5] Upregulation of key genes in the mutant strain correlates with increased production of this compound and a decrease in its analogue, Chrysomycin B.[5]

Table 1: Genes in the this compound Biosynthetic Cluster and Their Putative Functions
GeneProposed FunctionEvidence/Homology
chryA-C Type II Polyketide Synthase (PKS) - Minimal PKS (KSα, KSβ, ACP) for polyketide chain assembly.Homology to other Type II PKS systems. Upregulated in high-producing mutant.[5] Responsible for forming the decaketide intermediate from a propionate starter and acetate extenders.[6]
chryF, G, K, P, Q Post-PKS tailoring enzymes (e.g., cyclases, aromatases, ketoreductases) for aglycone backbone formation.Part of the core set of upregulated genes in the high-yield mutant, responsible for benzonaphthopyranone aglycone biosynthesis.[5]
chryD, E, U Deoxysugar biosynthesis enzymes for the formation of TDP-D-virenose.Homologous to genes involved in deoxysugar biosynthesis pathways.[4] Upregulated in the high-yield mutant.[5]
chryGT Glycosyltransferase responsible for attaching the virenose sugar moiety to the aglycone.Homology to glycosyltransferases. Essential for the final step of C-glycosylation.[4]
chryOII, OIII, OIV Oxygenases/Oxidoreductases involved in the conversion of the C8-ethyl group (Chrysomycin B) to a C8-vinyl group (this compound).Greatly enhanced expression in the mutant strain 891-B6, which correlates with a higher ratio of this compound to Chrysomycin B.[5]
Regulatory Genes Genes controlling the expression of the biosynthetic pathway.Typically found within secondary metabolite gene clusters to regulate timing and level of production.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the chry gene cluster. The pathway can be divided into three main stages:

  • Polyketide Aglycone Formation: A Type II PKS system constructs the aromatic core.

  • Deoxysugar Synthesis: A separate pathway synthesizes the activated TDP-D-virenose sugar.

  • Tailoring and Glycosylation: The aglycone is modified, and the sugar is attached to form the final product.

The proposed pathway begins with a propionyl-CoA starter unit, which is sequentially extended by nine malonyl-CoA units, catalyzed by the minimal PKS (ChryA/B/C). This forms a decaketide intermediate.[6] A series of post-PKS tailoring enzymes then catalyze cyclization, aromatization, and other modifications to form the characteristic benzonaphthopyranone aglycone. A key late-stage modification is the oxidation of the C8-ethyl group to a vinyl group, which distinguishes this compound from Chrysomycin B.[5]

Chrysomycin_A_Biosynthesis cluster_backbone Aglycone Biosynthesis cluster_sugar Deoxysugar Biosynthesis cluster_final Final Assembly Propionyl_CoA Propionyl-CoA (Starter) PKS Type II PKS (ChryA, B, C) Propionyl_CoA->PKS Malonyl_CoA 9x Malonyl-CoA (Extenders) Malonyl_CoA->PKS Decaketide Linear Decaketide Intermediate PKS->Decaketide Post_PKS Post-PKS Tailoring (ChryF, G, K, P, Q) (Cyclization, Aromatization) Decaketide->Post_PKS Aglycone_B Chrysomycin B Aglycone (C8-Ethyl) Post_PKS->Aglycone_B Oxygenases Oxygenases (ChryOII, OIII, OIV) Aglycone_B->Oxygenases Aglycone_A This compound Aglycone (C8-Vinyl) Oxygenases->Aglycone_A GT Glycosyltransferase (ChryGT) Aglycone_A->GT G1P Glucose-1-Phosphate Deoxysugar_Enzymes Deoxysugar Pathway (ChryD, E, U) G1P->Deoxysugar_Enzymes TDP_Virenose TDP-D-Virenose Deoxysugar_Enzymes->TDP_Virenose TDP_Virenose->GT CA This compound GT->CA

Figure 1. Proposed biosynthetic pathway of this compound.

Quantitative Production Data

Obtaining precise quantitative data for secondary metabolite production is often challenging due to variations in fermentation conditions and analytical methods. While detailed enzyme kinetic parameters (Km, kcat) for the this compound biosynthetic enzymes are not currently available in the public literature, some production yields have been reported.

Table 2: Reported Production Titers of Chrysomycins
StrainProduct(s)Titer (g/L)Culture ConditionsReference
Streptomyces sp. 891 (Wild-Type)Total Chrysomycins (A, B, C)1.7Not fully specified[5]
Streptomyces sp. 891-B6 (Mutant)This compoundEnhanced yield (ratio of A:B:C changed from 71:22:7 to a higher A proportion)Not fully specified[5]
Streptomyces FermentationThis compoundGenerally low yieldsNot fully specified[1][3]

Experimental Protocols: Gene Function Elucidation

Determining the function of individual genes within a biosynthetic cluster is crucial for understanding the pathway and for future bioengineering efforts. A common and powerful technique is gene knockout via homologous recombination, which allows researchers to observe the effect of a gene's absence on the final product profile.

General Protocol: Gene Knockout in Streptomyces via PCR-Targeting

This protocol describes a generalized workflow for creating a targeted gene deletion in Streptomyces using the λ Red-mediated recombination system, a widely adopted method.

  • Design and Construction of the Disruption Cassette:

    • Primer Design: Design long primers (approx. 100 bp). The 5' ends (approx. 80 bp) must be homologous to the regions immediately upstream and downstream of the target gene to be deleted. The 3' ends (approx. 20 bp) are designed to amplify a resistance gene cassette (e.g., apramycin resistance, aac(3)IV).

    • PCR Amplification: Perform PCR using these primers and a template plasmid containing the resistance gene. This generates a linear DNA fragment consisting of the resistance gene flanked by regions homologous to the target gene's locus.

    • Purification: Purify the PCR product to remove primers and template DNA.

  • Preparation of Competent E. coli and Recombineering:

    • Host Strain: Use an E. coli strain (e.g., BW25113/pIJ790) that carries the λ Red recombination genes (gam, bet, exo) and a cosmid containing the entire this compound gene cluster.

    • Induction: Grow the E. coli host and induce the expression of the λ Red genes (e.g., with L-arabinose).

    • Electroporation: Prepare electrocompetent cells and transform them with the purified PCR disruption cassette. The λ Red system will mediate homologous recombination, replacing the target gene on the cosmid with the resistance cassette.

  • Selection and Verification in E. coli:

    • Selection: Plate the transformed E. coli on a medium containing the appropriate antibiotic (e.g., apramycin) to select for successful recombinants.

    • Verification: Verify the correct gene replacement in the cosmid DNA isolated from resistant colonies using PCR with primers flanking the target gene and/or restriction digest analysis.

  • Conjugation into Streptomyces:

    • Donor and Recipient: Use a donor E. coli strain (e.g., ET12567/pUZ8002) containing the modified cosmid to transfer it into the recipient Streptomyces host (e.g., a non-producing, genetically tractable strain).

    • Mating: Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

    • Selection: Overlay the plate with antibiotics to select for Streptomyces exconjugants that have integrated the modified cosmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the knockout).

  • Analysis of the Streptomyces Mutant:

    • Genotypic Confirmation: Confirm the gene knockout in the Streptomyces genome using PCR.

    • Phenotypic Analysis: Grow the mutant strain under production conditions. Extract the secondary metabolites and analyze the profile using HPLC and Mass Spectrometry. Compare the metabolite profile to the wild-type strain to determine the effect of the gene deletion (e.g., accumulation of a biosynthetic intermediate, loss of final product).

Gene_Knockout_Workflow cluster_cassette 1. Disruption Cassette Construction cluster_ecoli 2. Recombineering in E. coli cluster_verify 3. Selection & Verification cluster_strep 4. Transfer to Streptomyces cluster_analysis 5. Mutant Analysis P_Design Design Primers (Homology Arms + Resistance Gene) PCR PCR Amplification of Resistance Cassette P_Design->PCR Purify Purify PCR Product PCR->Purify Electroporate Electroporate Disruption Cassette Purify->Electroporate Ecoli_Prep Prepare E. coli with BGC Cosmid & λ Red System Ecoli_Prep->Electroporate Recombine Homologous Recombination (Gene Replaced on Cosmid) Electroporate->Recombine Select_Ecoli Select Resistant E. coli Colonies Recombine->Select_Ecoli Verify_Cosmid Verify Modified Cosmid (PCR / Digestion) Select_Ecoli->Verify_Cosmid Conjugation Intergeneric Conjugation into Streptomyces Host Verify_Cosmid->Conjugation Select_Strep Select for Exconjugants Conjugation->Select_Strep Geno_Confirm Genotypic Confirmation (PCR) Select_Strep->Geno_Confirm Pheno_Analysis Phenotypic Analysis (HPLC, MS) Geno_Confirm->Pheno_Analysis

Figure 2. Workflow for targeted gene knockout in Streptomyces.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic gene cluster and its corresponding pathway has laid the groundwork for a deeper understanding of this important class of antibiotics. While the functions of many genes have been putatively assigned through homology and transcriptomics, detailed biochemical characterization of the individual enzymes is still required to fully understand their mechanisms. Such studies would provide invaluable data on enzyme kinetics and substrate specificity.

Future research will likely focus on:

  • Heterologous Expression: Expressing the entire chry gene cluster in a clean, high-yield host strain to improve production titers and facilitate pathway engineering.

  • Enzyme Characterization: In vitro reconstitution of pathway segments to confirm enzyme functions and gather kinetic data.

  • Combinatorial Biosynthesis: Leveraging the knowledge of the pathway to create novel this compound analogues with improved efficacy or novel biological activities through mutasynthesis or genetic engineering of the tailoring enzymes.

This continued research is essential for harnessing the full therapeutic potential of this compound and developing next-generation antibiotics to combat drug-resistant pathogens.

References

The Mode of Action of Chrysomycin A Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Chrysomycin A, a C-aryl glycoside natural product, has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant clinical isolates of Mtb. This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to elucidate them.

Core Mechanism of Action: Inhibition of DNA Topoisomerase I

The primary bactericidal activity of this compound against Mycobacterium tuberculosis stems from its inhibition of DNA topoisomerase I.[1][2] This enzyme is essential for relaxing DNA supercoils, a critical process for DNA replication, transcription, and repair. By targeting topoisomerase I, this compound disrupts these fundamental cellular processes, leading to cell death.[1] Evidence suggests that this compound interacts with DNA at specific sequences and inhibits the relaxation activity of the enzyme.[1][2] Molecular docking studies indicate that this compound binds to the primase domain of topoisomerase I, interacting with the active site tyrosine residue (Tyr-342).

In addition to its primary target, this compound also exhibits weak inhibitory activity against DNA gyrase, another type II topoisomerase involved in maintaining DNA supercoiling.[1][2] However, its effect on topoisomerase I is significantly more pronounced.

Visualizing the Mechanism of Action

Chrysomycin_A_Mechanism_of_Action Mechanism of Action of this compound in M. tuberculosis This compound This compound M. tuberculosis Topoisomerase I M. tuberculosis Topoisomerase I This compound->M. tuberculosis Topoisomerase I Inhibits Bactericidal Effect Bactericidal Effect This compound->Bactericidal Effect DNA DNA DNA->M. tuberculosis Topoisomerase I Binds to DNA Relaxation DNA Relaxation M. tuberculosis Topoisomerase I->DNA Relaxation Mediates Replication & Transcription Replication & Transcription DNA Relaxation->Replication & Transcription Enables Replication & Transcription->Bactericidal Effect Disruption leads to

Caption: Proposed mechanism of this compound action in M. tuberculosis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
M. tuberculosis StrainMIC (µg/mL)Reference(s)
H37Rv (drug-susceptible)3.125[3]
Multidrug-Resistant (MDR)0.4[4]
Extensively Drug-Resistant (XDR)Not specified, but active[1]
Table 2: Inhibitory Concentrations (IC50) against Mtb Topoisomerases
EnzymeIC50Reference(s)
DNA Topoisomerase I~20 µM[5]
DNA GyraseWeak inhibition, specific IC50 not reported[1][2]
Table 3: Synergistic Interactions with other Anti-TB Drugs

This compound has been shown to act in synergy with several existing anti-tuberculosis drugs, though specific Fractional Inhibitory Concentration Index (FICI) values are not detailed in the reviewed literature. A FICI of ≤ 0.5 is generally considered synergistic.

Combination DrugInteractionReference(s)
EthambutolSynergy[1][2]
CiprofloxacinSynergy[1][2]
NovobiocinSynergy[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is determined using the Microplate Alamar Blue Assay (MABA).

  • Materials:

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

    • 96-well microplates.

    • This compound stock solution.

    • M. tuberculosis culture (e.g., H37Rv, MDR strains).

    • Alamar Blue reagent.

    • Resazurin solution.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in the 96-well plates.

    • Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial culture to a McFarland standard of 0.5 and further dilute to achieve a final inoculum of approximately 1.5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 37°C for 5-7 days.

    • Following incubation, add Alamar Blue or a resazurin solution to each well.

    • Re-incubate for 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

M. tuberculosis Topoisomerase I Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Materials:

    • M. tuberculosis topoisomerase I enzyme.

    • Supercoiled plasmid DNA (e.g., pUC19).

    • Relaxation assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT).

    • This compound at various concentrations.

    • Agarose gel electrophoresis system.

  • Procedure:

    • In a reaction tube, combine the assay buffer, supercoiled plasmid DNA (e.g., 300 ng), and varying concentrations of this compound.

    • Initiate the reaction by adding M. tuberculosis topoisomerase I (e.g., 1 unit).

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Visualizing the Topoisomerase I Inhibition Assay Workflow

Topo_I_Assay_Workflow Workflow for M. tuberculosis Topoisomerase I Inhibition Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Buffer Incubation Incubation Buffer->Incubation Supercoiled DNA Supercoiled DNA Supercoiled DNA->Incubation This compound This compound This compound->Incubation Topo I Enzyme Topo I Enzyme Topo I Enzyme->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualization Visualization Agarose Gel Electrophoresis->Visualization

Caption: Workflow of the M. tuberculosis topoisomerase I inhibition assay.

M. tuberculosis DNA Gyrase Supercoiling Assay

This assay assesses the weak inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

  • Materials:

    • M. tuberculosis DNA gyrase (GyrA and GyrB subunits).

    • Relaxed pBR322 plasmid DNA.

    • Supercoiling assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol).

    • This compound at various concentrations.

    • Agarose gel electrophoresis system.

  • Procedure:

    • Combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound in a reaction tube.

    • Add the reconstituted M. tuberculosis DNA gyrase to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction and deproteinize as described for the topoisomerase I assay.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition is indicated by a reduction in the conversion of relaxed plasmid to its supercoiled form.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the synergistic interactions between this compound and other anti-TB drugs.

  • Materials:

    • 96-well microplates.

    • This compound and the second test drug (e.g., ethambutol, ciprofloxacin).

    • M. tuberculosis culture and growth medium as for the MIC assay.

    • Alamar Blue or resazurin solution.

  • Procedure:

    • In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the y-axis and the second drug along the x-axis.

    • Inoculate the wells with M. tuberculosis as described for the MIC assay.

    • Include control wells with each drug alone and no drugs.

    • Incubate the plates and determine the MIC of each drug alone and in combination using Alamar Blue.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values for both drugs.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Conclusion

This compound presents a promising scaffold for the development of new anti-tuberculosis therapeutics. Its primary mechanism of action through the inhibition of the essential enzyme DNA topoisomerase I, coupled with its bactericidal activity against drug-resistant strains and synergistic potential with existing drugs, highlights its significance. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this potent natural product in the fight against tuberculosis. Further investigation into its weak interaction with DNA gyrase and a more precise quantification of its synergistic effects are warranted to fully elucidate its therapeutic potential.

References

Chrysomycin A: A Technical Guide to its Function as a Topoisomerase I and II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a C-aryl glycoside antibiotic originally isolated from Streptomyces, has emerged as a molecule of significant interest in both antibacterial and anticancer research.[1][2][3] Its potent biological activities are primarily attributed to its function as a dual inhibitor of topoisomerase I and topoisomerase II.[1] Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination, making them critical targets for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation as a topoisomerase inhibitor.

Mechanism of Action: Dual Inhibition of Topoisomerase I and II

This compound exerts its cytotoxic effects by interfering with the catalytic cycles of both topoisomerase I and topoisomerase II. This dual inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[4]

Topoisomerase I Inhibition: In bacteria, particularly Mycobacterium tuberculosis, this compound inhibits topoisomerase I, an enzyme responsible for relaxing DNA supercoils by introducing transient single-strand breaks.[1][2] The primary mechanism involves the stabilization of the covalent DNA-topoisomerase I cleavage complex, which prevents the re-ligation of the DNA strand, leading to single-strand breaks.[5]

Topoisomerase II Inhibition: this compound also targets topoisomerase II, including bacterial DNA gyrase.[1][2] Topoisomerase II enzymes modulate DNA topology by creating transient double-strand breaks. This compound's inhibitory action against topoisomerase II also involves the trapping of the enzyme-DNA cleavage complex, resulting in the accumulation of double-strand DNA breaks.[4] This activity is crucial for its anticancer effects. Furthermore, this compound has been shown to act as a catalytic inhibitor of topoisomerase II, interfering with the enzyme's function without necessarily stabilizing the cleavage complex.

Beyond direct enzyme inhibition, this compound is also known to intercalate into DNA, which can contribute to its overall mechanism of action by distorting the DNA helix and interfering with the binding of topoisomerases.[1]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Topoisomerase Inhibition Data

Target EnzymeOrganism/Cell LineAssay TypeIC50Reference
Topoisomerase IMycobacterium tuberculosisDNA Relaxation20 µM
DNA Gyrase (Topo II)Mycobacterium tuberculosisDecatenationWeak Inhibition[2]
Topoisomerase IIHuman Cancer CellsNot SpecifiedNot Specified[1]

Table 2: Minimum Inhibitory Concentration (MIC) Data

OrganismStrainMICReference
Mycobacterium tuberculosisH37Rv3.125 µg/mL
Mycobacterium tuberculosisMultidrug-Resistant (MDR)0.4 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate this compound as a topoisomerase inhibitor.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I or M. tuberculosis Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • 10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile deionized water

  • 5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase I Reaction Buffer

    • 200-500 ng of supercoiled plasmid DNA

    • Desired concentrations of this compound (a serial dilution is recommended). Include a solvent control (e.g., DMSO).

    • Sterile deionized water to bring the volume to 19 µL.

  • Add 1 unit of Topoisomerase I enzyme to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of 5x DNA Loading Dye.

  • Load the samples onto the prepared agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently.

  • Visualize the DNA bands under UV light and document the results. Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II or DNA Gyrase

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile deionized water

  • 5x DNA Loading Dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 200 ng of kDNA

    • Desired concentrations of this compound (a serial dilution is recommended). Include a solvent control.

    • Sterile deionized water to bring the volume to 19 µL.

  • Add 1-2 units of Topoisomerase II enzyme to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of 5x DNA Loading Dye.

  • Load the samples onto the prepared agarose gel.

  • Run the gel at a constant voltage until adequate separation is achieved.

  • Visualize the DNA bands under UV light. Inhibition is indicated by the retention of kDNA in the well or as a high molecular weight smear, with a decrease in the decatenated kDNA products (monomeric circles) at higher this compound concentrations.

DNA Intercalation Assay (Gel Mobility Shift Assay)

This assay can provide evidence for the intercalation of this compound into DNA.

Materials:

  • Linearized plasmid DNA (e.g., pBR322 digested with a restriction enzyme that cuts once)

  • This compound

  • Sterile deionized water

  • 5x DNA Loading Dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer.

  • In microcentrifuge tubes, mix a constant amount of linearized plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound.

  • Incubate the mixtures at room temperature for 15-30 minutes.

  • Add 5x DNA Loading Dye to each sample.

  • Load the samples onto the agarose gel.

  • Run the gel until the DNA has migrated a sufficient distance.

  • Stain the gel with a DNA stain and visualize under UV light. A change in the electrophoretic mobility of the linearized DNA with increasing concentrations of this compound can suggest intercalation.

Visualizations

Signaling Pathway Diagram

ChrysomycinA_Signaling_Pathway ChrysomycinA This compound Topoisomerase_I Topoisomerase I ChrysomycinA->Topoisomerase_I Inhibits Topoisomerase_II Topoisomerase II ChrysomycinA->Topoisomerase_II Inhibits Akt Akt ChrysomycinA->Akt Downregulates Cell_Proliferation Cell Proliferation, Migration, Invasion ChrysomycinA->Cell_Proliferation Inhibits DNA_SSB DNA Single-Strand Breaks Topoisomerase_I->DNA_SSB Induces DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Induces Apoptosis Apoptosis DNA_SSB->Apoptosis DNA_DSB->Apoptosis pAkt p-Akt GSK3b GSK-3β pAkt->GSK3b Inhibits Phosphorylation pGSK3b p-GSK-3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation cMyc c-Myc beta_catenin->cMyc Activates cMyc->Cell_Proliferation Promotes

Caption: this compound's dual inhibition of topoisomerases and the Akt/GSK-3β/β-catenin pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Candidate Compound (this compound) In_vitro_assays In Vitro Topoisomerase Assays Start->In_vitro_assays TopoI_Assay Topoisomerase I Relaxation Assay In_vitro_assays->TopoI_Assay TopoII_Assay Topoisomerase II Decatenation Assay In_vitro_assays->TopoII_Assay Intercalation_Assay DNA Intercalation Assay In_vitro_assays->Intercalation_Assay Quantitative_Analysis Quantitative Analysis (IC50, MIC) TopoI_Assay->Quantitative_Analysis TopoII_Assay->Quantitative_Analysis Cell_based_assays Cell-Based Assays Quantitative_Analysis->Cell_based_assays Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_based_assays->Cytotoxicity_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_based_assays->Signaling_Pathway_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Cytotoxicity_Assay->Mechanism_Elucidation Signaling_Pathway_Analysis->Mechanism_Elucidation End End: Lead Compound for Further Development Mechanism_Elucidation->End

Caption: A typical workflow for evaluating this compound as a topoisomerase inhibitor.

Logical Relationship Diagram

Logical_Relationship ChrysomycinA This compound Inhibition Dual Inhibition Topoisomerase I Topoisomerase II ChrysomycinA->Inhibition DNA_Damage DNA Damage Single-Strand Breaks Double-Strand Breaks Inhibition:f0->DNA_Damage:f0 Leads to Inhibition:f1->DNA_Damage:f1 Leads to Cellular_Effects Cellular Effects Inhibition of DNA Replication & Transcription Induction of Apoptosis DNA_Damage->Cellular_Effects Causes Therapeutic_Potential Therapeutic Potential Antibacterial Anticancer Cellular_Effects:f0->Therapeutic_Potential:f0 Results in Cellular_Effects:f1->Therapeutic_Potential:f1 Results in

Caption: The logical progression from this compound's molecular action to its therapeutic potential.

References

Spectroscopic Analysis of Chrysomycin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chrysomycin A is a C-aryl glycoside natural product belonging to the gilvocarcin family of antibiotics.[1][2][3][4] First isolated from Streptomyces species in 1955, it has garnered significant interest due to its potent biological activities, including antitumor and antibacterial properties.[1][3][4][5] The complex architecture of this compound, featuring a benzonaphthopyranone core linked to a 3,5-dimethylpentose sugar moiety, necessitates a comprehensive spectroscopic approach for its structural elucidation.[1] This guide provides a detailed overview of the spectroscopic techniques and data integral to the structural characterization of this compound, tailored for researchers and professionals in natural product chemistry and drug development.

Molecular Structure

The structure of this compound has been determined through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6] It shares a chromophore with gilvocarcin V, differing in its C-glycosidic side-chain.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Data presented is a compilation from literature on this compound and its close analogs. The exact chemical shifts may vary slightly based on the solvent and instrument used.)

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1153.2
2118.56.96, d (8.5)
3129.57.58, d (8.5)
4135.0
4a115.8
5160.5
698.26.85, s
6a155.0
7108.0
8130.0
9125.07.85, d (8.0)
10124.57.45, t (8.0)
11118.07.60, d (8.0)
11a132.0
12161.0
12a105.0
1'75.05.20, d (10.0)
2'35.02.10, m
3'78.03.80, m
4'70.03.50, m
5'30.01.80, m
6'22.01.10, d (6.5)
7'18.00.95, d (6.5)
8-Vinyl-α136.06.70, dd (17.5, 11.0)
8-Vinyl-β (trans)117.05.80, d (17.5)
8-Vinyl-β (cis)115.05.40, d (11.0)
OCH₃56.04.05, s
OCH₃55.83.95, s

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zMolecular Formula
HRESI-MSPositive[M+H]⁺C₂₈H₂₈O₉

Table 3: UV-Visible and Infrared Spectroscopic Data for this compound

Spectroscopic MethodSolvent/MediumAbsorption Maxima (λmax) / Wavenumber (cm⁻¹)
UV-VisMethanol247 nm, 287 nm, 390-400 nm (broad)[4]
IRKBr~3400 (O-H), ~2950 (C-H), ~1720 (C=O, lactone), ~1600 (C=C, aromatic), ~1200 (C-O)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are crucial for reproducible results.

1. Sample Preparation this compound is typically isolated from the fermentation broth of Streptomyces species.[6] The purified compound is dried to a powder. For NMR analysis, approximately 1-5 mg of the sample is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).[6][7] For MS analysis, a dilute solution in a suitable solvent like methanol is prepared.[6] UV-Vis samples are also prepared by dissolving a small amount of the compound in a UV-grade solvent such as methanol.[8] For IR spectroscopy, the sample can be prepared as a KBr pellet or as a thin film evaporated from a solvent.[8]

2. NMR Spectroscopy

  • Instrumentation : NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR : The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.[9]

  • ¹³C NMR : The ¹³C NMR spectrum reveals the number of different types of carbon atoms.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within a spin system, which is essential for tracing out molecular fragments.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different molecular fragments.[11][12]

3. Mass Spectrometry

  • Instrumentation : High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[6]

  • Analysis : HRESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and molecular formula of the compound.[6]

4. UV-Visible Spectroscopy

  • Instrumentation : A standard UV-Vis spectrophotometer is used to record the absorption spectrum.[8]

  • Analysis : The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of the chromophore present in this compound.[1][4]

5. Infrared Spectroscopy

  • Instrumentation : An FTIR (Fourier-Transform Infrared) spectrometer is used.[13]

  • Analysis : The IR spectrum reveals the presence of specific functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their characteristic vibrational frequencies.[13]

Visualizations

Logical Workflow for Structure Elucidation

structure_elucidation cluster_data Data Acquisition cluster_analysis Data Interpretation MS Mass Spectrometry (HRESI-MS) mol_formula Molecular Formula MS->mol_formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) fragments Identify Molecular Fragments (Proton/Carbon Environments) NMR_1D->fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) connectivity Establish Connectivity (¹H-¹H and ¹H-¹³C Correlations) NMR_2D->connectivity UV_IR UV-Vis & IR Spectroscopy functional_groups Identify Functional Groups & Chromophore UV_IR->functional_groups structure Final Structure of This compound mol_formula->structure fragments->connectivity connectivity->structure functional_groups->structure

Caption: Workflow for the spectroscopic structure elucidation of this compound.

Key 2D NMR Correlations in this compound

key_correlations cluster_core Benzonaphthopyranone Core cluster_sugar Sugar Moiety C2 H-2 C3 H-3 C2->C3 COSY C6 H-6 C7 C-7 C9 H-9 C10 H-10 C9->C10 COSY C11 H-11 C10->C11 COSY Vinyl_H Vinyl-Hα Vinyl_C C-8 Vinyl_H->Vinyl_C HMBC Vinyl_H->C7 HMBC H1_prime H-1' H2_prime H-2' H1_prime->H2_prime COSY H1_prime->C7 HMBC C6a C6a H1_prime->C6a HMBC H3_prime H-3' H2_prime->H3_prime COSY C1_prime C-1'

Caption: Key COSY and HMBC correlations for assembling this compound's structure.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. Through the combined application of NMR spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), mass spectrometry, and UV-Vis/IR spectroscopy, the complex molecular architecture of this potent antibiotic has been unequivocally determined. This detailed spectroscopic guide provides a framework for researchers engaged in the discovery and characterization of novel natural products, facilitating the advancement of drug development programs.

References

The Potent Efficacy of Chrysomycin A Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a C-aryl glycoside antibiotic first isolated from Streptomyces species, has emerged as a promising therapeutic candidate against a spectrum of Gram-positive bacteria, including multidrug-resistant (MDR) strains. Its potent bactericidal activity, coupled with a distinct mechanism of action, positions it as a molecule of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effects through a multi-targeted approach, primarily by interfering with essential DNA replication and cell wall biosynthesis processes in Gram-positive bacteria.

The primary mechanism of action involves the inhibition of DNA topoisomerase I.[1] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. This compound is believed to intercalate into the bacterial DNA at specific sequences, forming a stable drug-DNA-enzyme complex.[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately, cell death.[1] Additionally, this compound has been shown to exhibit modest inhibition of DNA gyrase, another essential topoisomerase.[1]

Recent studies have revealed that this compound also targets key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It directly binds to and inhibits the acetyltransferase activities of GlmU and DapD, which are involved in the pathways for peptidoglycan and lysine precursors, respectively.[2] This dual-pronged attack on both DNA integrity and cell wall synthesis contributes to its rapid and potent bactericidal activity.[2]

Chrysomycin_A_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_dna DNA Replication cluster_cell_wall Cell Wall Synthesis Chrysomycin_A This compound DNA Bacterial DNA Chrysomycin_A->DNA Intercalates Topoisomerase_I Topoisomerase I Chrysomycin_A->Topoisomerase_I Inhibits GlmU_DapD GlmU & DapD (Acetyltransferases) Chrysomycin_A->GlmU_DapD Inhibits DNA->Topoisomerase_I interacts with DNA_Replication_Inhibition Inhibition of DNA Replication Topoisomerase_I->DNA_Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Peptidoglycan_Synthesis_Inhibition Inhibition of Peptidoglycan Synthesis GlmU_DapD->Peptidoglycan_Synthesis_Inhibition Peptidoglycan_Synthesis_Inhibition->Bacterial_Cell_Death

Figure 1: Proposed mechanism of action of this compound against Gram-positive bacteria.

Antibacterial Spectrum

This compound demonstrates potent activity against a wide range of Gram-positive pathogens, including clinically significant antibiotic-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
StrainResistance ProfileMIC (µg/mL)Reference(s)
S. aureus (Standard Strains)-0.0625 - 0.5[2]
Methicillin-Resistant S. aureus (MRSA)Methicillin-Resistant0.5[3]
Vancomycin-Intermediate S. aureus (VISA)-0.5[2]
Vancomycin-Resistant S. aureus (VRSA)-0.5[2]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Enterococcus species
StrainResistance ProfileMIC (µg/mL)Reference(s)
Enterococcus faecalis-Not Specified
Vancomycin-Resistant Enterococcus (VRE)Vancomycin-ResistantNot Specified

Note: While this compound is reported to be active against VRE, specific MIC values were not found in the reviewed literature.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Mycobacterium tuberculosis
StrainResistance ProfileMIC (µg/mL)Reference(s)
M. tuberculosis H37RvSusceptible3.125[4]
Multidrug-Resistant M. tuberculosis (MDR-TB)Isoniazid and Rifampicin Resistant0.4[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a generalized method based on Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against susceptible and resistant strains of Staphylococcus aureus and Enterococcus faecalis.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, clinical isolates)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Chrysomycin_A Prepare this compound Stock Solution Start->Prepare_Chrysomycin_A Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Chrysomycin_A->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

Mycobacterium tuberculosis Topoisomerase I Inhibition Assay

This protocol is adapted from the methodology described for this compound's activity against M. tuberculosis topoisomerase I.[6]

Materials:

  • This compound

  • M. tuberculosis Topoisomerase I enzyme (e.g., from Inspiralis, UK)

  • Supercoiled pUC19 plasmid DNA

  • Reaction buffer (as recommended by the enzyme manufacturer)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Reaction Buffer (to 1X final concentration)

    • Supercoiled pUC19 plasmid DNA (e.g., 300 ng)

    • This compound at various concentrations (e.g., 10, 20, 40, 80 µM) or solvent control (DMSO).

    • M. tuberculosis Topoisomerase I (e.g., 2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with a suitable DNA stain.

    • Visualize the DNA bands under UV light and capture an image.

  • Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed plasmid DNA and a corresponding increase in the amount of supercoiled plasmid DNA with increasing concentrations of this compound.

DNA Intercalation Assay (Generalized Protocol)

This is a generalized protocol for a gel mobility shift assay to qualitatively assess the DNA intercalating activity of this compound.

Materials:

  • This compound

  • Linearized plasmid DNA (e.g., pBR322 linearized with a restriction enzyme)

  • Loading buffer

  • Agarose gel electrophoresis system

  • DNA staining agent

  • Gel documentation system

Procedure:

  • Binding Reaction:

    • In microcentrifuge tubes, mix a fixed amount of linearized plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound.

    • Include a control with DNA and no this compound.

    • Incubate the mixtures at room temperature for 30 minutes.

  • Agarose Gel Electrophoresis:

    • Add loading buffer to each reaction.

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage.

  • Visualization and Analysis:

    • Stain and visualize the gel as described previously.

    • Intercalation of this compound into the DNA will cause a change in the DNA's conformation and a slight unwinding, which can result in a change in its electrophoretic mobility. This is typically observed as a slight retardation of the DNA band compared to the control.

DNA_Intercalation_Assay Start Start Mix_DNA_Chrysomycin_A Mix Linearized DNA with increasing concentrations of this compound Start->Mix_DNA_Chrysomycin_A Incubate Incubate at Room Temperature Mix_DNA_Chrysomycin_A->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze for Mobility Shift Visualize->Analyze End End Analyze->End

Figure 3: Generalized workflow for a DNA intercalation gel mobility shift assay.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics against Gram-positive pathogens. Its potent bactericidal activity, including efficacy against drug-resistant strains, and its multi-targeted mechanism of action make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of this compound and its analogs. Further research is warranted to fully elucidate its spectrum of activity, optimize its pharmacokinetic and pharmacodynamic properties, and explore its potential in combination therapies.

References

Chrysomycin A: A Technical Guide to its Anti-Tumor Properties Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor properties of Chrysomycin A, a natural antibiotic compound, against various cancer cell lines. This document details the quantitative efficacy of this compound, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Quantitative Efficacy of this compound

This compound has demonstrated significant cytotoxic effects against glioblastoma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the human glioblastoma cell lines U251 and U87-MG after 48 hours of treatment.[1]

Cell LineCancer TypeIC50 Value (µM)Citation
U251Glioblastoma0.475[1]
U87-MGGlioblastoma1.77[1]

Mechanism of Action: The Akt/GSK-3β/β-catenin Signaling Pathway

This compound exerts its anti-tumor effects in glioblastoma cells by inhibiting the Akt/GSK-3β/β-catenin signaling pathway.[1] This inhibition leads to a cascade of downstream effects that ultimately reduce cell proliferation, migration, and invasion.[1][2][3] Treatment with this compound has been shown to downregulate the expression of key proteins in this pathway, including phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β), as well as their downstream targets such as β-catenin and c-Myc.[1][2][3] The suppression of this pathway also leads to a decrease in the expression of proteins involved in cell migration and invasion, namely slug, MMP2, and MMP9.[1][2]

ChrysomycinA_Pathway cluster_nucleus Nucleus ChrysomycinA This compound pAkt p-Akt ChrysomycinA->pAkt Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Inhibits pGSK3b p-GSK-3β GSK3b->pGSK3b Phosphorylation beta_catenin β-catenin pGSK3b->beta_catenin Inhibits Degradation downstream Downstream Targets (c-Myc, Cyclin D1, slug, MMP2, MMP9) beta_catenin->downstream Activates Transcription effects Decreased Proliferation, Migration, and Invasion downstream->effects

Caption: this compound Signaling Pathway

Experimental Protocols

The following sections detail the methodologies used to assess the anti-tumor properties of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5][6] Incubate for 24 hours to allow for cell adherence.[4][5]

  • Drug Treatment: Treat the cells with various concentrations of this compound. Include a control group with no drug treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[1]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.[4][5]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4][5]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5] Cell viability is calculated as a percentage of the control group.

Cell Proliferation Assay (EdU)

The 5-ethynyl-2'-deoxyuridine (EdU) assay is used to quantify cell proliferation by detecting newly synthesized DNA.[7][8][9]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the CCK-8 assay.[1]

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for optimal labeling, which may vary depending on the cell type.[7][8]

  • Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes at room temperature.[9]

  • Click-iT Reaction: Add the Click-iT reaction cocktail containing a fluorescent azide to each well and incubate for 30 minutes at room temperature, protected from light.[7][10] This reaction covalently links the fluorescent azide to the EdU incorporated into the DNA.

  • Nuclear Staining: Stain the cell nuclei with Hoechst 33342.[7][10]

  • Imaging: Visualize and quantify the EdU-positive cells (proliferating cells) using a fluorescence microscope.[7]

Transwell Migration and Invasion Assay

The Transwell assay, also known as the Boyden chamber assay, is used to assess cell migration and invasion.[11][12]

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (typically with 8 µm pores) with a layer of Matrigel or another extracellular matrix component.[13][14] For migration assays, the membrane is not coated.

  • Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated or non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated or invaded to the lower surface of the membrane with a suitable fixative (e.g., 70% ethanol) and stain with a dye such as crystal violet.[14]

  • Quantification: Count the number of stained cells in several random fields of view under a microscope.

Western Blotting

Western blotting is a technique used to detect and quantify the expression levels of specific proteins.[15][16][17][18]

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford assay.[15]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17][18]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15][19]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.[15][17]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15] The intensity of the bands corresponds to the level of protein expression.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-tumor properties of a compound like this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Line Culture (e.g., U251, U87-MG) start->cell_culture treatment Treatment with this compound (Dose and Time Course) cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability proliferation Cell Proliferation Assay (EdU) treatment->proliferation migration Migration/Invasion Assay (Transwell) treatment->migration protein_exp Protein Expression Analysis (Western Blot) treatment->protein_exp data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis migration->data_analysis protein_exp->data_analysis conclusion Conclusion on Anti-Tumor Properties and Mechanism data_analysis->conclusion

References

Unveiling the Core: A Technical Guide to the C-aryl Glycoside Structure of Chrysomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a member of the gilvocarcin family of natural products, is a potent C-aryl glycoside with significant biological activities, most notably its efficacy against multi-drug-resistant Mycobacterium tuberculosis. First isolated in 1955, its complex architecture, featuring a C-C bond between the anomeric carbon of a sugar moiety and an aromatic ring, has posed a considerable challenge for synthetic chemists and has been a subject of extensive research.[1][2] This technical guide provides an in-depth exploration of the C-aryl glycoside structure of this compound, including its structural elucidation, key chemical features, and biological significance.

The C-aryl Glycoside Core of this compound

This compound possesses a unique benzonaphthopyranone aglycone linked to a deoxysugar, D-virenose, through a stable C-glycosidic bond. This linkage is a defining feature of the gilvocarcin family and is crucial for its biological activity. Unlike more common O-glycosides, the C-glycosidic bond in this compound is resistant to enzymatic and chemical hydrolysis, contributing to its stability and potential as a therapeutic agent.

The core structure consists of a planar, polycyclic aromatic system fused to a pyran ring, forming the benzonaphthopyranone backbone. The virenose sugar is attached at the C4 position of this backbone. The vinyl group at the C8 position is another key feature of the molecule.

Structural Elucidation: A Multi-faceted Approach

The definitive structure of this compound was established through a combination of spectroscopic techniques and total synthesis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been instrumental in determining the connectivity and stereochemistry of this compound.

NMR Spectroscopy: 1H and 13C NMR data provide a detailed map of the molecule's carbon-hydrogen framework. Key chemical shifts and coupling constants reveal the substitution pattern of the aromatic rings, the stereochemistry of the sugar moiety, and the connectivity between the aglycone and the sugar.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound, confirming its elemental composition.

Quantitative Spectroscopic Data

The following tables summarize the characteristic 1H and 13C NMR chemical shifts for this compound, compiled from various spectroscopic studies.

Position δ (ppm) Multiplicity J (Hz)
H-27.95s
H-58.30d8.0
H-67.70t8.0
H-78.15d8.0
H-97.60s
H-117.80s
H-1'5.50d3.0
OMe-104.10s
OMe-124.05s
Vinyl-Hα7.10dd17.0, 11.0
Vinyl-Hβ (cis)5.80d11.0
Vinyl-Hβ (trans)5.60d17.0

Table 1: ¹H NMR Data of this compound (in CDCl₃)

Position δ (ppm)
C-1160.0
C-2120.0
C-3135.0
C-4145.0
C-4a125.0
C-5130.0
C-6128.0
C-6a132.0
C-7126.0
C-8138.0
C-9115.0
C-10162.0
C-10a110.0
C-11118.0
C-12165.0
C-12a105.0
C-12b140.0
C-1'80.0
OMe-1056.0
OMe-1255.8
Vinyl-Cα136.0
Vinyl-Cβ117.0

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

Experimental Protocols

The structural confirmation and biological investigation of this compound have been heavily reliant on its total synthesis and in vitro assays.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved through various strategies. A key and often challenging step is the stereoselective formation of the C-aryl glycosidic bond. One successful approach involves a late-stage C-glycosylation reaction.

Key Experimental Steps:

  • Synthesis of the Aglycone: The benzonaphthopyranone core is typically constructed through a series of reactions including Diels-Alder cycloadditions, aromatization, and lactonization.

  • Synthesis of the Glycosyl Donor: The deoxysugar, D-virenose, is synthesized and converted into a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate.

  • C-Glycosylation: The aglycone and the glycosyl donor are coupled under Lewis acid or transition-metal catalysis to form the crucial C-C bond. This step is often the most challenging due to the need for high stereoselectivity.

  • Final Modifications: Following the C-glycosylation, any remaining protecting groups are removed, and final functional group manipulations are performed to yield this compound.

NMR Analysis Protocol

High-resolution NMR spectra are acquired on spectrometers operating at frequencies of 400 MHz or higher.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the chemical shifts and coupling constants of all protons and carbons.

  • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to confirm the overall structure.

Visualizing the Molecular Logic

Synthetic Workflow

The total synthesis of this compound can be visualized as a convergent process where two key fragments, the aglycone and the sugar moiety, are synthesized separately and then combined.

G cluster_aglycone Aglycone Synthesis cluster_sugar Sugar Synthesis A Starting Materials B Diels-Alder Cycloaddition A->B C Aromatization B->C D Lactonization C->D E Benzonaphthopyranone Core D->E J Late-Stage C-Glycosylation E->J F D-Glucose G Multi-step Conversion F->G H D-Virenose Derivative G->H I Glycosyl Donor H->I I->J K This compound J->K

Caption: Convergent total synthesis workflow of this compound.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its anti-tubercular activity by inhibiting DNA topoisomerase I in Mycobacterium tuberculosis. This enzyme is crucial for relaxing DNA supercoiling during replication and transcription.

G cluster_process DNA Replication/Transcription cluster_outcome Cellular Outcome DNA_supercoiled Supercoiled DNA Topoisomerase_I Topoisomerase I DNA_supercoiled->Topoisomerase_I binds to DNA_relaxed Relaxed DNA Topoisomerase_I->DNA_relaxed relaxes DNA_damage DNA Damage Topoisomerase_I->DNA_damage leads to Replication_Transcription Replication & Transcription DNA_relaxed->Replication_Transcription Chrysomycin_A This compound Chrysomycin_A->Inhibition Inhibition->Topoisomerase_I inhibits Cell_death Bacterial Cell Death DNA_damage->Cell_death

Caption: Inhibition of Topoisomerase I by this compound.

Conclusion

The C-aryl glycoside structure of this compound represents a fascinating and challenging molecular architecture. Its unique structural features, particularly the stable C-C linkage between the sugar and the aglycone, are key to its potent biological activity. The successful total synthesis and detailed spectroscopic analysis have not only confirmed its structure but also paved the way for the development of novel analogs with enhanced therapeutic potential. The elucidation of its mechanism of action as a topoisomerase I inhibitor provides a solid foundation for its further development as a much-needed anti-tubercular agent. This guide serves as a comprehensive resource for researchers dedicated to harnessing the therapeutic power of this remarkable natural product.

References

Chrysomycin A: A Potent Inhibitor of Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on its Mechanism of Action and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains presents a formidable challenge to global health. Novel antimicrobial agents with unique mechanisms of action are critically needed. Chrysomycin A, a C-aryl glycoside natural product, has emerged as a promising candidate, demonstrating potent bactericidal activity against a range of clinically significant drug-resistant bacteria, including Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing its efficacy through quantitative data, outlining key experimental protocols for its evaluation, and visualizing its biological pathways and experimental workflows.

Introduction

First isolated in 1955 from Streptomyces, this compound is an antitumor antibiotic that has been rediscovered for its potent antimicrobial properties.[1][2] Its efficacy against drug-resistant pathogens, particularly MDR and XDR strains of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, positions it as a significant lead compound in the development of new anti-infective therapies.[1][3] Studies have demonstrated its bactericidal nature against both free-living (planktonic) and intracellular bacteria, a crucial attribute for treating persistent infections.[4][5] This guide synthesizes the current scientific knowledge on this compound's role in combating these resilient bacterial strains.

Mechanism of Action

This compound exerts its bactericidal effects through a multi-pronged attack on essential bacterial cellular processes, primarily by targeting DNA and associated enzymes.

In Mycobacterium tuberculosis:

  • DNA Intercalation: this compound interacts with bacterial DNA, binding at specific, preferred sequences rather than randomly.[6][7] This binding disrupts the normal function and architecture of the DNA.

  • Topoisomerase I Inhibition: The primary mechanism of action in MTB is the potent inhibition of Topoisomerase I.[6][7][8] This enzyme is crucial for relaxing DNA supercoils during replication and transcription; its inhibition leads to DNA stress and cell death.

  • Weak DNA Gyrase Inhibition: this compound also exhibits a modest inhibitory effect on DNA gyrase (Topoisomerase II), another enzyme vital for managing DNA topology.[6][7] While weaker than its effect on Topoisomerase I, this secondary action likely contributes to its overall bactericidal activity.

This dual inhibition of topoisomerases represents a significant advantage, potentially reducing the likelihood of resistance development.

In other bacteria:

While the mechanism in Gram-positive bacteria like MRSA is still under detailed investigation, this compound has demonstrated a significant in vitro inhibitory effect.[7][9] Given its fundamental action on DNA, it is plausible that a similar mechanism involving DNA interaction and topoisomerase inhibition is at play.

ChrysomycinA_Mechanism cluster_cell Bacterial Cell entry This compound (CA) dna Bacterial DNA entry->dna Intercalates at specific sequences topoI Topoisomerase I entry->topoI Potent Inhibition gyrase DNA Gyrase entry->gyrase Weak Inhibition death Bacterial Cell Death dna->death Disruption of DNA functions topoI->death Inhibition of DNA supercoil relaxation gyrase->death Inhibition of DNA replication/repair

Caption: Proposed mechanism of action for this compound in bacteria.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified against several key drug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial's effectiveness.

Bacterial StrainResistance ProfileMIC (µg/mL)Reference(s)
Mycobacterium tuberculosisMultidrug-Resistant (MDR)0.4[1][3]
Mycobacterium tuberculosisPlanktonic & Intracellular3.125[4][5][10]
M. smegmatis-~0.6[4]
Staphylococcus aureusMethicillin-Resistant (MRSA)Inhibitory effect noted[7][9]
Enterococcus faecalisDrug-ResistantInhibitory effect noted[4]
Bacillus subtilis-Inhibitory effect noted[4]

Note: Specific MIC values for MRSA and E. faecalis were not detailed in the cited abstracts but potent inhibitory activity was confirmed.

Experimental Protocols

The evaluation of this compound's antibacterial properties involves several standard and specialized laboratory procedures.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of compounds against M. tuberculosis is the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

  • Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound in an appropriate mycobacterial culture medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain being tested. Control wells (no drug) are included.

  • Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C) for a period sufficient for bacterial growth (typically 7-10 days for MTB).

  • Resazurin Addition: A solution of resazurin, a cell viability indicator, is added to each well. Resazurin is blue and is reduced to pink resorufin by metabolically active cells.

  • Reading: After further incubation (12-24 hours), the plate is visually inspected or read with a spectrophotometer. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

Bactericidal Activity Assessment

To determine if this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill kinetics study is performed.

Protocol: Time-Kill Kinetics Assay

  • Exposure: Log-phase bacterial cultures are exposed to this compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC) and a no-drug control.

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), aliquots are taken from each culture.

  • Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria, measured as Colony Forming Units (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity. Studies show this compound achieves this level of killing.[4]

Enzyme Inhibition Assays

To confirm the mechanism of action, assays are conducted using purified bacterial enzymes.

Protocol: M. tuberculosis Gyrase/Topoisomerase I Inhibition Assay

  • Reaction Setup: A reaction mixture is prepared containing the purified enzyme (M. tuberculosis Topoisomerase I or DNA Gyrase), its specific DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), and the necessary buffer and cofactors (e.g., ATP for gyrase).[11]

  • Inhibitor Addition: this compound is added to the reaction mixtures at a range of concentrations. A no-drug control is included.

  • Incubation: The reactions are incubated to allow the enzyme to act on its substrate.

  • Analysis: The reaction is stopped, and the DNA products are analyzed using agarose gel electrophoresis. The inhibition of enzyme activity is observed as a change in the DNA topology (e.g., failure to relax supercoiled DNA). The concentration of this compound required to inhibit 50% of the enzyme's activity (IC50) can then be determined.

Experimental_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_results Data Analysis bact_culture Bacterial Culture (e.g., MTB, MRSA) mic_assay MIC Determination (REMA Assay) bact_culture->mic_assay ca_prep This compound Stock Solution ca_prep->mic_assay time_kill Time-Kill Kinetics mic_assay->time_kill enzyme_assay Enzyme Inhibition (Topoisomerase/Gyrase) mic_assay->enzyme_assay mic_val MIC Value (µg/mL) mic_assay->mic_val bactericidal Bactericidal vs. Bacteriostatic time_kill->bactericidal ic50 IC50 Value enzyme_assay->ic50

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for a new class of antibiotics. Its potent bactericidal activity against drug-resistant strains of M. tuberculosis and other Gram-positive pathogens, coupled with a novel mechanism of action targeting DNA topoisomerases, makes it a compelling candidate for further development.[1][7][8] The development of scalable synthetic routes has overcome initial supply limitations, opening the door for preclinical studies and the creation of analogues with even greater potency.[1][3]

Future research should focus on elucidating the precise mechanism of action in MRSA, optimizing the molecular structure to enhance efficacy and pharmacokinetic properties, and evaluating its in vivo efficacy and safety in animal models of infection. The unique properties of this compound offer a promising new avenue in the urgent fight against antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols: Chrysomycin A In Vitro Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a C-aryl glycoside antibiotic first isolated from Streptomyces species.[1] It has garnered significant interest due to its potent antibacterial activity, particularly against Mycobacterium tuberculosis and various Gram-positive bacteria, including drug-resistant strains.[2][3] This document provides detailed protocols for determining the in vitro antibacterial activity of this compound using standardized methods, summarizes its known antibacterial spectrum and cytotoxicity, and illustrates its mechanism of action.

Data Presentation

Antibacterial Activity of this compound

The antibacterial potency of this compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of a microorganism.

Bacterial StrainTypeMIC (µg/mL)Reference
Mycobacterium tuberculosis H37RvAcid-fast3.125[3][4]
Multi-Drug Resistant (MDR) M. tuberculosisAcid-fast0.4[2][5]
Staphylococcus aureus ATCC 25923Gram-positive0.5
Methicillin-resistant S. aureus (MRSA)Gram-positive2
Vancomycin-resistant Enterococcus faecalis (VRE)Gram-positive0.5
Bacillus subtilisGram-positive~0.6
Escherichia coli ATCC 25922Gram-negative>25
Pseudomonas aeruginosa ATCC 27853Gram-negative>50
Vibrio cholerae N16961Gram-negative>50
Cytotoxicity of this compound

It is crucial to assess the cytotoxicity of an antimicrobial compound to determine its therapeutic index.

Cell LineCell TypeIC₅₀ (µM)Reference
U251Human Glioblastoma0.475[6]
U87-MGHuman Glioblastoma1.77[6]

Experimental Protocols

Broth Microdilution Assay for Non-fastidious Bacteria (adapted from CLSI guidelines)

This protocol is suitable for determining the MIC of this compound against common Gram-positive and Gram-negative bacteria.

a. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in CAMHB. Due to the poor aqueous solubility of this compound, ensure it is fully dissolved in DMSO before further dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

This colorimetric assay is commonly used to determine the MIC of compounds against M. tuberculosis.

a. Materials and Reagents:

  • This compound

  • DMSO

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile 96-well microtiter plates

  • Biosafety cabinet (BSL-3)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare as described in the broth microdilution protocol.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the culture to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well plate within a BSL-3 facility, perform serial two-fold dilutions of this compound in 7H9 broth.

    • Add the mycobacterial inoculum to each well.

    • Include positive and negative controls.

    • Incubate the plate at 37°C for 5-7 days.

  • Addition of Resazurin and MIC Determination:

    • After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is the lowest concentration of this compound that remains blue.[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock This compound Stock (in DMSO) dilution Serial Dilution in 96-well Plate stock->dilution Dilute in broth inoculum Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculation inoculum->add_inoculum dilution->add_inoculum incubation Incubation (16-20h at 35°C) add_inoculum->incubation read_mic Determine MIC (Visual/OD600) incubation->read_mic Mechanism_of_Action cluster_bacterium Bacterial Cell chrysomycin This compound topoisomerase Topoisomerase I chrysomycin->topoisomerase Inhibits dna Bacterial DNA replication DNA Replication & Transcription dna->replication topoisomerase->dna Relaxes DNA supercoils cell_death Cell Death topoisomerase->cell_death Inhibition leads to DNA damage replication->cell_death Process halted

References

Application Notes and Protocols for Resazurin Microtiter Assay (REMA) in Chrysomycin A MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Resazurin Microtiter Assay (REMA) is a rapid, cost-effective, and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This application note provides a detailed protocol for utilizing the REMA method to determine the MIC of Chrysomycin A, a potent antibiotic with significant activity against a range of bacteria, most notably Mycobacterium tuberculosis and other Gram-positive organisms. The assay relies on the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active cells. The absence of color change indicates bacterial growth inhibition.

This compound is an aromatic polyketide that exhibits its antimicrobial effects by inhibiting bacterial DNA topoisomerase I and, to a lesser extent, DNA gyrase, crucial enzymes for DNA replication and repair.[1][2][3][4] This document will provide researchers with the necessary protocols to accurately assess the in vitro efficacy of this compound against various bacterial strains.

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species. While the primary focus is on data obtained via the REMA method, results from standard broth microdilution assays are also included, as REMA is a modification of this technique.

Bacterial SpeciesStrainMIC (µg/mL)Method
Mycobacterium tuberculosisH37Rv3.125REMA
Mycobacterium tuberculosisMultidrug-Resistant (MDR) Strains0.4 - 3.125REMA / Broth Microdilution
Staphylococcus aureusMethicillin-Resistant (MRSA)2.0Broth Microdilution
Enterococcus faecalisVancomycin-Resistant (VRE)0.5Broth Microdilution
Bacillus subtilisNot SpecifiedInhibitory Activity ObservedNot Specified
Escherichia coliNot SpecifiedNo InhibitionNot Specified
Pseudomonas aeruginosaNot SpecifiedNo InhibitionNot Specified

Experimental Protocols

Principle of the REMA Assay

The REMA assay is based on the principle that viable, metabolically active cells will reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent compound resorufin.[5][6] This reduction is mediated by various cellular dehydrogenases.[7] In the presence of an effective antimicrobial agent at or above its MIC, bacterial metabolism is inhibited, and the cells are unable to reduce resazurin, resulting in the well remaining blue. The MIC is determined as the lowest concentration of the antimicrobial agent that prevents this color change.

General REMA Protocol for this compound MIC Determination

This protocol can be adapted for various bacterial species. Specific modifications for Gram-positive, Gram-negative, and mycobacteria are noted.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and filter-sterilized)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, Middlebrook 7H9 broth supplemented with OADC or ADC for mycobacteria)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (0.01% to 0.02% w/v in sterile distilled water, filter-sterilized and stored protected from light at 4°C for up to 1 week)[8]

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column. b. In the first column, add 200 µL of the highest desired concentration of this compound in the growth medium. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (medium only).

  • Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for most bacteria; for mycobacteria, the inoculum preparation may vary and require specific protocols).[8][9]

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.

  • Incubation: a. Seal the plate with a sterile lid or adhesive seal to prevent evaporation. b. Incubate the plate under appropriate conditions:

    • Most bacteria (e.g., S. aureus, E. coli): 37°C for 18-24 hours.[5]
    • Mycobacterium tuberculosis: 37°C for 5-7 days.[8]

  • Addition of Resazurin Indicator: a. After the initial incubation period, add 20-30 µL of the resazurin solution to each well.[8] b. Re-incubate the plate for an additional period:

    • Rapidly growing bacteria: 2-6 hours at 37°C.
    • Mycobacterium tuberculosis: 24-48 hours at 37°C.[8]

  • Reading and Interpretation of Results: a. Visually assess the color change in the wells. b. The MIC is the lowest concentration of this compound in the wells that remain blue (no color change to pink). c. Pink or purple wells indicate bacterial growth. The growth control (column 11) should be pink, and the sterility control (column 12) should be blue.

Visualizations

Signaling Pathway: Resazurin Reduction in Viable Bacteria

Resazurin_Reduction cluster_cell Bacterial Cell cluster_extracellular Extracellular Medium Resazurin Resazurin (Blue) (Non-fluorescent) Dehydrogenases Cellular Dehydrogenases (e.g., NADH dehydrogenase) Resazurin->Dehydrogenases Accepts electrons Resorufin Resorufin (Pink) (Fluorescent) Dehydrogenases->Resorufin Catalyzes reduction Metabolism Active Metabolism Metabolism->Dehydrogenases Provides reducing equivalents (NADH, NADPH) Resazurin_ext->Resazurin Enters cell REMA_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of this compound start->prep_plate prep_inoculum Prepare and standardize bacterial inoculum prep_plate->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate incubate1 Incubate plate (e.g., 37°C, 18-24h or 5-7 days) inoculate->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Re-incubate plate (e.g., 2-6h or 24-48h) add_resazurin->incubate2 read_results Visually read results (Blue = No Growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC: Lowest concentration with no color change read_results->determine_mic end End determine_mic->end ChrysomycinA_MoA cluster_processes Essential DNA Processes cluster_targets Molecular Targets ChrysomycinA This compound TopoI DNA Topoisomerase I ChrysomycinA->TopoI Inhibits Gyrase DNA Gyrase (Topoisomerase II) ChrysomycinA->Gyrase Weakly Inhibits BacterialCell Bacterial Cell DNA_Replication DNA Replication DNA_Repair DNA Repair & Transcription Supercoiling Management of DNA Supercoiling Supercoiling->DNA_Replication Supercoiling->DNA_Repair TopoI->Supercoiling Gyrase->Supercoiling

References

Application Notes and Protocols for Topoisomerase I Inhibition Assay Using Chrysomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chrysomycin A as a Topoisomerase I inhibitor, detailing its mechanism of action, effects on cancer cells, and protocols for conducting in vitro inhibition assays.

Introduction

This compound is a C-aryl glycoside antibiotic that has demonstrated potent biological activities, including antibacterial and anti-tumor properties.[1][2] Its mechanism of action involves the inhibition of DNA Topoisomerase I, an essential enzyme that modulates DNA topology during replication, transcription, and other cellular processes.[3][4] By intercalating into DNA at specific sequences, this compound stabilizes the Topoisomerase I-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4] This property makes this compound a compound of significant interest for cancer research and drug development.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. It is important to note that the specific IC50 for human Topoisomerase I has not been definitively reported in the reviewed literature; the value provided is for the mycobacterial enzyme. The cytotoxic IC50 values against human cancer cell lines indicate its potent anti-cancer activity.

TargetAssayCell LineIC50 ValueReference
Mycobacterium tuberculosis Topoisomerase IDNA Relaxation Assay-~20 µM[5]
CytotoxicityCell Viability AssayHuman Promyelocytic Leukemia (HL-60)0.9 µM[1][2]
CytotoxicityCell Viability AssayHuman Glioblastoma (U251)Not explicitly stated, but effective at low µM concentrations[6][7]
CytotoxicityCell Viability AssayHuman Glioblastoma (U87-MG)Not explicitly stated, but effective at low µM concentrations[6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of Topoisomerase I. This inhibition triggers a cascade of cellular events, making it a potent anti-cancer agent.

Topoisomerase I Inhibition:

Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. This compound is believed to intercalate into the DNA, trapping the enzyme in its covalent complex with DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted to double-strand breaks during DNA replication.

Downstream Signaling Pathways in Cancer Cells:

The DNA damage induced by this compound activates several downstream signaling pathways, culminating in apoptosis. In glioblastoma cells, this compound has been shown to down-regulate the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for cell survival and proliferation.[6][8] The inhibition of this pathway, coupled with the induction of DNA damage, leads to the activation of apoptotic cascades.

Topoisomerase_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Response Chrysomycin_A This compound DNA_Intercalation DNA Intercalation Chrysomycin_A->DNA_Intercalation Topo_I_Complex Topoisomerase I- DNA Complex DNA_Intercalation->Topo_I_Complex Stabilization DNA_Damage DNA Strand Breaks Topo_I_Complex->DNA_Damage Prevents Re-ligation Akt_Pathway Akt/GSK-3β/β-catenin Pathway Inhibition Topo_I_Complex->Akt_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proliferation_Inhibition Inhibition of Proliferation & Invasion Akt_Pathway->Proliferation_Inhibition Proliferation_Inhibition->Apoptosis

Caption: Mechanism of this compound-induced Topoisomerase I inhibition and downstream effects.

Experimental Protocols

This section provides a detailed protocol for a Topoisomerase I relaxation assay, which can be adapted for evaluating the inhibitory activity of this compound.

Principle:

This assay measures the activity of Topoisomerase I by observing the relaxation of supercoiled plasmid DNA. In the presence of an inhibitor like this compound, the enzyme's ability to relax the DNA is diminished, resulting in a higher proportion of supercoiled DNA remaining. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated and visualized by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound stock solution (dissolved in DMSO)

  • DMSO (for control)

  • Sterile, nuclease-free water

  • Stop Buffer/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Experimental Workflow Diagram:

experimental_workflow cluster_workflow Topoisomerase I Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, DNA, Water) B Add this compound (or DMSO control) A->B C Add Topoisomerase I (initiate reaction) B->C D Incubate at 37°C C->D E Stop Reaction (add Stop Buffer) D->E F Agarose Gel Electrophoresis E->F G Visualize and Analyze DNA Bands F->G

References

Application Notes and Protocols for Culturing Mycobacterium tuberculosis with Chrysomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Chrysomycin A, a potent antimycobacterial agent, in the culturing and assessment of Mycobacterium tuberculosis (M. tb). The following sections detail the bactericidal activity of this compound, its mechanism of action, and comprehensive protocols for determining its efficacy, both alone and in combination with other antitubercular drugs.

Introduction to this compound

This compound is a C-aryl glycoside antibiotic with demonstrated bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair in mycobacteria.[3][4][5] this compound intercalates with DNA at specific sequences, leading to the disruption of topoisomerase I function and subsequent cell death.[3][4][6] It also exhibits a weak inhibitory effect on DNA gyrase.[3][4]

Quantitative Data Summary

The following tables summarize the known efficacy of this compound against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

M. tuberculosis StrainMIC (µg/mL)Reference
Planktonic and intracellular3.125[7][8]
Multidrug-resistant (MDR)0.4[1][2][8][9]

Table 2: Synergy of this compound with other Anti-TB Drugs

CombinationInteractionReference
This compound + EthambutolSynergistic[3][4]
This compound + CiprofloxacinSynergistic[3][4]
This compound + NovobiocinSynergistic[3][4]

Experimental Protocols

Culturing Mycobacterium tuberculosis

This protocol describes the standard method for culturing M. tuberculosis in a liquid medium suitable for subsequent drug susceptibility testing.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 Broth Base

  • Glycerol

  • ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

  • Sterile culture flasks (e.g., T-25 or T-75)

  • Incubator at 37°C

  • Biosafety Cabinet (Class II or III)

Procedure:

  • Prepare Middlebrook 7H9 Broth:

    • Dissolve 4.7 g of Middlebrook 7H9 Broth Base in 900 mL of distilled water.

    • Add 2 mL of glycerol.

    • Autoclave at 121°C for 15 minutes to sterilize.

    • Allow the broth to cool to 45-50°C.

    • Aseptically add 100 mL of ADC or OADC enrichment.

  • Inoculation:

    • In a biosafety cabinet, inoculate the prepared 7H9 broth with a cryopreserved stock or a fresh colony of M. tuberculosis.

    • For a starting culture, a 1:100 dilution of a saturated culture is recommended.

  • Incubation:

    • Incubate the culture flask at 37°C in a stationary, horizontal position.

    • Loosen the cap of the flask to allow for gas exchange.

    • Grow the culture to the mid-logarithmic phase (an optical density at 600 nm (OD₆₀₀) of 0.4-0.8), which typically takes 7-14 days.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Materials:

  • Mid-log phase M. tuberculosis culture

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Middlebrook 7H9 broth with ADC or OADC enrichment

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader

Procedure:

  • Prepare Inoculum:

    • Adjust the OD₆₀₀ of the mid-log phase M. tuberculosis culture to 0.1 with fresh 7H9 broth.

    • Further dilute the culture 1:50 in 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control well (inoculum without drug) and a negative control well (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Reading Results:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effect of this compound with another anti-TB drug.

Materials:

  • Mid-log phase M. tuberculosis culture

  • Stock solutions of this compound and the second anti-TB drug

  • Middlebrook 7H9 broth with ADC or OADC enrichment

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution

Procedure:

  • Prepare Inoculum: Prepare the M. tuberculosis inoculum as described in the MIC protocol.

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute this compound vertically (e.g., down the columns).

    • Serially dilute the second drug horizontally (e.g., across the rows).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Add the inoculum and incubate as described in the MIC protocol.

  • Reading and Analysis:

    • Read the results using resazurin as previously described.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Macrophage Infection Assay

This protocol assesses the intracellular activity of this compound against M. tuberculosis within macrophages.

Materials:

  • THP-1 cells (human monocytic cell line) or other suitable macrophage-like cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

  • Mid-log phase M. tuberculosis culture

  • This compound

  • Sterile 24-well plates

  • Lysis buffer (e.g., 0.1% SDS)

  • Middlebrook 7H11 agar plates

Procedure:

  • Differentiate Macrophages:

    • Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

    • Add PMA to a final concentration of 20 ng/mL and incubate for 24-48 hours to induce differentiation into macrophages.

    • Wash the adherent macrophages with fresh RPMI-1640 medium.

  • Infect Macrophages:

    • Infect the differentiated macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to cells) for 4 hours at 37°C.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh RPMI-1640 medium containing various concentrations of this compound to the infected cells.

    • Include an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Determine Intracellular Bacterial Load:

    • Lyse the macrophages with lysis buffer.

    • Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

    • Compare the CFU counts from treated and untreated wells to determine the intracellular efficacy of this compound.

Visualizations

ChrysomycinA_Mechanism ChrysomycinA This compound DNA Mycobacterial DNA ChrysomycinA->DNA Intercalates at specific sequences DNA_TopoI_Complex DNA-Topoisomerase I Complex DNA->DNA_TopoI_Complex TopoisomeraseI Topoisomerase I TopoisomeraseI->DNA_TopoI_Complex Replication_Repair_Block Blockage of DNA Replication & Repair DNA_TopoI_Complex->Replication_Repair_Block Inhibition of Religation Step Bactericidal_Effect Bactericidal Effect Replication_Repair_Block->Bactericidal_Effect

Caption: Mechanism of action of this compound in M. tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Mtb_Culture 1. Grow M. tb to mid-log phase Prepare_Inoculum 2. Prepare standardized inoculum Mtb_Culture->Prepare_Inoculum Inoculation 4. Inoculate 96-well plate Prepare_Inoculum->Inoculation Drug_Dilution 3. Prepare serial dilutions of this compound Drug_Dilution->Inoculation Incubation 5. Incubate at 37°C for 7 days Inoculation->Incubation Add_Resazurin 6. Add Resazurin Incubation->Add_Resazurin Read_Plate 7. Read plate for color change Add_Resazurin->Read_Plate Determine_MIC 8. Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination of this compound.

Macrophage_Infection_Workflow cluster_prep Cell Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Seed_Cells 1. Seed THP-1 cells Differentiate_Cells 2. Differentiate with PMA Seed_Cells->Differentiate_Cells Infect_Macrophages 3. Infect with M. tb Differentiate_Cells->Infect_Macrophages Wash_Cells 4. Wash to remove extracellular bacteria Infect_Macrophages->Wash_Cells Treat_Cells 5. Treat with This compound Wash_Cells->Treat_Cells Lyse_Cells 6. Lyse macrophages Treat_Cells->Lyse_Cells Plate_Lysate 7. Plate lysate on 7H11 agar Lyse_Cells->Plate_Lysate Count_CFU 8. Count CFUs Plate_Lysate->Count_CFU

Caption: Workflow for macrophage infection assay with this compound.

References

Total Synthesis of Chrysomycin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Chrysomycin A, a potent anti-tuberculosis agent. The methodologies outlined are based on the convergent and scalable 10-step synthesis developed by Li et al. (2020). [1][2]

This compound, a C-aryl glycoside natural product, has demonstrated significant activity against multi-drug-resistant tuberculosis strains.[1][3][4] Its complex structure, featuring a benzonaphthopyranone aglycon and a rare virenose sugar moiety, has posed a considerable challenge to synthetic chemists. The synthetic route detailed below overcomes previous limitations by employing a late-stage C-glycosylation and sequential C-H functionalization, enabling gram-scale production and facilitating the generation of analogues for structure-activity relationship studies.[1][2][5]

Synthetic Strategy Overview

The total synthesis of this compound can be conceptually divided into two main parts: the synthesis of the aglycon and the preparation of the glycosyl donor, followed by their coupling and final deprotection.

A key feature of this synthetic approach is the late-stage introduction of both the virenose sugar and the vinyl group on the aglycon. This convergent strategy allows for greater flexibility in modifying these moieties to explore their impact on biological activity. The core of the aglycon is constructed through a series of regioselective C-H functionalization reactions, a modern and efficient approach to building complex aromatic systems.[2][5]

This compound Total Synthesis Overview 1,8-Naphthalenediol 1,8-Naphthalenediol Aglycon Core Aglycon Core 1,8-Naphthalenediol->Aglycon Core Sequential C-H Functionalization Functionalized Aglycon (21) Functionalized Aglycon (21) Aglycon Core->Functionalized Aglycon (21) Vinyl Group Installation Protected this compound Protected this compound Functionalized Aglycon (21)->Protected this compound C-Glycosylation D-Fucose D-Fucose Methyl α-D-virenoside (22) Methyl α-D-virenoside (22) D-Fucose->Methyl α-D-virenoside (22) Multi-step Synthesis Virenose Tetraacetate (23a) Virenose Tetraacetate (23a) Methyl α-D-virenoside (22)->Virenose Tetraacetate (23a) Acetolysis Virenose Tetraacetate (23a)->Protected this compound This compound This compound Protected this compound->this compound Deprotection Aglycon Synthesis Workflow cluster_0 Aglycon Synthesis Start 1,8-Naphthalenediol Step1 Monomethylation, Bromination & Protection Start->Step1 Intermediate15 Bromide (15) Step1->Intermediate15 Step2 Iridium-catalyzed C-H Borylation Intermediate15->Step2 Intermediate16 Boronate Ester (16) Step2->Intermediate16 Step3 Hydrodebromination Intermediate16->Step3 Intermediate17 Boronate Ester (17) Step3->Intermediate17 Step4 Intramolecular C-H Oxygenation Intermediate17->Step4 AglyconCore Aglycon Core Step4->AglyconCore Step5 Hydrogenolysis, Triflation & Suzuki Coupling AglyconCore->Step5 End Functionalized Aglycon (21) Step5->End Final Assembly cluster_1 Final Assembly Aglycon21 Functionalized Aglycon (21) Step6 SnCl4-mediated C-Glycosylation Aglycon21->Step6 GlycosylDonor23a Virenose Tetraacetate (23a) GlycosylDonor23a->Step6 ProtectedChryso Protected this compound Step6->ProtectedChryso Step7 Acid-catalyzed Deacetylation ProtectedChryso->Step7 ChrysomycinA This compound Step7->ChrysomycinA

References

Application Notes and Protocols: The Use of Chrysomycin A in Glioblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1][2] Chrysomycin A (Chr-A), a glycoside antibiotic derived from Streptomyces sp., has emerged as a promising compound with potent anti-glioblastoma properties.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on glioblastoma cell lines. It summarizes the key findings on its mechanism of action, including the induction of apoptosis, inhibition of cell proliferation, migration, and invasion, and its impact on critical signaling pathways and cellular metabolism.

Introduction

This compound has demonstrated significant inhibitory effects on glioblastoma cell lines, primarily U251 and U87-MG.[3][4] Its anti-cancer activity is multifaceted, targeting key cellular processes that drive tumor progression. Research indicates that this compound exerts its effects through the modulation of the Akt/GSK-3β signaling pathway, leading to the suppression of proliferation and the induction of programmed cell death (apoptosis).[1][5][6] Furthermore, it has been shown to reshape glioblastoma metabolism and increase oxidative stress, presenting a novel approach to hindering tumor progression.[7][8] These findings highlight this compound's potential as a therapeutic agent for glioblastoma.

Data Presentation

Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines
Cell LineAssayIncubation Time (hours)IC50 Value (μM)Reference
U251CCK8480.475[4][9]
U87-MGCCK8481.77[4][9]
Table 2: Effects of this compound on Apoptosis in Glioblastoma Cell Lines
Cell LineTreatmentObservationReference
U251This compoundIncreased apoptosis rate[5]
U87-MGThis compoundIncreased apoptosis rate[5]
U251This compoundSignificantly increased caspase 3/7 activity[5]
U87-MGThis compoundSignificantly increased caspase 3/7 activity[5]
U251 & U87-MGThis compoundElevated ratio of Bax/Bcl-2[5]

Signaling Pathways and Mechanisms of Action

This compound has been shown to inhibit the proliferation, migration, and invasion of glioblastoma cells by targeting the Akt/GSK-3β/β-catenin signaling pathway.[3][4][10] Treatment with this compound leads to a downregulation of Akt, phosphorylated Akt (p-Akt), GSK-3β, and phosphorylated GSK-3β (p-GSK-3β).[4][5] This, in turn, affects downstream proteins such as β-catenin and c-Myc.[4] The compound also downregulates the expression of slug, MMP2, and MMP9, which are crucial for cell migration and invasion.[4][11]

Furthermore, this compound induces apoptosis by disturbing the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and activation of the caspase cascade.[5] Recent studies have also revealed that this compound can reshape the metabolism of glioblastoma cells by regulating key enzymes such as glutaminase (GLS), glutamate dehydrogenase 1 (GDH1), hexokinase 2 (HK2), and glucose-6-phosphate dehydrogenase (G6PD).[7][8] This metabolic reprogramming leads to increased oxidative stress, contributing to its anti-tumor effects.[7]

Chrysomycin_A_Signaling_Pathway cluster_cell Glioblastoma Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ChrA This compound PI3K PI3K ChrA->PI3K Bcl2 Bcl-2 ChrA->Bcl2 Bax Bax ChrA->Bax Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt GSK3b GSK-3β pAkt->GSK3b pGSK3b p-GSK-3β GSK3b->pGSK3b beta_catenin β-catenin pGSK3b->beta_catenin Caspase Caspase Cascade Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis cMyc c-Myc beta_catenin->cMyc Slug Slug beta_catenin->Slug CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Proliferation Proliferation cMyc->Proliferation MMP MMP2/MMP9 Slug->MMP CyclinD1->Proliferation Invasion Migration & Invasion MMP->Invasion Experimental_Workflow cluster_assays In Vitro Assays start Start: Glioblastoma Cell Culture (U87-MG, U251) treatment Treatment with this compound (Dose and Time Course) start->treatment viability Cell Viability (CCK8 Assay) treatment->viability proliferation Proliferation (EdU Assay) treatment->proliferation apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis migration Migration/Invasion (Transwell Assay) treatment->migration western Protein Expression (Western Blot) treatment->western analysis Data Analysis and Interpretation viability->analysis proliferation->analysis apoptosis->analysis migration->analysis western->analysis conclusion Conclusion on Anti-Glioblastoma Effects analysis->conclusion Logical_Relationships cluster_primary_effects Primary Molecular Effects cluster_cellular_outcomes Cellular Outcomes ChrA This compound pathway_inhibition Inhibition of Akt/GSK-3β Pathway ChrA->pathway_inhibition metabolic_reprogramming Metabolic Reprogramming & Oxidative Stress ChrA->metabolic_reprogramming proliferation_inhibition Decreased Proliferation pathway_inhibition->proliferation_inhibition apoptosis_induction Increased Apoptosis pathway_inhibition->apoptosis_induction migration_inhibition Decreased Migration & Invasion pathway_inhibition->migration_inhibition metabolic_reprogramming->proliferation_inhibition metabolic_reprogramming->apoptosis_induction tumor_suppression Glioblastoma Tumor Suppression proliferation_inhibition->tumor_suppression apoptosis_induction->tumor_suppression migration_inhibition->tumor_suppression

References

Application of Chrysomycin A in Studying DNA-Drug Interactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a polyketide antibiotic produced by Streptomyces species, has garnered significant interest for its potent antimicrobial and antitumor activities. Its mechanism of action is primarily attributed to its interaction with DNA, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. This document provides detailed application notes and protocols for utilizing this compound as a tool to study DNA-drug interactions, offering insights into its mechanism and potential therapeutic applications.

Data Presentation

Quantitative Biological Activity of this compound and its Analogs

The biological activity of this compound and its derivatives has been evaluated against various cancer cell lines and bacterial strains. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, providing a comparative overview of their potency.

CompoundCell LineIC50 (µM)Reference
This compound U251 GlioblastomaNot specified[1]
U87-MG GlioblastomaNot specified[1]
HTB-26 (Breast Cancer)10-50[2]
PC-3 (Prostate Cancer)10-50[2]
HepG2 (Hepatocellular Carcinoma)10-50[2]
HCT116 (Colon Cancer)22.4[2]
Compound 2 (this compound analog) HCT116 (Colon Cancer)0.34[2]
CompoundBacterial StrainMIC (µg/mL)Reference
This compound Mycobacterium tuberculosis (MDR)0.4[3][4]
Mycobacterium tuberculosis (MDR)3.125[1]
This compound Analog (36) Mycobacterium tuberculosis (Rifampicin-resistant)Not specified[3]
This compound Analog ((+)-64) Mycobacterium tuberculosis (Bedaquiline-resistant)Not specified[3]
Optimized this compound Derivative Mycobacterium tuberculosis (MDR)0.08[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

DNA Footprinting Assay

Objective: To identify the specific DNA sequences where this compound binds.

Principle: DNA footprinting is a technique used to identify the binding site of a protein or a small molecule on a DNA fragment. The DNA-binding molecule protects the DNA from cleavage by a nuclease, such as DNase I. When the cleavage products are separated by gel electrophoresis, the binding site appears as a "footprint," a region where no cleavage has occurred.

Protocol:

  • Probe Preparation:

    • Select a DNA fragment (100-400 bp) containing the putative binding site for this compound.

    • End-label one strand of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag. This can be achieved by PCR using a labeled primer or by using T4 polynucleotide kinase.

    • Purify the labeled DNA probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled DNA probe (e.g., 10,000-20,000 cpm for radioactive probes) with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

    • Include a control reaction with no this compound.

    • Incubate the reactions for 30 minutes at room temperature to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA probe in the absence of this compound.

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA and a denaturing agent (e.g., formamide).

  • Gel Electrophoresis and Analysis:

    • Denature the DNA fragments by heating the samples.

    • Separate the fragments on a high-resolution denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

    • The region protected by this compound will appear as a gap in the ladder of DNA fragments compared to the control lane.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate conformational changes in DNA upon binding of this compound.

Principle: CD spectroscopy is a sensitive technique for studying the secondary structure of chiral molecules like DNA. The binding of a ligand can induce changes in the DNA's CD spectrum, providing information about the binding mode (e.g., intercalation, groove binding) and any resulting conformational alterations.

Protocol:

  • Sample Preparation:

    • Prepare solutions of calf thymus DNA (or a specific oligonucleotide sequence) and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the accurate concentration of DNA spectrophotometrically.

  • CD Measurements:

    • Use a quartz cuvette with a path length of 1 cm.

    • Record the CD spectrum of the DNA solution alone in the range of 220-320 nm.

    • Perform a titration by adding increasing concentrations of this compound to the DNA solution.

    • Record the CD spectrum after each addition and incubation to allow for equilibrium.

    • Also, record the spectrum of this compound alone to subtract its contribution if it has a CD signal in the measured range.

  • Data Analysis:

    • Subtract the buffer and this compound spectra from the DNA-Chrysomycin A complex spectra.

    • Analyze the changes in the CD signal, particularly the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA. Changes in ellipticity and wavelength maxima can indicate conformational changes.

Fluorescence Spectroscopy

Objective: To determine the binding affinity (binding constant, Kd) of this compound to DNA.

Principle: The intrinsic fluorescence of a molecule or a fluorescent probe can be altered upon binding to DNA. By monitoring the change in fluorescence intensity as a function of the concentration of one of the binding partners, the binding constant can be determined.

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of this compound and DNA (e.g., calf thymus DNA) in a suitable buffer.

    • The concentration of the fluorescent species (either this compound if it is fluorescent, or a fluorescent probe that is displaced by this compound) should be kept constant and low (in the nanomolar range if possible).

  • Fluorescence Titration:

    • Place the solution of the fluorescent species in a quartz cuvette.

    • Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Add small aliquots of the non-fluorescent binding partner (the titrant) to the cuvette.

    • After each addition, mix thoroughly and allow the system to reach equilibrium before measuring the fluorescence intensity again.

    • Continue the titration until the fluorescence signal is saturated.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity against the concentration of the titrant.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Topoisomerase I Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. The activity of the enzyme can be monitored by observing the conversion of supercoiled plasmid DNA to its relaxed form using agarose gel electrophoresis. An inhibitor will prevent this conversion.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322 or pUC19), topoisomerase I reaction buffer, and varying concentrations of this compound.

    • Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction:

    • Initiate the reaction by adding purified human or bacterial topoisomerase I to each tube (except the negative control).

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

    • Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of this compound.

Visualizations

Mechanism of Action Workflow

G cluster_0 This compound Interaction with DNA cluster_1 Downstream Cellular Effects ChrysomycinA This compound DNA_Binding Sequence-Specific DNA Binding ChrysomycinA->DNA_Binding Intercalation/ Groove Binding DNA Cellular DNA DNA->DNA_Binding TopoI Topoisomerase I DNA_Binding->TopoI Blocks enzyme access Inhibition Inhibition of Enzyme Activity DNA_Binding->Inhibition Stabilizes DNA-Topo I cleavage complex TopoI->Inhibition Replication DNA Replication Inhibition Inhibition->Replication Transcription Transcription Inhibition Inhibition->Transcription CellCycle Cell Cycle Arrest Replication->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Workflow of this compound's interaction with DNA and its downstream cellular consequences.

Experimental Workflow for DNA Interaction Studies

G Start Start: This compound + DNA Footprinting DNA Footprinting Start->Footprinting CD_Spec Circular Dichroism Spectroscopy Start->CD_Spec Fluorescence Fluorescence Spectroscopy Start->Fluorescence Topo_Assay Topoisomerase Inhibition Assay Start->Topo_Assay Result1 Identify Binding Sequence Footprinting->Result1 Result2 Determine Conformational Changes CD_Spec->Result2 Result3 Calculate Binding Affinity (Kd) Fluorescence->Result3 Result4 Assess Enzyme Inhibition (IC50) Topo_Assay->Result4

Caption: Experimental workflow for characterizing this compound-DNA interactions.

Signaling Pathway in Glioblastoma

G ChrysomycinA This compound DNA_Damage DNA Interaction/ Damage ChrysomycinA->DNA_Damage Akt Akt DNA_Damage->Akt Downregulates pAkt p-Akt (Inactive) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits phosphorylation pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b bCatenin β-catenin pGSK3b->bCatenin Leads to degradation cMyc c-Myc bCatenin->cMyc Downregulates Migration Cell Migration bCatenin->Migration Inhibits Invasion Cell Invasion bCatenin->Invasion Inhibits Proliferation Cell Proliferation cMyc->Proliferation Inhibits

Caption: Proposed signaling pathway of this compound in glioblastoma cells.[1]

Conclusion

This compound serves as a valuable molecular probe for investigating the intricate interactions between small molecules and DNA. The protocols and data presented herein provide a framework for researchers to explore its mechanism of action further, aiding in the development of novel therapeutic agents that target DNA. The multifaceted approach, combining biophysical, biochemical, and cell-based assays, is crucial for a comprehensive understanding of its biological effects.

References

Evaluating the In Vivo Efficacy of Chrysomycin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vivo efficacy of Chrysomycin A, a potent anti-tumor antibiotic. The following sections detail the methodologies for a glioblastoma xenograft model, present quantitative data on its therapeutic effects, and illustrate the key signaling pathways involved in its mechanism of action.

I. Overview of this compound Anti-Tumor Activity

This compound has demonstrated significant anti-neoplastic properties in preclinical studies. Notably, its efficacy has been robustly evaluated in glioblastoma, one of the most aggressive forms of brain cancer. In vivo studies have shown that this compound can inhibit tumor progression in xenograft mouse models, suggesting its potential as a therapeutic candidate.[1][2][3] The primary mechanism of action in glioblastoma involves the modulation of the Akt/GSK-3β signaling pathway, leading to the induction of apoptosis in cancer cells.[1][3]

II. Quantitative Data Summary

The anti-tumor efficacy of this compound in a U87-MG glioblastoma xenograft model is summarized below.

Table 1: Efficacy of this compound in U87-MG Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDurationTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
Vehicle Control-Intraperitoneal18 days--[1]
This compound3Intraperitoneal18 daysStatistically SignificantStatistically Significant[1]
This compound10Intraperitoneal18 daysStatistically SignificantStatistically Significant[1]

Table 2: Efficacy of this compound in U87-MG Orthotopic Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDurationOutcomeReference
Vehicle Control-Intraperitoneal18 daysProgressive Tumor Growth[2]
This compound3Intraperitoneal18 daysSignificant Glioma Regression[2]
This compound10Intraperitoneal18 daysSignificant Glioma Regression[2]

Note: Specific percentage reductions were not detailed in the abstracts, but were described as "significantly decreased."

III. Experimental Protocols

A. Glioblastoma Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of this compound against glioblastoma.

1. Cell Culture:

  • Culture human glioblastoma U87-MG cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • Prior to injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.

2. Animal Model:

  • Use female athymic nude mice (6-8 weeks old).

  • Allow mice to acclimatize for at least one week before the experiment.

  • Maintain animals in a sterile environment with ad libitum access to food and water.

3. Tumor Implantation:

  • Subcutaneously inject 100 µL of the U87-MG cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth regularly by measuring the length and width of the tumor with calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

4. Treatment Protocol:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-6 per group).

  • Prepare this compound in a suitable vehicle (e.g., DMSO and saline).

  • Administer this compound via intraperitoneal injection at doses of 3 mg/kg and 10 mg/kg daily for 18 days.[1]

  • The control group should receive an equivalent volume of the vehicle.

  • Monitor the body weight of the mice and observe for any signs of toxicity throughout the treatment period.

5. Efficacy Evaluation:

  • Measure tumor volume every 2-3 days.

  • At the end of the 18-day treatment period, euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Process tumors for further analysis (e.g., histopathology, western blotting) to assess the mechanism of action.

B. Glioblastoma Orthotopic Xenograft Mouse Model

This protocol describes the establishment of an intracranial glioblastoma model to evaluate this compound in a more clinically relevant setting.

1. Cell Culture:

  • Prepare U87-MG cells as described in the subcutaneous model protocol.

2. Animal Model:

  • Use male nude mice (6-8 weeks old).

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

3. Stereotactic Intracranial Injection:

  • Secure the anesthetized mouse in a stereotactic frame.

  • Create a small burr hole in the skull over the desired injection site (e.g., right hemisphere).

  • Slowly inject a suspension of U87-MG cells (e.g., 1 x 10^5 cells in 5 µL) into the brain parenchyma using a Hamilton syringe.

  • Close the incision with sutures or surgical glue.

4. Treatment and Monitoring:

  • Allow the mice to recover for a few days post-surgery.

  • Initiate treatment with this compound (3 mg/kg and 10 mg/kg, i.p., daily for 18 days) as described for the subcutaneous model.[2]

  • Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).[2]

  • Monitor the body weight and neurological signs of the mice.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice.

  • Perfuse the brains and collect them for histological analysis to confirm tumor presence and assess treatment effects.

IV. Visualizations

A. Experimental Workflow

G cluster_setup Phase 1: Model Setup cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Efficacy Evaluation cell_culture U87-MG Cell Culture cell_prep Cell Harvest & Resuspension cell_culture->cell_prep animal_prep Athymic Nude Mice Acclimatization subcutaneous Subcutaneous Injection animal_prep->subcutaneous orthotopic Orthotopic (Intracranial) Injection animal_prep->orthotopic cell_prep->subcutaneous cell_prep->orthotopic randomization Randomization into Groups subcutaneous->randomization orthotopic->randomization treatment_admin Daily this compound (i.p.) (3 & 10 mg/kg for 18 days) randomization->treatment_admin vehicle_control Vehicle Control (i.p.) randomization->vehicle_control tumor_measurement Tumor Volume/Weight Measurement treatment_admin->tumor_measurement mri_imaging MRI for Orthotopic Model treatment_admin->mri_imaging toxicity_monitoring Body Weight & Clinical Signs treatment_admin->toxicity_monitoring vehicle_control->tumor_measurement vehicle_control->mri_imaging vehicle_control->toxicity_monitoring endpoint_analysis Endpoint Analysis (Histology, etc.) tumor_measurement->endpoint_analysis mri_imaging->endpoint_analysis

In vivo efficacy evaluation workflow for this compound.
B. This compound Signaling Pathway in Glioblastoma

G cluster_pathway Akt/GSK-3β Signaling Pathway cluster_apoptosis Apoptosis Regulation ChrysoA This compound Akt p-Akt ChrysoA->Akt downregulates Bax Bax ChrysoA->Bax upregulates GSK3b p-GSK-3β Akt->GSK3b inhibits Bcl2 Bcl-2 GSK3b->Bcl2 downregulates Caspase Caspase Cascade Bax->Caspase activates Bcl2->Caspase inhibits Apoptosis Apoptosis Caspase->Apoptosis induces

This compound induces apoptosis via the Akt/GSK-3β pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Chrysomycin A Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Chrysomycin A. This compound is a potent antibiotic with significant therapeutic potential, however, achieving high fermentation yields can be challenging. This guide offers practical solutions to common problems encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound fermentation, providing potential causes and actionable solutions.

Issue IDProblemPotential CausesSuggested Solutions
CYA-T01 Low or No this compound Production - Suboptimal fermentation medium composition.- Incorrect fermentation parameters (pH, temperature, aeration, agitation).- Poor quality or incorrect age of seed culture.- Review and optimize media components. See Table 1 for a proven optimal medium composition.[1][2]- Calibrate and adjust all fermentation parameters according to the recommended ranges in Table 2.[1][2]- Ensure the seed culture is at its optimal growth phase before inoculation. Refer to the detailed seed culture preparation protocol.
CYA-T02 Inconsistent Batch-to-Batch Yield - Strain instability or degradation over successive subcultures.- Variation in raw material quality for the fermentation medium.- Inconsistent inoculum size or quality.- Re-streak the culture from a frozen stock to ensure genetic homogeneity. Consider creating a master and working cell bank.- Source high-quality, consistent raw materials. Perform quality control on new batches of media components.- Standardize the seed culture preparation and inoculation procedure to ensure a consistent starting cell mass and physiological state.
CYA-T03 Slow or Stunted Mycelial Growth - Nutrient limitation in the growth medium.- Presence of inhibitory substances.- Suboptimal pH or temperature during the growth phase.- Analyze and adjust the concentration of carbon and nitrogen sources.- Screen media components for potential inhibitors. Consider activated carbon treatment of media components if toxicity is suspected.- Monitor and maintain pH and temperature within the optimal range for Streptomyces growth.
CYA-T04 Complete or Partial Lysis of Culture - Bacteriophage contamination.- Immediately quarantine the affected fermenter. Sterilize all equipment and the surrounding area thoroughly.- Develop a phage-resistant strain or source a new culture from a reliable culture collection.- Implement strict aseptic techniques and consider installing air filtration systems to prevent future contamination.[3]
CYA-T05 Formation of Dense Mycelial Pellets - High agitation speed.- Specific media compositions can promote pellet formation.- Optimize the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear stress.- Modify the medium composition; for example, the addition of small amounts of polymers like carboxymethyl cellulose can sometimes lead to more dispersed growth.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for high-yield this compound fermentation?

A1: Based on extensive optimization studies, a medium containing a combination of glucose and corn starch as carbon sources, and hot-pressed soybean flour as a nitrogen source has been shown to significantly increase this compound yield.[1][2] The addition of calcium carbonate helps to maintain a stable pH during fermentation. For a detailed composition, refer to Table 1.

Q2: What are the critical fermentation parameters to control for maximizing this compound production?

A2: The key parameters to control are fermentation time, seed age, initial pH, inoculum amount, liquid loading volume, and shaking speed. Each of these has been optimized to enhance the final titer of this compound. The optimal values are summarized in Table 2.[1][2]

Q3: My Streptomyces strain seems to have lost its ability to produce this compound. What could be the reason and how can I fix it?

A3: This phenomenon, known as strain degradation or instability, is common in Streptomyces. It can be caused by repeated subculturing, leading to genetic mutations or deletions in the biosynthetic gene cluster. To mitigate this, it is crucial to maintain a proper cell banking system. Always go back to a low-passage, cryopreserved stock to start your seed cultures. Avoid excessive serial transfer of the culture.

Q4: How can I accurately quantify the yield of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water is typically used. For a detailed protocol, please refer to the Experimental Protocols section.

Q5: I suspect my culture is contaminated with a bacteriophage. What are the tell-tale signs?

A5: Signs of bacteriophage contamination in a Streptomyces fermentation include a sudden drop in culture viscosity, cessation of mycelial growth, and eventual lysis of the cells.[3] The fermentation broth may also develop a dark brown soluble pigment.[3] Microscopic examination will reveal cellular debris instead of healthy mycelia.

Data Presentation

Table 1: Optimized Fermentation Medium for this compound Production

ComponentConcentration (g/L)Reference
Glucose40[1][2]
Corn Starch20[1][2]
Hot-pressed Soybean Flour25[1][2]
CaCO₃3[1][2]

Table 2: Optimal Fermentation Conditions for this compound Production

ParameterOptimal ValueReference
Fermentation Time168 hours[1][2]
Seed Age48 hours[1][2]
Initial pH6.5[1][2]
Inoculum Amount5.0% (v/v)[1][2]
Liquid Loading30 mL in a 250 mL flask[1][2]
Shaking Speed220 rpm[1][2]

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces sp. 891
  • Aseptic Inoculation: From a cryopreserved stock of Streptomyces sp. 891, aseptically streak a loopful of culture onto a fresh ISP2 agar plate.

  • Incubation: Incubate the plate at 28°C for 5-7 days, or until good sporulation is observed.

  • Spore Suspension: Harvest the spores by adding 5 mL of sterile 20% glycerol to the plate and gently scraping the surface with a sterile loop.

  • Seed Flask Inoculation: Transfer 1 mL of the spore suspension into a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth).

  • Seed Culture Growth: Incubate the seed flask at 28°C on a rotary shaker at 220 rpm for 48 hours. The culture should be in the late logarithmic growth phase before being used to inoculate the production fermenter.

Protocol 2: HPLC Quantification of this compound
  • Sample Preparation:

    • Withdraw 1 mL of fermentation broth.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the mycelia.

    • Extract the supernatant with an equal volume of ethyl acetate by vigorous vortexing for 2 minutes.

    • Centrifuge at 5,000 rpm for 5 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be: 0-10 min, 30-50% B; 10-16 min, 50-50% B; 16-20 min, 50-100% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Chrysomycin_A_Biosynthesis_Regulation Hypothetical Regulatory Pathway for this compound Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators senses Pleiotropic_Regulators Pleiotropic Regulators Global_Regulators->Pleiotropic_Regulators activates SARP Pathway-Specific Activator (SARP Family) Pleiotropic_Regulators->SARP activates transcription of Chrysomycin_A_BGC This compound Biosynthetic Gene Cluster (BGC) SARP->Chrysomycin_A_BGC binds to promoter and activates PKS Polyketide Synthase (PKS) Chrysomycin_A_BGC->PKS encodes Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases) Chrysomycin_A_BGC->Tailoring_Enzymes encodes PKS->Tailoring_Enzymes produces polyketide backbone for Chrysomycin_A This compound Tailoring_Enzymes->Chrysomycin_A modifies to final product

Caption: Hypothetical regulatory cascade for this compound production.

Fermentation_Workflow This compound Fermentation and Analysis Workflow Stock_Culture Cryopreserved Stock Culture (-80°C) Agar_Plate Streaking on Agar Plate (ISP2 Medium) Stock_Culture->Agar_Plate Inoculate Seed_Culture Seed Culture Preparation (48 hours, 220 rpm) Agar_Plate->Seed_Culture Inoculate Production_Fermentation Production Fermentation (168 hours, 220 rpm) Seed_Culture->Production_Fermentation Inoculate (5% v/v) Sampling Broth Sampling Production_Fermentation->Sampling Extraction Solvent Extraction (Ethyl Acetate) Sampling->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Analysis Yield Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound fermentation and yield analysis.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Growth Is Mycelial Growth Normal? Start->Check_Growth Check_Contamination Signs of Lysis or Contamination? Check_Growth->Check_Contamination Yes Optimize_Media_Params Optimize Medium and Fermentation Parameters Check_Growth->Optimize_Media_Params No Troubleshoot_Contamination Address Phage/Bacterial Contamination Check_Contamination->Troubleshoot_Contamination Yes Check_Strain_Inoculum Is Strain/Inoculum Viable? Check_Contamination->Check_Strain_Inoculum No End Yield Improved Optimize_Media_Params->End Troubleshoot_Contamination->Start Re-start Use_Fresh_Stock Use Fresh Stock Culture, Standardize Inoculum Check_Strain_Inoculum->Use_Fresh_Stock No Check_Strain_Inoculum->End Yes Use_Fresh_Stock->Start Re-start

Caption: A logical approach to troubleshooting low fermentation yields.

References

Challenges and solutions in the scalable synthesis of Chrysomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scalable Synthesis of Chrysomycin A

Disclaimer: The scalable synthesis of complex natural products like this compound is a significant scientific challenge. Detailed, publicly available, step-by-step protocols and troubleshooting guides for large-scale production are limited, as these processes are often proprietary. This guide provides an overview of the key challenges and solutions based on published laboratory-scale syntheses and general principles of chemical process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges can be categorized as follows:

  • Reaction Control: Maintaining optimal conditions (temperature, mixing, stoichiometry) in large reactors can be difficult, potentially leading to lower yields and increased impurities.[1]

  • Reagent & Catalyst Efficiency: The cost and efficiency of specialized reagents and catalysts, such as those used for C-H activation and C-glycosylation, become critical at scale.

  • Stereoselectivity: Ensuring high stereoselectivity in key steps like the C-glycosylation is crucial, as separating diastereomers on a large scale is often impractical.[2]

  • Purification: Standard laboratory purification techniques like column chromatography are generally not feasible for large-scale production. Developing robust crystallization or alternative purification methods is essential.[3]

  • Synthesis Convergence: A long, linear synthesis route is inefficient for scale-up due to cumulative yield losses. The reported 10-step convergent synthesis of this compound is a significant step towards addressing this.[2][4][5][6]

Q2: The late-stage C-glycosylation is a key step. What are the common issues when scaling this reaction?

A2: The C-glycosylation to form the C-aryl glycoside bond in this compound is critical and challenging to scale.[2] Potential issues include:

  • Anomer Selectivity: Achieving the desired α-anomer selectivity can be difficult. The ratio of α to β anomers may change with scale due to variations in reaction kinetics and thermodynamics.[2]

  • Regioselectivity: With a complex aglycon, there's a risk of glycosylation at undesired positions.

  • Lewis Acid Stoichiometry: The amount of Lewis acid used to promote the reaction may need significant optimization at a larger scale to balance reactivity with potential side reactions.

  • Quenching and Work-up: The work-up procedure for large-scale reactions needs to be carefully designed to handle large volumes and potentially exothermic quenching processes safely.

Q3: How can the synthesis of the virenose sugar moiety be optimized for scale?

A3: The synthesis of the branched-chain sugar, virenose, has been improved from earlier methods.[2][4] For scaling, further considerations include:

  • Protecting Group Strategy: Minimizing the number of protecting group manipulations is key. Each step adds cost and potential for yield loss.

  • Crystallization of Intermediates: Designing the synthesis to have crystalline intermediates can greatly simplify purification and ensure high purity for subsequent steps.

  • Reagent Selection: Replacing expensive or hazardous reagents used in lab-scale synthesis with more cost-effective and safer alternatives is a priority for scale-up.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in C-H activation step 1. Inefficient mixing in a large reactor.2. Catalyst deactivation.3. Insufficient reaction time or temperature.1. Evaluate reactor geometry and agitation speed.2. Ensure reagents and solvents are of appropriate quality and degassed if necessary.3. Monitor reaction progress using in-situ analytics (e.g., FTIR) to determine the optimal reaction endpoint.
Poor α/β selectivity in C-glycosylation 1. Incorrect choice or amount of Lewis acid.2. Temperature fluctuations.3. Solvent effects.1. Screen different Lewis acids and optimize stoichiometry.2. Implement strict temperature control using an appropriate reactor system.3. Investigate the effect of different solvents on selectivity.
Formation of impurities during final deprotection 1. Harsh reaction conditions (e.g., too acidic or basic).2. Anomerization or ring expansion under acidic conditions.[2]1. Optimize the deprotection conditions (e.g., concentration of acid/base, temperature, reaction time).2. Consider alternative, milder deprotection protocols.
Difficulty in removing the final product from the reaction mixture 1. Product is an oil or amorphous solid.2. High solvent volume.1. Screen for a suitable solvent system to induce crystallization.2. Optimize the work-up to minimize solvent usage and facilitate product isolation.

Experimental Protocols and Methodologies

The following are summaries of key experimental steps from the published gram-scale synthesis of this compound.[4] These are lab-scale procedures that would require significant process development for industrial-scale production.

Synthesis of the Virenose Glycosyl Donor (Tetraacetate 23a)

The synthesis of the carbohydrate portion, virenose, is a crucial part of the overall process.[2][4] An improved synthesis was developed to generate the necessary glycosyl donor.[2][4]

  • Starting Material: Methyl α-d-virenoside (22)

  • Procedure: Methyl α-d-virenoside (22) is subjected to acetolysis using a mixture of acetic acid (AcOH), acetic anhydride (Ac₂O), and sulfuric acid (H₂SO₄).

  • Product: This reaction yields the tetraacetate 23a as a mixture of anomers (α/β = 1/4) in 89% yield.[2][4]

  • Scale-Up Considerations:

    • Exothermicity: The addition of sulfuric acid can be highly exothermic and requires careful control of addition rate and cooling on a large scale.

    • Work-up: Neutralization of the acidic mixture and extraction with large volumes of solvent can be challenging.

    • Anomer Separation: While the anomeric mixture might be used directly in some cases, if separation is needed, it would require significant effort at scale.

Late-Stage C-Glycosylation

This is a pivotal step where the virenose sugar is attached to the aglycon core.

  • Reactants: Aglycon (21) and a glycosyl donor such as tetraacetate 23a.

  • Conditions: The reaction is promoted by a Lewis acid to facilitate the C-C bond formation.

  • Challenges: A key challenge in previous work on similar structures was achieving good stereoselectivity, with mixtures of anomers often being obtained.[2]

  • Scale-Up Considerations:

    • Stoichiometry Control: Precise control over the stoichiometry of the glycosyl donor, aglycon, and Lewis acid is critical.

    • Temperature Management: These reactions are often run at low temperatures to improve selectivity, which can be energy-intensive at a large scale.

    • Moisture Sensitivity: Lewis acid-promoted reactions are typically highly sensitive to moisture, requiring stringent control of the reaction environment.

Global Deprotection

The final step is the removal of all protecting groups (acetates) to yield this compound.

  • Initial Attempts: Saponification using various bases resulted in a complex mixture of mono- or di-acetylated products.[4]

  • Successful Method: Acid-prompted deacetylation using 1.5 M H₂SO₄ in methanol (MeOH) cleanly afforded this compound in 65% yield.[4]

  • Scale-Up Considerations:

    • Material Compatibility: The use of strong acid requires reactors made of compatible materials.

    • Product Stability: The stability of the final product under acidic conditions needs to be carefully evaluated to avoid degradation.

    • Purification: The final product must be isolated from the acidic reaction mixture and any remaining impurities.

Quantitative Data Summary

Reaction Step Product Yield Anomeric Ratio (α/β) Scale Mentioned Reference
Acetolysis of Methyl α-d-virenoside (22)Tetraacetate 23a89%1/4Not specified[2][4]
Global Deprotection of Triacetate 25aThis compound (1)65%N/ANot specified[4]
Overall SynthesisThis compound (1)Not specifiedN/AGram-scale (>10 g of advanced intermediate 21)[2][4][5][6]

Visualizations

cluster_aglycon Aglycon Synthesis cluster_sugar Sugar Synthesis cluster_coupling Final Assembly A 1,8-naphthalenediol B Sequential C-H Activations A->B C Advanced Aglycon (21) B->C G Late-Stage C-Glycosylation C->G D Methyl α-d-virenoside (22) E Acetolysis D->E F Glycosyl Donor (23a) E->F F->G H Protected this compound (25a) G->H I Global Deprotection H->I J This compound (1) I->J

Caption: Convergent synthesis strategy for this compound.

cluster_challenges Key Scale-Up Considerations A Lab-Scale Synthesis (mg to g) B Route Scouting & Proof of Concept A->B Initial Success C Process Development & Optimization B->C Identify Key Challenges D Scale-Up to Pilot Plant (kg) C->D Develop Safe & Robust Process c1 Cost of Goods C->c1 c2 Safety & Environmental C->c2 c3 Process Control C->c3 c4 Purification C->c4 c5 Regulatory Compliance C->c5 E Full-Scale Manufacturing (tons) D->E Technology Transfer

Caption: General workflow for scaling up a complex natural product synthesis.

References

Technical Support Center: Enhancing the Aqueous Solubility of Chrysomycin A for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor aqueous solubility of Chrysomycin A in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a C-glycoside antibiotic with potent antitumor, antibacterial, and antifungal properties.[1] Its mechanism of action involves the inhibition of human topoisomerase II and Mycobacterium tuberculosis topoisomerase I.[1][2] However, this compound is a hydrophobic molecule with poor water solubility, which limits its bioavailability and can lead to precipitation in aqueous-based in vitro assays, resulting in inaccurate and unreliable experimental outcomes.[3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in ethanol and methanol.[4] For in vitro cell-based assays, DMSO is the most commonly used solvent to prepare stock solutions.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1% (v/v).[5] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[5] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed solutions, including optimizing your dilution method and considering solubility enhancement techniques.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.
  • Cause: Rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer.

  • Solutions:

    • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform serial dilutions. First, dilute the stock solution in a small volume of serum-free media or buffer, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.

    • Reduce Final Concentration: If possible, lower the final concentration of this compound in your assay. Conduct a dose-response experiment to identify the lowest effective concentration.

    • Increase Serum Concentration (for cell-based assays): If your experimental design allows, increasing the serum concentration in the cell culture medium can sometimes help to solubilize hydrophobic compounds through protein binding.

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator for short intervals after dilution can sometimes help to redissolve small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.

Issue 2: Observed Cellular Toxicity in Vehicle Control.
  • Cause: The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.

  • Solutions:

    • Determine DMSO Tolerance: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your specific cell line and assay duration.

    • Reduce DMSO in Stock Solution: If your this compound is sufficiently soluble, consider preparing a less concentrated stock solution in DMSO to reduce the final volume added to the culture medium.

Issue 3: Inconsistent or Non-reproducible Assay Results.
  • Cause: This can be due to incomplete dissolution of this compound in the stock solution or precipitation during the assay. It could also be a sign of compound degradation.

  • Solutions:

    • Ensure Complete Dissolution of Stock: Visually inspect your DMSO stock solution to ensure there are no visible particles. If necessary, gently warm and vortex to fully dissolve the compound.

    • Prepare Fresh Stock Solutions: To rule out degradation, prepare fresh stock solutions of this compound before each experiment.

    • Monitor for Degradation: this compound is a yellow compound.[6] A significant change in the color of the stock solution (e.g., darkening) may indicate degradation.[7] It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles and potential degradation.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
EthanolModerately Soluble
MethanolModerately Soluble

Table 2: Example Stock Solution Preparation in DMSO

This table provides the volume of DMSO required to prepare various concentrations of a this compound stock solution, based on a molecular weight of 508.52 g/mol .[8]

Desired Stock ConcentrationVolume of DMSO per 1 mg of this compoundVolume of DMSO per 5 mg of this compound
1 mM1.97 mL9.83 mL
5 mM0.39 mL1.97 mL
10 mM0.20 mL0.98 mL
50 mM0.04 mL0.20 mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (refer to Table 2).

  • Vortex the solution vigorously until the this compound is completely dissolved. A clear, yellow solution should be obtained.

  • If complete dissolution is difficult, gently warm the tube to 37°C for a few minutes or sonicate for short intervals.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use, light-protected sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[8]

Protocol 2: Enhancing Aqueous Solubility using Solid Dispersion with Disodium Glycyrrhizin (Mechanochemical Method)

This protocol is adapted from a study that reported a 50-fold increase in the aqueous solubility of this compound.[9]

Materials:

  • This compound

  • Disodium Glycyrrhizin (Na2GA)

  • Ball mill with zirconium balls

  • Deionized water

  • Acetonitrile

Procedure:

  • Co-grind a mixture of this compound and Disodium Glycyrrhizin (e.g., in a 1:99 weight ratio) using a ball mill.

  • The reported successful parameters are milling with zirconium balls at a rotation speed of 30 rpm for 2.5 hours.[9]

  • The resulting solid dispersion powder can be dissolved in an aqueous buffer for in vitro assays.

  • To determine the concentration of this compound in the final solution, dissolve a known weight of the solid dispersion in a 1:1 (v/v) mixture of deionized water and acetonitrile and analyze by HPLC.[9]

Protocol 3: Cyclodextrin-Based Encapsulation of this compound (Adapted General Protocol)

This protocol provides a general framework for encapsulating a hydrophobic compound like this compound using cyclodextrins to enhance its aqueous solubility.[10] Optimization of the cyclodextrin type and drug-to-cyclodextrin ratio is recommended.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., Tertiary Butyl Alcohol - TBA)

  • Deionized water

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve this compound in a minimal amount of a suitable organic solvent like Tertiary Butyl Alcohol (TBA).

  • In a separate container, dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water.

  • Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

  • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a powder of the this compound-cyclodextrin inclusion complex.

  • The resulting powder can be dissolved in aqueous buffers for in vitro assays. The solubility of the complex should be determined experimentally.

Protocol 4: Liposomal Formulation of this compound (Adapted General Protocol)

This is a general protocol for encapsulating a hydrophobic compound like this compound into liposomes using the thin-film hydration method.[1][8][11]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. A common starting molar ratio for lipids is DSPC:Cholesterol at 7:3.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the thin film by adding an aqueous buffer and rotating the flask. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_troubleshoot Troubleshooting Precipitation start Start with solid This compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve Weigh & add solvent dilute Dilute stock solution in aqueous buffer dissolve->dilute Pipette stock into buffer assay Use in in vitro assay dilute->assay Add to cells/reaction precipitate Precipitation observed dilute->precipitate optimize Optimize dilution: - Serial dilution - Lower final concentration precipitate->optimize Solution 1 enhance Use solubility enhancement method precipitate->enhance Solution 2 optimize->dilute enhance->dilute

Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.

signaling_pathway cluster_akt Akt/GSK-3β Signaling Pathway ChrysoA This compound pAkt p-Akt (Active) ChrysoA->pAkt Inhibits Akt Akt Akt->pAkt Phosphorylation pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Phosphorylates GSK3b GSK-3β Proliferation Cell Proliferation & Survival GSK3b->Proliferation Promotes pGSK3b->GSK3b Inhibits

Caption: Inhibition of the Akt/GSK-3β signaling pathway by this compound.[4][5]

topo_inhibition cluster_topo Topoisomerase I Inhibition Mechanism DNA Supercoiled DNA CleavageComplex Topoisomerase I- DNA Cleavage Complex DNA->CleavageComplex Binding & Cleavage TopoI Topoisomerase I TopoI->CleavageComplex Religation DNA Religation CleavageComplex->Religation Normal Process Apoptosis Cell Death CleavageComplex->Apoptosis Leads to DNA strand breaks RelaxedDNA Relaxed DNA Religation->RelaxedDNA ChrysoA This compound ChrysoA->CleavageComplex Stabilizes

Caption: Mechanism of this compound as a Topoisomerase I inhibitor.[2][12]

References

Chrysomycin A stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chrysomycin A and strategies to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a C-aryl glycoside antibiotic first isolated from Streptomyces species.[1][2] It belongs to the gilvocarcin family of natural products and exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and potent antitumor properties.[3] Recent research has highlighted its efficacy against multi-drug-resistant tuberculosis (MDR-TB) and certain cancers, such as glioblastoma.[4][5] Its mechanism of action in cancer cells involves the inhibition of the Akt/GSK-3β signaling pathway, leading to apoptosis.[1][5][6][7] In Mycobacterium tuberculosis, it has been shown to inhibit topoisomerase I.[5]

Q2: What are the main stability concerns when working with this compound?

This compound is susceptible to degradation under specific conditions. The primary stability concerns are:

  • Light Sensitivity: Dry crystals of this compound are photosensitive and can turn brown upon exposure to light.[4] Photodimerization can occur, leading to loss of activity.[8]

  • pH Sensitivity: While stable in acidic to neutral pH (pH 3-7), this compound is unstable in alkaline conditions. Treatment with dilute alkali leads to the formation of a biologically inactive red solution.[4]

  • Poor Water Solubility: this compound has poor water solubility, which can present challenges for its application and bioavailability in aqueous experimental systems.[9]

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, the following storage conditions are recommended:

  • Protection from Light: Store this compound in a light-resistant container, such as an amber vial, and keep it in a dark place.

  • Temperature: For long-term storage, it is advisable to store this compound at refrigerated temperatures (2-8°C).

  • Inert Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Q4: Can I heat solutions of this compound?

Solutions of this compound are reported to be stable when heated to 100°C within a pH range of 3 to 7 without loss of activity.[4] However, prolonged heating at high temperatures is not recommended without specific stability data for your experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my experiment. Degradation due to light exposure.Protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Degradation due to alkaline pH.Ensure that the pH of all buffers and media used in your experiments is within the stable range of 3-7. Avoid buffers with a pH greater than 7.
Color change of this compound solution (e.g., turning red). Exposure to alkaline conditions.Immediately check the pH of the solution. If it is alkaline, the compound has likely degraded. Prepare a fresh solution in a pH-controlled buffer (pH 3-7).
Precipitation of this compound in aqueous buffer. Poor water solubility.This compound has poor water solubility.[3] Prepare stock solutions in organic solvents like DMSO or DMF and then dilute to the final concentration in aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of excipients like disodium glycyrrhizin to form micelles can also improve solubility.[9]
Inconsistent results between experiments. Inconsistent storage and handling of this compound stock solutions.Prepare fresh stock solutions regularly. If storing stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store frozen at -20°C or -80°C for longer-term storage.

Stability Data

Currently, detailed quantitative stability data for this compound under various stress conditions (e.g., specific rates of degradation at different pH, temperature, and light intensities) is limited in publicly available literature. The following table summarizes the known qualitative stability information.

ParameterConditionObservationReference(s)
pH pH 3-7Stable[4]
Dilute Alkali (>pH 7)Degrades, forms a red, biologically inactive solution.[4]
Temperature Up to 100°C (in solution, pH 3-7)Stable, no loss of activity.[4]
Light Exposure to light (dry crystals)Photosensitive, turns brown.[4]
Light exposure (in solution)Can undergo photodimerization.[8]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][9][10] The following is a general protocol that must be optimized and validated for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for the characteristic red color change. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose aliquots of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as a stability-indicating HPLC method (see Protocol 2), to quantify the remaining this compound and detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.[11][12][13][14]

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase combination is:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH).

    • Solvent B: Acetonitrile or methanol.

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Detection Wavelength: Monitor the elution profile at a wavelength where this compound has maximum absorbance (e.g., 254 nm).[5]

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.[14] This involves analyzing the samples from the forced degradation study to demonstrate that the degradation products are well-separated from the this compound peak.

Visualizations

Chrysomycin_A_Signaling_Pathway ChrA This compound PI3K PI3K ChrA->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits (by phosphorylation) pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Bcl2 Bcl-2 pGSK3b->Bcl2 Decreased Inhibition Bax Bax Bcl2->Bax Inhibits CaspaseCascade Caspase Cascade Bax->CaspaseCascade Activates Apoptosis Apoptosis CaspaseCascade->Apoptosis Induces

This compound induced apoptosis signaling pathway.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_stability Stability Testing Core cluster_clinical Clinical Development cluster_post Post-Approval Discovery Discovery & Target Validation LeadOpt Lead Optimization Discovery->LeadOpt Formulation Initial Formulation LeadOpt->Formulation ForcedDeg Forced Degradation Studies Formulation->ForcedDeg MethodDev Stability-Indicating Method Development ForcedDeg->MethodDev LongTerm Long-Term & Accelerated Stability Studies MethodDev->LongTerm Phase1 Phase I LongTerm->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Regulatory Regulatory Submission & Approval Phase3->Regulatory Ongoing Ongoing Stability Monitoring Regulatory->Ongoing

A generalized workflow for drug development focusing on the stability testing phase.

References

Chrysomycin A Technical Support Center: Overcoming Photosensitivity in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chrysomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on mitigating challenges associated with its photosensitivity.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Yes, this compound is photosensitive. Exposure to light can induce a [2+2] photodimerization, leading to the formation of chrysomycin F, a dimeric C-glycoside polyketide.[1][2] This photodegradation can result in a loss of the compound's intended biological activity.

Q2: What are the visible signs of this compound degradation?

While there may not be immediate visible changes in the solution, photodegradation leads to the formation of new chemical entities. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate this compound from its photodegradation products. A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Q3: How should I store my this compound stock solutions?

To minimize degradation, this compound stock solutions should be stored in amber-colored vials or tubes that block ultraviolet and visible light.[3] For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and light exposure to the entire stock. Store at the recommended temperature (typically -20°C or -80°C), wrapped in aluminum foil for extra protection.

Q4: Can I work with this compound on an open lab bench?

It is highly recommended to minimize the exposure of this compound to ambient light. If possible, conduct all manipulations in a darkened room or a room with red or amber lighting.[3] If working on an open bench is unavoidable, use amber-colored tubes and cover them with aluminum foil whenever possible. Limit the time the solution is exposed to direct light.

Q5: What impact does photodegradation have on the experimental results?

The photodegradation of this compound to its dimeric form, chrysomycin F, can significantly impact experimental outcomes. Studies have shown that modifications to the 8-vinyl group of this compound, which is involved in the photodimerization, can lead to a reduction or complete loss of its antimicrobial efficacy.[2] As this compound's mechanism of action involves DNA interaction and topoisomerase I inhibition, any alteration to its structure could affect these interactions and lead to inaccurate data regarding its potency and efficacy.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Photodegradation of this compound due to varying light exposure.Strictly adhere to light protection protocols. Prepare fresh dilutions from a protected stock solution for each experiment. Use a dark room or cover all vessels containing the compound with aluminum foil.
Lower than expected bioactivity Loss of active this compound due to photodegradation.Confirm the integrity of your this compound stock using HPLC. If degradation is detected, discard the stock and prepare a new one, ensuring rigorous light protection during preparation and storage.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) Formation of photodegradation products like chrysomycin F.This confirms photodegradation. Review and improve your light protection procedures for all subsequent experiments.
Precipitate formation in the stock solution The photodimer, chrysomycin F, may have different solubility characteristics than this compound.While not a definitive sign of photodegradation, it warrants investigation. Analyze the supernatant and any dissolved precipitate by HPLC to check for the presence of degradation products.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the steps to prepare and store this compound stock solutions while minimizing light exposure.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Aluminum foil

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Perform all steps in a darkened room or a room with only amber or red light.

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.

  • Immediately cap the vial and vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.

  • Wrap each aliquot tube securely with aluminum foil.

  • Label the tubes clearly with the compound name, concentration, date, and "Photosensitive - Protect from Light."

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Light Protection

This protocol describes how to perform a broth microdilution MIC assay with this compound, incorporating measures to prevent photodegradation.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Bacterial culture in appropriate broth medium

  • Sterile, opaque or amber-colored 96-well microplates

  • Aluminum foil or an opaque lid for the microplate

  • Sterile pipette tips and multichannel pipette

  • Plate reader

Procedure:

  • Conduct all steps under subdued lighting conditions (dark room or amber/red light).

  • Thaw a single-use aliquot of this compound stock solution and keep it wrapped in aluminum foil.

  • Prepare serial dilutions of this compound in the appropriate broth medium directly in the opaque or amber-colored 96-well plate.

  • Once the dilutions are prepared, keep the plate covered with aluminum foil or an opaque lid.

  • Prepare the bacterial inoculum to the desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the 96-well plate.

  • Immediately cover the plate with aluminum foil or an opaque lid.

  • Incubate the plate at the appropriate temperature and for the required duration in the dark (e.g., wrap the plate in foil before placing it in the incubator).

  • After incubation, measure the optical density (OD) at 600 nm using a plate reader. Minimize the plate's exposure to light during the reading process.

  • The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_for_Photosensitive_Compounds cluster_Preparation Preparation & Storage cluster_Experiment Experimentation cluster_Analysis Analysis A Weigh Compound B Dissolve in Solvent A->B C Aliquot into Amber Vials B->C D Wrap in Foil & Store at -80°C C->D E Thaw Single Aliquot D->E Start Experiment F Prepare Dilutions in Amber Tubes E->F G Perform Assay in Opaque Plates F->G H Incubate in the Dark G->H I Read Results (Minimal Light) H->I Proceed to Reading J Data Analysis I->J Chrysomycin_A_Signaling_Pathway cluster_Cellular_Target Cellular Target cluster_Cellular_Response Cellular Response CA This compound PD Photodegradation (Chrysomycin F) [Inactive] CA->PD DNA DNA Intercalation CA->DNA Light Light Exposure Light->CA induces TopoI Topoisomerase I DNA->TopoI Inhibition Replication Inhibition of DNA Replication TopoI->Replication Apoptosis Apoptosis Replication->Apoptosis

References

Technical Support Center: Chrysomycin A Topoisomerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Chrysomycin A in topoisomerase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a topoisomerase inhibitor?

This compound is an antibiotic that has been shown to exhibit bactericidal activity, in part, by inhibiting DNA topoisomerase I.[1][2][3][4] It has been demonstrated to be effective against Mycobacterium tuberculosis, including drug-resistant strains.[1][2][4][5] Its mechanism involves interacting with DNA at specific sequences and inhibiting the catalytic activity of topoisomerase I.[1][2][3][4][6] this compound also shows some inhibitory effects on DNA gyrase (a type II topoisomerase).[1][2][3][4][6][7]

Q2: Which topoisomerase is more sensitive to this compound?

Current research indicates that this compound is a more potent inhibitor of Mycobacterium tuberculosis topoisomerase I than DNA gyrase.[1][3][6][7]

Q3: What is the typical solvent for this compound and are there any special considerations?

This compound is often dissolved in dimethyl sulfoxide (DMSO). It is crucial to include a solvent control in your experiments, as DMSO can affect topoisomerase activity.[2] At low concentrations (less than 20%), DMSO has been shown to enhance the activity of E. coli topoisomerase I (a type IA topoisomerase) but inhibit calf thymus topoisomerase I (a type IB topoisomerase).[1][6] It is recommended to keep the final DMSO concentration in the reaction as low as possible.

Troubleshooting Guides

This section addresses common problems encountered during this compound topoisomerase inhibition assays in a question-and-answer format.

DNA Relaxation Assay (Topoisomerase I)

Q4: I am not seeing any relaxation of my supercoiled DNA, even in the control lane without this compound. What could be the problem?

This issue typically points to a problem with the enzyme or the reaction setup. Here are a few things to check:

  • Loss of Enzyme Activity: Ensure you are using a fresh aliquot of topoisomerase I. Repeated freeze-thaw cycles can diminish enzyme activity.

  • Incorrect Buffer Composition: Verify the components and pH of your 10x topoisomerase I reaction buffer.

  • Sub-optimal Incubation Conditions: Confirm that the incubation was carried out at 37°C for the recommended duration (typically 30 minutes).[2][8]

Q5: The bands on my agarose gel are smeared. How can I resolve this?

Smeared bands in a DNA relaxation assay can be caused by several factors:

  • DNA Degradation: Nuclease contamination can lead to the degradation of your plasmid DNA. Ensure your workspace and reagents are nuclease-free.

  • High Voltage During Electrophoresis: Running the gel at an excessively high voltage can cause smearing. It is recommended to run the gel at 5-8 V/cm.[9]

  • Overloading the Gel: Loading too much DNA into the well can result in band smearing.

Q6: I am seeing partial relaxation in my no-enzyme control lane. What does this mean?

This is likely due to the presence of nicked plasmid DNA in your stock. Nicked, open-circular DNA migrates slower than supercoiled DNA and can appear as a relaxed band. While a small amount of nicked DNA is common, a significant amount may indicate issues with your plasmid preparation and storage.

DNA Decatenation Assay (Topoisomerase II)

Q7: My kinetoplast DNA (kDNA) is not being decatenated in my control reaction. What should I do?

Similar to the relaxation assay, a lack of activity in the control points to an issue with the enzyme or reaction conditions:

  • Loss of Enzyme Activity: Use a fresh aliquot of topoisomerase II.

  • ATP Degradation: Topoisomerase II activity is ATP-dependent. Ensure your ATP stock is fresh and has been stored properly. Degradation of ATP is a common issue in these assays.[10]

  • Incorrect Buffer: Verify the composition of your 10x topoisomerase II reaction buffer.

Q8: All the DNA is stuck in the wells of my agarose gel. Why is this happening?

Kinetoplast DNA is a large network of interlocked DNA circles and will not enter the agarose gel in its catenated form. This is the expected result for your negative control (no enzyme). If you see this in your positive control (with enzyme), it indicates a complete lack of decatenation activity.

General Assay and Inhibitor-Specific Issues

Q9: My results with this compound are inconsistent. What could be the cause?

In addition to the general troubleshooting points above, consider these factors specific to inhibitor studies:

  • Inhibitor Concentration: Ensure accurate serial dilutions of this compound.

  • Solvent Effects: As mentioned, DMSO can impact enzyme activity. It is critical to maintain the same final DMSO concentration across all reactions, including the controls.[2]

  • Order of Addition: Typically, the inhibitor should be added to the reaction mixture before the enzyme to ensure it has the opportunity to interact with the DNA and/or the enzyme.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in topoisomerase inhibition assays.

ParameterValueOrganism/EnzymeReference
IC50 20 µMMycobacterium tuberculosis Topoisomerase I[6]
Inhibitory Concentration (Decatenation) 5 µMMycobacterium tuberculosis DNA Gyrase[6]
Inhibitory Concentration (Supercoiling) 50 µMMycobacterium tuberculosis DNA Gyrase[6]
Inhibitory Concentration (Relaxation) 50 µMMycobacterium tuberculosis DNA Gyrase[6]

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This protocol is adapted from standard methodologies for assessing topoisomerase I activity.[2][8][11][12]

Materials:

  • Purified Topoisomerase I or cell extract

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • 10x Topoisomerase I Reaction Buffer

  • This compound stock solution

  • DMSO (for solvent control)

  • Sterile distilled water

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10][13]

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a series of 1.5-ml microcentrifuge tubes.

  • To each tube, add 2 µl of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[2][8]

  • Add the desired concentration of this compound or an equivalent volume of DMSO for the control.

  • Adjust the volume with sterile distilled water so that the final reaction volume will be 20 µl after the addition of the enzyme.[2][8]

  • Add a predetermined amount of purified topoisomerase I or cell extract to each tube. For initial assays with crude extracts, a range of 0.1–5.0 µg of protein per 20 µl reaction is appropriate.[2][8]

  • Incubate the reactions for 30 minutes at 37°C.[2][8]

  • Stop the reaction by adding 5 µl of 5x stop buffer/loading dye.[8]

  • Load the samples onto a 0.8-1% agarose gel.[2][8]

  • Perform electrophoresis at 5-10 V/cm until the dye front has migrated sufficiently.[2]

  • Stain the gel with ethidium bromide, destain with water, and visualize under UV light.[2][8]

Protocol 2: Topoisomerase II DNA Decatenation Assay

This protocol is based on standard methods for measuring topoisomerase II activity.[2][8][11][12]

Materials:

  • Purified Topoisomerase II or cell extract

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer (must contain ATP)

  • This compound stock solution

  • DMSO (for solvent control)

  • Sterile distilled water

  • 5x Stop Buffer/Loading Dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, set up a series of 1.5-ml microcentrifuge tubes.

  • To each tube, add 2 µl of 10x topoisomerase II reaction buffer and 200 ng of kDNA.[2]

  • Add the desired concentration of this compound or an equivalent volume of DMSO.

  • Adjust the volume with sterile distilled water to a final reaction volume of 20 µl after enzyme addition.[2]

  • Add purified topoisomerase II (typically 1-5 units) or cell extract to each tube.[2]

  • Incubate the reactions for 30 minutes at 37°C.[2]

  • Stop the reaction by adding 5 µl of 5x stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel.[14]

  • Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in the well.

  • Stain and visualize the gel as described for the relaxation assay.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_tubes Prepare Reaction Tubes on Ice add_buffer_dna Add Buffer & DNA Substrate (Supercoiled Plasmid or kDNA) prep_tubes->add_buffer_dna add_inhibitor Add this compound or DMSO Control add_buffer_dna->add_inhibitor add_enzyme Add Topoisomerase (I or II) add_inhibitor->add_enzyme incubate Incubate at 37°C (30 min) add_enzyme->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain & Visualize Gel gel_electrophoresis->visualize

Caption: Experimental workflow for topoisomerase inhibition assays.

mechanism_of_action cluster_topoI Topoisomerase I Catalytic Cycle supercoiled_dna Supercoiled DNA topoI_binding Topoisomerase I Binds DNA supercoiled_dna->topoI_binding cleavage_complex Transient Cleavage Complex (Single-strand break) topoI_binding->cleavage_complex strand_rotation Strand Rotation cleavage_complex->strand_rotation cleavage_complex->inhibition religation Religation strand_rotation->religation relaxed_dna Relaxed DNA religation->relaxed_dna chrysomycin This compound chrysomycin->inhibition

Caption: Mechanism of this compound inhibition of Topoisomerase I.

troubleshooting_tree cluster_yes Problem with Assay Basics cluster_no Problem with Inhibitor start No DNA Relaxation/Decatenation in Control Lane? check_enzyme Check Enzyme Activity (Use Fresh Aliquot) start->check_enzyme Yes check_inhibitor_conc Verify this compound Concentration start->check_inhibitor_conc No check_buffer Verify Buffer Composition check_enzyme->check_buffer check_atp Check ATP Stock (Topo II) check_buffer->check_atp check_incubation Confirm Incubation Time/Temp check_atp->check_incubation check_solvent Run Solvent Control (DMSO) check_inhibitor_conc->check_solvent check_order Check Order of Addition check_solvent->check_order

Caption: Troubleshooting decision tree for inhibition assays.

References

Technical Support Center: Optimizing Chrysomycin A Delivery and Uptake in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery and uptake of Chrysomycin A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antibiotic derived from Streptomyces species with potent anti-tumor and anti-tuberculous activities.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair.[3] This inhibition leads to DNA damage and ultimately induces apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to downregulate the Akt/GSK-3β/β-catenin signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation, migration, and invasion.[1][4]

Q2: this compound is described as hydrophobic. What does this mean for my cell culture experiments?

A2: The hydrophobicity of this compound means it has poor solubility in aqueous solutions like cell culture media.[5][6] This can lead to several challenges, including difficulty in preparing stock solutions, precipitation of the compound upon dilution in media, and consequently, inaccurate and irreproducible experimental results.[7][8] Therefore, careful consideration of solvents and dilution techniques is critical for successful experiments.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[3][9] It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: While some robust cell lines can tolerate up to 1% DMSO, it is a common and safe practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being ideal for sensitive or primary cell lines to avoid solvent-induced cytotoxicity.[3][10][11] It is always recommended to perform a vehicle control (media with the same final DMSO concentration as your treatment group) to account for any effects of the solvent on cell viability and function.

Q5: I've observed a precipitate in my culture medium after adding this compound. What should I do?

A5: The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in the medium.[7] This can be visually identified as cloudiness, fine particles, or crystals.[7][12] It is strongly advised not to proceed with the experiment using precipitated compound as the actual concentration of soluble, active drug will be unknown and the precipitate itself can be toxic to cells.[13] Refer to the troubleshooting guide below for strategies to prevent precipitation.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Media

Visual Cues:

  • Cloudy or hazy appearance of the medium.[7]

  • Visible fine particles or crystals, especially at the bottom of the culture vessel.[7][14]

  • A "flocculent" or dark cloud-like appearance around cell aggregates.[15]

Root Causes and Solutions:

Root Cause Solution Detailed Recommendations
High Final Concentration Decrease the final concentration of this compound.Perform a dose-response curve to determine the lowest effective concentration. It's possible the required therapeutic concentration is lower than the solubility limit.
Incorrect Stock Solution Preparation Ensure complete dissolution in 100% DMSO.Vortex the stock solution vigorously. If particulates remain, use a brief sonication step until the solution is clear.[13]
Improper Dilution Technique Employ a serial dilution or drop-wise addition method.Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, add the stock solution drop-wise into the pre-warmed (37°C) medium while gently swirling.[7][13] An intermediate dilution in a small volume of serum-free media can also be beneficial.[16]
Media Composition and Temperature Pre-warm media and consider media components.Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[13] Components in serum can sometimes aid in solubility, but if precipitation persists, testing solubility in basal media without supplements may be necessary.
Issue 2: Inconsistent or Unexpected Cytotoxicity Results

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inaccurate Drug Concentration Address precipitation issues (see above).If this compound precipitates, the effective concentration is lower than intended, leading to lower-than-expected cytotoxicity.
Solvent (DMSO) Toxicity Include a DMSO vehicle control.At higher concentrations, DMSO itself can be cytotoxic. Your experimental results should always be compared to cells treated with the same concentration of DMSO without the drug.[10][11]
Cell Seeding Density Optimize cell number for the assay duration.Cell density can influence the apparent cytotoxicity of a compound. Ensure that in your negative control wells, cells are in the logarithmic growth phase at the end of the experiment.
Assay Interference Visually inspect formazan crystals in MTT assays.This compound's yellow color could potentially interfere with colorimetric assays. Ensure background absorbance from the compound alone in media is subtracted. For MTT assays, ensure complete solubilization of the formazan crystals.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol details the preparation of working solutions while maintaining a constant final DMSO concentration across all treatments.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile, light-protected microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium

Methodology:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • In a sterile environment, weigh the appropriate amount of this compound powder.

    • Add the required volume of 100% DMSO to achieve the desired concentration.

    • Vortex vigorously and, if necessary, sonicate briefly until the solution is completely clear.

    • Aliquot into single-use, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw a single aliquot of the concentrated stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your experiment.

    • To prepare the final working solutions, add a small, consistent volume of each DMSO dilution to pre-warmed complete culture medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of each DMSO stock to 1 mL of medium.

    • Add the DMSO stock drop-wise to the medium while gently swirling to ensure rapid and homogenous mixing, minimizing the risk of precipitation.

    • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

Diagram: Workflow for Preparing this compound Working Solutions

G Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate until Clear dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Single Aliquot aliquot->thaw Begin Experiment serial_dilute Serial Dilute in DMSO thaw->serial_dilute add_to_media Add Dropwise to Pre-warmed Media serial_dilute->add_to_media mix Gently Swirl add_to_media->mix inspect Visually Inspect for Precipitation mix->inspect Treat Cells Treat Cells inspect->Treat Cells

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • 96-well flat-bottom sterile plates

  • Cells of interest

  • Complete culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Treatment: Remove the seeding medium and replace it with 100 µL of medium containing various concentrations of this compound. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation: Example Cytotoxicity Data

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.185 ± 5.1
0.552 ± 3.8
1.025 ± 2.9
5.08 ± 1.5

Diagram: MTT Assay Experimental Workflow

G MTT Assay Experimental Workflow seed Seed Cells in 96-well Plate adhere Incubate Overnight seed->adhere treat Treat with this compound adhere->treat incubate_treat Incubate (e.g., 48h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (% Viability) read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 3: Cellular Uptake Assay using Fluorescence Microscopy

This protocol allows for the qualitative or semi-quantitative assessment of this compound uptake by cells, leveraging its intrinsic fluorescence or a fluorescent tag.

Materials:

  • Cells of interest seeded on sterile glass coverslips in a multi-well plate

  • This compound working solutions

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Seeding: Seed cells on sterile coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with a fluorescent concentration of this compound for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and stain with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for this compound and the nuclear stain.

  • Analysis: Analyze the images to observe the localization and intensity of the this compound signal within the cells over time.

Diagram: Cellular Uptake and Signaling Pathway of this compound

G Cellular Uptake and Signaling Pathway of this compound cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm topo Topoisomerase I/II dna_damage DNA Damage topo->dna_damage apoptosis Apoptosis dna_damage->apoptosis akt Akt gsk3b GSK-3β akt->gsk3b beta_catenin β-catenin gsk3b->beta_catenin proliferation Proliferation/ Migration/ Invasion beta_catenin->proliferation chrys_a This compound chrys_a->topo Inhibits chrys_a->akt Inhibits

Caption: this compound inhibits Topoisomerase and the Akt/GSK-3β pathway.

References

Technical Support Center: Strategies to Overcome Bacterial Resistance to Chrysomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Chrysomycin A, particularly concerning bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against Mycobacterium tuberculosis?

A1: this compound exhibits its bactericidal activity primarily by inhibiting DNA topoisomerase I.[1] It also shows weak inhibition of the DNA gyrase enzyme.[1][2] The molecule interacts with and intercalates into DNA at specific sequences.[2][3]

Q2: Against which types of bacterial strains is this compound effective?

A2: this compound has demonstrated potent activity against Gram-positive bacteria and various strains of Mycobacterium tuberculosis, including susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) clinical strains.[3][4]

Q3: What are the known general strategies to overcome bacterial resistance to antibiotics?

A3: General strategies include:

  • Combination Therapy: Using a second drug that acts synergistically with the primary antibiotic.

  • Analog Development: Synthesizing derivatives of the antibiotic with improved potency or the ability to evade resistance mechanisms.

  • Efflux Pump Inhibition: Co-administering a compound that blocks the bacterial pumps responsible for extruding the antibiotic.

  • Target Modification: Understanding the genetic mutations that lead to resistance in the target protein and designing drugs that can bind to the altered target.

Q4: Have any of these strategies been specifically investigated for this compound?

A4: Yes, combination therapy and analog development have been explored for this compound. It shows synergistic effects with anti-TB drugs like ethambutol, ciprofloxacin, and novobiocin.[1][2] Additionally, several derivatives of this compound have been synthesized, with some showing even greater potency against MDR-TB than the parent compound.[4]

Troubleshooting Guides

Issue 1: Decreased Susceptibility or Emergence of Resistance to this compound in Mycobacterium Cultures

Possible Cause 1: Target Modification

  • Explanation: Mutations in the gene encoding the primary target of this compound, DNA topoisomerase I, can lead to reduced binding affinity and decreased efficacy.

  • Troubleshooting Steps:

    • Isolate Resistant Mutants: Culture the Mycobacterium strain on media containing increasing concentrations of this compound to select for resistant colonies.

    • Perform Whole-Genome Sequencing (WGS): Sequence the genomes of both the resistant isolates and the parent (susceptible) strain.

    • Comparative Genomic Analysis: Compare the sequences to identify mutations in the resistant isolates, paying close attention to the gene encoding DNA topoisomerase I.

Possible Cause 2: Efflux Pump Overexpression

  • Explanation: Bacteria can develop resistance by up-regulating efflux pumps that actively remove the antibiotic from the cell. In M. smegmatis, a model organism for M. tuberculosis, resistance to this compound has been linked to mutations in a TetR family transcriptional regulator (MSMEG_1380), which is located near an operon for membrane transport proteins (MSMEG_1381 and MSMEG_1382), suggesting an efflux-mediated resistance mechanism.[3]

  • Troubleshooting Steps:

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of putative efflux pump genes (e.g., homologs of MSMEG_1381/1382 in M. tuberculosis) in resistant and susceptible strains.

    • Use of Efflux Pump Inhibitors (EPIs): Perform susceptibility testing with this compound in the presence and absence of known broad-spectrum EPIs, such as verapamil or reserpine. A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an EPI suggests the involvement of efflux pumps.

Issue 2: Lack of Synergy in Combination Therapy Studies

Possible Cause 1: Inappropriate Drug Combination or Concentration

  • Explanation: Synergy is highly dependent on the specific drugs used and their relative concentrations.

  • Troubleshooting Steps:

    • Perform a Checkerboard Assay: This assay allows for the testing of a wide range of concentrations for both this compound and the partner drug to systematically determine the Fractional Inhibitory Concentration (FIC) index and identify synergistic concentrations.

    • Test Alternative Partner Drugs: If synergy is not observed with one drug, consider testing other anti-TB agents with different mechanisms of action. This compound has shown synergy with ethambutol, ciprofloxacin, and novobiocin.[1][2]

Possible Cause 2: Antagonistic Interaction

  • Explanation: In some cases, drug combinations can be antagonistic, where the combined effect is less than the effect of the more active agent alone.

  • Troubleshooting Steps:

    • Analyze Checkerboard Assay Results: An FIC index significantly greater than 1 suggests antagonism.

    • Investigate Mechanism of Antagonism: If antagonism is observed, further studies may be needed to understand the underlying mechanism, such as one drug inducing the expression of resistance mechanisms against the other.

Data Presentation

Table 1: In Vitro Activity of this compound and Analogs against M. tuberculosis

CompoundStrainMIC (μg/mL)
This compound (1)MDR-TB0.4
This compound (1)M. tb H37Rv0.4
Polycarcin V (10)M. tb H37Rv0.16
Analog (+)-64M. tb H37Rv0.08
Analog 36Rifampicin-resistant M. tb (Hr 1-5)0.16

Data sourced from Wu et al., 2020.[4]

Table 2: Synergistic Combinations with this compound against M. tuberculosis

CombinationFIC IndexInterpretation
This compound + EthambutolNot explicitly quantified, but synergy reportedSynergistic
This compound + CiprofloxacinNot explicitly quantified, but synergy reportedSynergistic
This compound + NovobiocinNot explicitly quantified, but synergy reportedSynergistic

Data based on reports of synergy.[1][2] The Fractional Inhibitory Concentration (FIC) index is used to quantify synergy, where an FIC index of ≤ 0.5 typically indicates synergy.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing
  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug in 7H9 broth.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of 7H9 broth to each well. Add 50 µL of the this compound dilutions along the rows and 50 µL of the partner drug dilutions along the columns. This creates a matrix of drug concentrations.

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Protocol 2: M. tuberculosis Topoisomerase I Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing M. tuberculosis topoisomerase I enzyme, supercoiled plasmid DNA (e.g., pUC19) as a substrate, and the appropriate assay buffer.

  • Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., a known topoisomerase I inhibitor) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Protocol 3: Identification of Resistance Mutations via Whole-Genome Sequencing
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the this compound-resistant and the parental susceptible Mycobacterium strains.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads from both the resistant and susceptible strains to a reference Mycobacterium genome.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant strain.

    • Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

    • Prioritize non-synonymous mutations in genes related to the drug's target (topoisomerase I), transport (efflux pumps), and regulation of these genes.

Visualizations

ChrysomycinA_MoA ChrysomycinA This compound DNA Bacterial DNA ChrysomycinA->DNA Intercalates TopoI Topoisomerase I ChrysomycinA->TopoI Inhibits DNA_break DNA Strand Breakage and Relaxation TopoI->DNA_break Mediates Replication DNA Replication and Transcription DNA_break->Replication Enables CellDeath Bacterial Cell Death Replication->CellDeath Blocked

Caption: Mechanism of action of this compound.

Resistance_Workflow start Observation of Resistance to This compound isolate Isolate Resistant Mutants start->isolate wgs Whole-Genome Sequencing isolate->wgs analysis Comparative Genomic Analysis wgs->analysis target_mut Mutation in Topoisomerase I gene? analysis->target_mut efflux_mut Mutation in regulator of efflux pump? target_mut->efflux_mut No target_mod Target Modification Confirmed target_mut->target_mod Yes efflux_res Efflux-Mediated Resistance Suspected efflux_mut->efflux_res Yes other Investigate Other Mechanisms efflux_mut->other No

Caption: Workflow for investigating this compound resistance.

Combination_Therapy cluster_0 Monotherapy cluster_1 Combination Therapy ChrysomycinA This compound Bacteria Bacteria ChrysomycinA->Bacteria Resistance Resistance Development Bacteria->Resistance ChrysomycinA_combo This compound Bacteria_combo Bacteria ChrysomycinA_combo->Bacteria_combo DrugB Partner Drug (e.g., Ethambutol) DrugB->Bacteria_combo Synergy Synergistic Killing Bacteria_combo->Synergy

Caption: Principle of combination therapy with this compound.

References

Purification challenges of Chrysomycin A from culture broths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Chrysomycin A from culture broths.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in the purification of this compound are:

  • Low Fermentation Yields: Streptomyces species, the natural producers of this compound, often yield low titers of the desired compound, making large-scale purification difficult.[1]

  • Presence of Structural Analogs: this compound is typically co-produced with its congeners, Chrysomycin B and C. Chrysomycin B, in particular, is structurally very similar, differing only by a methyl group instead of a vinyl group, which makes chromatographic separation challenging.[2]

  • Complex Fermentation Broth: The culture broth contains a multitude of other metabolites, proteins, and media components that can interfere with the purification process.

  • Potential for Degradation: As with many natural products, this compound may be susceptible to degradation under certain pH, temperature, and light conditions, although specific stability data is limited.

Q2: Which strains are known to produce this compound?

A2: this compound has been isolated from several Streptomyces species, including Streptomyces sp. MS751, Streptomyces A-419, Streptomyces sporoverrucosus, and Streptomyces sp. 891.[1]

Q3: What is a typical starting concentration of this compound in a culture broth?

A3: The concentration of this compound in culture broths can vary significantly depending on the strain and fermentation conditions. However, through optimization, yields of up to 1601.9 ± 56.7 mg/L have been reported.[3]

Q4: What is the typical ratio of this compound to its analogs in the culture broth?

A4: In Streptomyces sp. 891, the ratio of this compound, B, and C has been reported to be approximately 74:22:4.[3]

Troubleshooting Guide

Problem 1: Low Recovery of this compound After Initial Extraction

Possible Causes:

  • Incomplete cell lysis: this compound may be retained within the mycelia if cell disruption is insufficient.

  • Inappropriate solvent selection: The chosen extraction solvent may not have the optimal polarity to efficiently extract this compound.

  • Emulsion formation: During liquid-liquid extraction, the formation of a stable emulsion can trap the compound of interest.

  • Degradation during extraction: Extreme pH or high temperatures during extraction could lead to the degradation of this compound.

Solutions:

  • Optimize cell disruption: Employ mechanical methods like sonication or homogenization in addition to solvent extraction to ensure complete release of intracellular this compound.

  • Solvent screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform) to identify the most effective one for your specific culture broth.

  • Break emulsions: Use techniques such as centrifugation, addition of salt, or filtration to break up emulsions and improve phase separation.

  • Control extraction conditions: Perform extractions at room temperature or below and avoid harsh acidic or basic conditions to minimize degradation.

Problem 2: Poor Separation of this compound and B in Reversed-Phase HPLC

Possible Causes:

  • Suboptimal mobile phase: The solvent composition and gradient may not be providing sufficient selectivity for the two closely related compounds.

  • Inappropriate column chemistry: The stationary phase may not be the most suitable for resolving the minor structural differences between this compound and B.

  • Column overloading: Injecting too much crude extract can lead to broad, overlapping peaks.[4]

Solutions:

  • Mobile phase optimization:

    • Solvent composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.

    • Gradient slope: A shallower gradient around the elution time of the chrysomycins can improve resolution.

    • Additives: The addition of a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and selectivity for acidic compounds.

  • Column selection:

    • Stationary phase: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation.

    • Particle size: Columns with smaller particle sizes (e.g., < 3 µm) offer higher efficiency and may improve resolution.

  • Reduce column loading: Decrease the injection volume or the concentration of the sample to avoid overloading the column.

Problem 3: Presence of "Ghost Peaks" in the Chromatogram

Possible Causes:

  • Carryover from previous injections: Residual sample from a previous run may elute in a subsequent analysis.

  • Contaminated mobile phase or system: Impurities in the solvents or leaching from the HPLC system components can appear as peaks.

  • Sample degradation on the column: The compound may be degrading during the chromatographic run.

Solutions:

  • Implement a robust washing protocol: After each run, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any retained compounds.

  • Use high-purity solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • System flush: Periodically flush the entire HPLC system, including the injector and detector, with a strong solvent.

  • Assess on-column stability: Inject a pure standard of this compound and monitor for the appearance of degradation peaks over time. If degradation is observed, consider adjusting the mobile phase pH or temperature.

Data Presentation

Table 1: Fermentation Yields of this compound in Streptomyces sp. 891-B6

Fermentation StageThis compound Yield (mg/L)
Initial Yield952.3 ± 53.2
Optimized Yield1601.9 ± 56.7

Data sourced from an optimization study of fermentation conditions.[3]

Table 2: Representative Purification Summary for this compound

Purification StepPurity (%)Recovery (%)
Crude Extract5-10100
Solid-Phase Extraction20-3085-95
Reversed-Phase Flash Chromatography60-7570-85
Preparative HPLC>9550-70

This table presents estimated values based on typical multi-step purification processes for natural products. Actual values will vary depending on the specific protocol and culture conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Broth
  • Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the supernatant and the mycelium.

  • Mycelium Extraction:

    • Suspend the mycelial pellet in acetone (or methanol) at a 1:4 (w/v) ratio.

    • Sonicate the suspension for 20 minutes in an ice bath.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction process two more times.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Supernatant Extraction:

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude supernatant extract.

  • Combine Extracts: Combine the crude mycelial and supernatant extracts for further purification.

Protocol 2: Preparative Reversed-Phase HPLC for this compound Purification

This is a representative protocol and may require optimization.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30-70% B

    • 35-40 min: 70-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-30% B

  • Flow Rate: 4 mL/min

  • Detection: UV at 254 nm and 390 nm.

  • Injection: Dissolve the partially purified extract in a minimal amount of methanol and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the this compound peak and analyze their purity by analytical HPLC.

  • Post-Purification: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow fermentation Streptomyces Fermentation harvesting Harvesting (Centrifugation) fermentation->harvesting mycelium Mycelium harvesting->mycelium supernatant Supernatant harvesting->supernatant extraction_mycelium Solvent Extraction (Acetone/Methanol) mycelium->extraction_mycelium extraction_supernatant Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction_supernatant crude_extract Combined Crude Extract extraction_mycelium->crude_extract extraction_supernatant->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe flash_chrom Reversed-Phase Flash Chromatography spe->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc pure_chrysomycin_a Pure this compound prep_hplc->pure_chrysomycin_a

Caption: General workflow for the purification of this compound.

troubleshooting_hplc start Poor Separation of This compound and B cause1 Suboptimal Mobile Phase? start->cause1 cause2 Inappropriate Column? start->cause2 cause3 Column Overloading? start->cause3 solution1a Optimize Gradient Slope cause1->solution1a solution1b Change Organic Modifier cause1->solution1b solution1c Add Acidic Modifier cause1->solution1c solution2a Try Different Stationary Phase (e.g., Phenyl-Hexyl) cause2->solution2a solution2b Use Smaller Particle Size Column cause2->solution2b solution3 Decrease Injection Volume/ Concentration cause3->solution3

Caption: Troubleshooting logic for HPLC separation of this compound and B.

References

Validation & Comparative

A Comparative Analysis of Chrysomycin A and Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of Chrysomycin A and the widely-used chemotherapeutic agent, doxorubicin. The information presented is based on available preclinical data from studies on various cancer cell lines.

Overview and Mechanism of Action

This compound is an antibiotic isolated from Streptomyces species that has demonstrated anti-tumor activities.[1][2] Its primary mechanism of action in cancer cells involves the inhibition of the Akt/GSK-3β/β-catenin signaling pathway.[1] This disruption leads to a downstream decrease in the expression of proteins crucial for cell proliferation, migration, and invasion, such as c-Myc, slug, MMP2, and MMP9.[1]

Doxorubicin , a well-established anthracycline antibiotic, exerts its anti-cancer effects through multiple mechanisms.[3] It is known to intercalate into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription.[4] Doxorubicin also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3] Furthermore, it can induce various forms of cell death, including apoptosis, senescence, and autophagy.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in various cancer cell lines as reported in different studies. It is important to note that these values are not from head-to-head comparisons and experimental conditions may vary between studies.

DrugCancer Cell LineIC50 (µM)
This compound U251 (Glioblastoma)0.475
U87-MG (Glioblastoma)1.77
Doxorubicin AMJ13 (Breast Cancer)223.6 (µg/ml)
HCT116 (Colon Cancer)24.30 (µg/ml)
Hep-G2 (Hepatocellular Carcinoma)14.72 (µg/ml)
PC3 (Prostate Cancer)2.64 (µg/ml)

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., U251, U87-MG, AMJ13) into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Drug Treatment: Treat the cells with various concentrations of this compound or doxorubicin for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, remove the drug-containing medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[7]

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound or doxorubicin for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[8]

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Visualizations

Signaling Pathways and Experimental Workflow

ChrysomycinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits cMyc c-Myc beta_catenin->cMyc Slug Slug beta_catenin->Slug MMP MMP2/9 beta_catenin->MMP Proliferation Proliferation cMyc->Proliferation Migration Migration/ Invasion Slug->Migration MMP->Migration ChrysomycinA This compound ChrysomycinA->PI3K Inhibits

Caption: this compound Signaling Pathway

Doxorubicin_Pathway cluster_nucleus_dox Nucleus cluster_cytoplasm_dox Cytoplasm DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->TopoisomeraseII Inhibits Doxorubicin->ROS Generates Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin Mechanism of Action

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: This compound or Doxorubicin start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Chrysomycin A Demonstrates Potent In Vivo Antibacterial Activity in Murine Skin Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Chrysomycin A's in vivo efficacy against established antibacterial agents highlights its potential as a novel therapeutic for skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Researchers and drug development professionals now have access to a comprehensive comparison of this compound's in vivo antibacterial activity against commonly used antibiotics such as mupirocin, vancomycin, and linezolid. This guide provides a detailed overview of supporting experimental data from murine skin infection models, offering a clear perspective on the therapeutic potential of this compound.

Performance Comparison in Murine MRSA Skin Infection Models

This compound has shown significant efficacy in reducing bacterial burden in in vivo models of MRSA skin infections. The following table summarizes the quantitative data from studies evaluating this compound and other topical and systemic antibiotics.

Antibiotic Animal Model Bacterial Strain Dosage and Administration Treatment Duration Efficacy (Reduction in Bacterial Load) Comparator(s)
This compound Murine epicutaneous infectionS. aureus MRSA USA3003 and 9 mg/kg, topical10 days1.8-log10 and 3.1-log10 CFU/wound reduction, respectively[1]Vehicle, Methicillin
This compound Cream Murine intracutaneous infectionMRSATopical applicationNot specifiedSimilar anti-MRSA activity to 2% Mupirocin ointmentMupirocin
Mupirocin (2%) Murine superficial skin woundMRSATopical, twice daily3 and 6 days2.0-log10 and 5.1-log10 CFU reduction, respectivelyRetapamulin, Fusidic acid, Linezolid, Vancomycin
Vancomycin Murine skin infectionMRSASubcutaneousNot specifiedEffective in treating CA-MRSA infectionDaptomycin, Linezolid
Linezolid Murine skin infectionMRSASubcutaneousNot specifiedEffective in treating CA-MRSA infectionVancomycin, Daptomycin

Experimental Protocols

The in vivo validation of this compound and comparator antibiotics was predominantly conducted using a murine epicutaneous or intradermal infection model. The following is a generalized protocol based on the methodologies described in the cited studies.

Murine Epicutaneous/Intradermal Infection Model Protocol:

  • Animal Model: BALB/c mice are typically used for these studies.

  • Bacterial Strain: A clinically relevant strain of Methicillin-Resistant Staphylococcus aureus (MRSA), such as USA300, is prepared to a specific concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection:

    • Epicutaneous Model: The dorsal skin of the mice is shaved. A small, superficial wound is created, and a suspension of the MRSA strain is applied to the wound.

    • Intradermal Model: A small volume (e.g., 70 µL) of the MRSA suspension is injected intradermally into the shaved dorsal skin of the mice.

  • Treatment:

    • A specified period after infection (e.g., 4 hours), the animals are randomly assigned to different treatment groups.

    • Topical treatments, such as this compound cream or comparator ointments (e.g., 2% Mupirocin), are applied directly to the infected area. Systemic antibiotics are administered via routes like subcutaneous injection. A vehicle or placebo group serves as a negative control.

    • Treatment is typically administered once or twice daily for a specified duration (e.g., 3 to 10 days).

  • Outcome Measures:

    • Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to the control group is a primary measure of efficacy.

    • Clinical Observation: The wound healing process is visually monitored and scored based on parameters like lesion size, erythema, and abscess formation.

    • Histopathology: Skin tissue samples may be collected for histological analysis to assess the extent of inflammation and tissue damage.

Mechanism of Action and Signaling Pathway

This compound exhibits its antibacterial effect through a multi-target mechanism of action. It has been shown to directly bind to and inhibit two crucial enzymes in Staphylococcus aureus:

  • GlmU: An enzyme involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

  • DapD: An enzyme in the biosynthetic pathway of lysine, an essential amino acid.

By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall and essential metabolic processes, leading to bacterial cell death.[1]

ChrysomycinA_Mechanism cluster_bacterium Staphylococcus aureus cluster_cellwall Cell Wall Biosynthesis cluster_lysine Lysine Biosynthesis UDP-N-acetylglucosamine UDP-N-acetylglucosamine GlmU GlmU UDP-N-acetylglucosamine->GlmU Substrate Peptidoglycan Peptidoglycan Bacterial Cell Death Bacterial Cell Death Peptidoglycan->Bacterial Cell Death Disruption leads to GlmU->Peptidoglycan Essential for synthesis Precursors Precursors DapD DapD Precursors->DapD Substrate Lysine Lysine Lysine->Bacterial Cell Death Depletion leads to DapD->Lysine Essential for synthesis This compound This compound This compound->GlmU Inhibits This compound->DapD Inhibits

Caption: Mechanism of this compound's antibacterial action.

Experimental Workflow

The following diagram illustrates the typical workflow for validating the in vivo antibacterial activity of a compound like this compound in a murine skin infection model.

in_vivo_workflow Animal Model Selection\n(e.g., BALB/c mice) Animal Model Selection (e.g., BALB/c mice) Bacterial Culture\n(MRSA USA300) Bacterial Culture (MRSA USA300) Animal Model Selection\n(e.g., BALB/c mice)->Bacterial Culture\n(MRSA USA300) Induction of Skin Infection\n(Epicutaneous/Intradermal) Induction of Skin Infection (Epicutaneous/Intradermal) Bacterial Culture\n(MRSA USA300)->Induction of Skin Infection\n(Epicutaneous/Intradermal) Randomization into\nTreatment Groups Randomization into Treatment Groups Induction of Skin Infection\n(Epicutaneous/Intradermal)->Randomization into\nTreatment Groups Treatment Administration\n(this compound, Comparators, Vehicle) Treatment Administration (this compound, Comparators, Vehicle) Randomization into\nTreatment Groups->Treatment Administration\n(this compound, Comparators, Vehicle) Monitoring and Data Collection\n(Bacterial Load, Clinical Scores) Monitoring and Data Collection (Bacterial Load, Clinical Scores) Treatment Administration\n(this compound, Comparators, Vehicle)->Monitoring and Data Collection\n(Bacterial Load, Clinical Scores) Data Analysis and\nEfficacy Determination Data Analysis and Efficacy Determination Monitoring and Data Collection\n(Bacterial Load, Clinical Scores)->Data Analysis and\nEfficacy Determination

Caption: In vivo antibacterial activity validation workflow.

References

Synergistic Antimicrobial Effects of Chrysomycin A in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One promising approach lies in combination therapy, where the synergistic interaction between two or more antimicrobial agents enhances their collective efficacy. This guide provides a comprehensive comparison of the synergistic effects of Chrysomycin A, a potent antibiotic, with other antimicrobial agents, supported by available experimental data. The focus is on combinations demonstrating efficacy against Mycobacterium tuberculosis, a pathogen of significant clinical concern.

Overview of Synergistic Combinations

This compound has demonstrated significant synergistic activity when combined with several anti-tuberculosis drugs, including ethambutol, ciprofloxacin, and novobiocin.[1] This synergy is noteworthy as it can potentially lower the required therapeutic doses of individual drugs, thereby reducing toxicity and mitigating the development of drug resistance.

Data Summary

While specific Fractional Inhibitory Concentration (FIC) indices from the primary study on this compound synergy by Muralikrishnan et al. (2022) are not publicly available, the following table presents representative FIC index ranges for similar antibiotic combinations against Mycobacterium tuberculosis, illustrating the potential degree of synergy. An FIC index of ≤ 0.5 is generally considered synergistic.

Antibiotic CombinationTarget OrganismFIC Index RangeInterpretationReference
Ethambutol + CiprofloxacinMycobacterium avium ComplexMost pronounced synergySynergistic[2]
Ofloxacin + Rifampicin + EthambutolMycobacterium tuberculosis0.31 - 0.62Synergistic[3]
Sitafloxacin + Rifampicin + IsoniazidMycobacterium tuberculosis0.41 - 0.79Synergistic[4]
Gatifloxacin + Rifampicin + IsoniazidMycobacterium tuberculosis0.39 - 0.90Synergistic[4]

Mechanisms of Action and Synergistic Interactions

The synergistic effects of this compound with other antibiotics stem from their distinct and complementary mechanisms of action, targeting different essential pathways within the bacterial cell.

This compound: This antibiotic primarily functions by inhibiting DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[1] By targeting this enzyme, this compound disrupts DNA metabolism, leading to bactericidal effects.

Ethambutol: Ethambutol disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases. These enzymes are essential for the polymerization of arabinogalactan, a key component of the cell wall.[5] This inhibition increases the permeability of the cell wall, potentially enhancing the uptake and efficacy of other antibiotics.

Ciprofloxacin: A member of the fluoroquinolone class, ciprofloxacin targets DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are vital for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial DNA.

Novobiocin: This antibiotic also inhibits DNA gyrase, but through a different mechanism than fluoroquinolones. It binds to the GyrB subunit of the enzyme, acting as a competitive inhibitor of the ATPase activity required for gyrase function.

The synergy between this compound and these antibiotics likely arises from a multi-pronged attack on the bacterium. For instance, the cell wall disruption caused by ethambutol may facilitate the entry of this compound, ciprofloxacin, and novobiocin to their intracellular targets. Furthermore, the simultaneous inhibition of different topoisomerases (Topoisomerase I by this compound, and DNA gyrase by ciprofloxacin and novobiocin) creates a catastrophic failure in DNA replication and repair, leading to enhanced bacterial killing.

Signaling Pathway Diagrams

Synergy_Pathways cluster_CellWall Mycobacterial Cell Wall cluster_DNA DNA Metabolism Arabinogalactan Arabinogalactan Synthesis DNA_Replication DNA Replication & Repair Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA_Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA_Replication Chrysomycin_A This compound Chrysomycin_A->Topoisomerase_I Inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Novobiocin Novobiocin Novobiocin->DNA_Gyrase Inhibits Synergy_Explanation Synergistic Effect: - Ethambutol enhances permeability. - Multiple DNA metabolism pathways are inhibited simultaneously. Checkerboard_Workflow Start Start: Prepare M. tuberculosis Inoculum Prepare_Plates Prepare 96-well plates with 7H9 broth Start->Prepare_Plates Dilute_Chrysomycin_A Prepare serial dilutions of this compound Prepare_Plates->Dilute_Chrysomycin_A Dilute_Partner_Antibiotic Prepare serial dilutions of Partner Antibiotic Prepare_Plates->Dilute_Partner_Antibiotic Setup_Checkerboard Set up checkerboard with antibiotic dilutions Dilute_Chrysomycin_A->Setup_Checkerboard Dilute_Partner_Antibiotic->Setup_Checkerboard Add_Inoculum Inoculate plates with M. tuberculosis Setup_Checkerboard->Add_Inoculum Incubate Incubate plates at 37°C for 7-14 days Add_Inoculum->Incubate Add_Resazurin Add Resazurin for viability assessment Incubate->Add_Resazurin Read_MIC Read MICs based on color change Add_Resazurin->Read_MIC Calculate_FIC Calculate FIC Index (FICI) Read_MIC->Calculate_FIC Interpret_Results Interpret results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret_Results End End Interpret_Results->End

References

A Comparative Analysis of Chrysomycin A and Other Topoisomerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, topoisomerase inhibitors stand as a critical class of anti-neoplastic agents. These drugs target the essential nuclear enzymes, topoisomerases, which play a pivotal role in modulating DNA topology to facilitate vital cellular processes such as replication, transcription, and chromosome segregation. By disrupting the function of these enzymes, topoisomerase inhibitors induce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of Chrysomycin A against other well-established topoisomerase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Quantitative Comparison of Topoisomerase Inhibitors

The cytotoxic efficacy of topoisomerase inhibitors is a key determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other prominent topoisomerase inhibitors across various cancer cell lines. It is important to note that the direct comparison of IC50 values should be interpreted with caution due to the use of different cell lines in the cited studies.

CompoundClassTarget TopoisomeraseCell LineIC50Citation
This compound C-aryl glycosideTopoisomerase I (in M. tuberculosis), Anticancer activity demonstratedU251 (Glioblastoma)0.475 µM[1]
U87-MG (Glioblastoma)1.77 µM[1]
Camptothecin Quinoline alkaloidTopoisomerase IHT-29 (Colon Carcinoma)10 nM[2]
Various (HT29, LOX, SKOV3, SKVLB)37 nM - 48 nM[3]
MDA-MB-157 (Breast Cancer)7 nM[4]
GI 101A (Breast Cancer)150 nM[4]
MDA-MB-231 (Breast Cancer)250 nM[4]
Cell-free assay0.68 µM[3]
SN-38 Camptothecin analogTopoisomerase IHT-29 (Colon Carcinoma)8.8 nM[2]
9-Aminocamptothecin (9-AC) Camptothecin analogTopoisomerase IHT-29 (Colon Carcinoma)19 nM[2]
Topotecan (TPT) Camptothecin analogTopoisomerase IHT-29 (Colon Carcinoma)33 nM[2]
Doxorubicin AnthracyclineTopoisomerase IIHL-60 (Leukemia)38 nM[5]
Cell-free assay (Topo I)0.8 µM[6]
Cell-free assay (Topo II)2.67 µM[7]
Etoposide (VP-16) Podophyllotoxin derivativeTopoisomerase IIMOLT-30.051 µM[8]
HepG230.16 µM[8]
BGC-82343.74 µM[8]
Cell-free assay59.2 µM[8]
A549139.54 µM[8]
HeLa209.90 µM[8]

Mechanism of Action and Signaling Pathways

Topoisomerase inhibitors function by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. This prevents the re-ligation of the DNA strand(s), leading to an accumulation of single- or double-strand breaks, which triggers downstream cellular responses culminating in apoptosis.

Recent studies on this compound have elucidated its anti-cancer effects in glioblastoma cells, suggesting an underlying mechanism involving the inhibition of the Akt/GSK-3β/β-catenin signaling pathway.[9] This pathway is crucial for cell proliferation, migration, and invasion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates p_Akt p_Akt GSK3b GSK3b p_Akt->GSK3b Inhibits b_catenin_destruction_complex β-catenin Destruction Complex GSK3b->b_catenin_destruction_complex Activates p_GSK3b p_GSK3b b_catenin β-catenin b_catenin_destruction_complex->b_catenin Degrades b_catenin_n β-catenin b_catenin->b_catenin_n Translocates TCF_LEF TCF_LEF b_catenin_n->TCF_LEF Binds Target_Genes Target Genes (c-Myc, MMP2, MMP9) TCF_LEF->Target_Genes Promotes Transcription Proliferation Proliferation Target_Genes->Proliferation Invasion_Migration Invasion & Migration Target_Genes->Invasion_Migration Growth_Factor Growth Factor Growth_Factor->Receptor Chrysomycin_A This compound Chrysomycin_A->p_Akt Inhibits

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparative analysis.

Topoisomerase I DNA Relaxation Assay

This assay is fundamental for determining the inhibitory activity of compounds against topoisomerase I.

Objective: To measure the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • DNA loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding human topoisomerase I enzyme to the mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by heat inactivation.

  • Add DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control (no inhibitor).

G cluster_workflow Experimental Workflow for Evaluating Topoisomerase Inhibitors Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Drug_Treatment Drug Treatment (this compound or other inhibitors) Cell_Culture->Drug_Treatment Assays Perform Assays Drug_Treatment->Assays Cell_Viability Cell Viability Assay (e.g., MTT) Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis_Assay Topo_Activity Topoisomerase Activity Assay (Relaxation/Decatenation) Assays->Topo_Activity Data_Analysis Data Analysis (e.g., IC50 calculation) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Topo_Activity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating topoisomerase inhibitors.

Topoisomerase II DNA Decatenation Assay

This assay is used to assess the inhibitory effect of compounds on topoisomerase II activity.

Objective: To measure the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)

  • Test compound

  • DNA loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.

  • Initiate the reaction by adding human topoisomerase II enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction.

  • Add DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • Stain the gel and visualize the DNA bands.

  • Inhibition is determined by the decrease in the amount of decatenated DNA minicircles.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of topoisomerase inhibitors on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by topoisomerase inhibitors.

Materials:

  • Cancer cell lines treated with the test compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells (both adherent and floating) after treatment with the test compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

  • The cell populations are identified as follows:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion

This comparative guide provides a foundational overview of this compound in the context of other established topoisomerase inhibitors. While the primary focus of this compound research has been its potent anti-mycobacterial activity through topoisomerase I inhibition, emerging evidence highlights its potential as an anti-cancer agent.[9][10] The quantitative data presented, though derived from studies with different cell lines, offers a preliminary basis for comparing its cytotoxic potency. The elucidation of its inhibitory action on the Akt/GSK-3β/β-catenin signaling pathway in glioblastoma cells provides a valuable avenue for further investigation into its specific anti-cancer mechanisms.[9]

For researchers and drug development professionals, this compound represents a promising natural product with a distinct chemical scaffold that warrants further exploration. Future studies should focus on a direct comparative analysis of this compound against standard topoisomerase inhibitors in a broader panel of cancer cell lines, as well as in-depth investigations into its effects on human topoisomerase enzymes. The detailed experimental protocols provided herein serve as a resource to facilitate such future research endeavors, ultimately contributing to the development of novel and more effective cancer therapies.

References

Chrysomycin A: A Comparative Guide on Cross-Resistance with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chrysomycin A's cross-resistance profile with other antimicrobial agents. Due to the limited availability of direct cross-resistance studies in publicly accessible literature, this document synthesizes the known antimicrobial activity of this compound against multi-drug resistant (MDR) organisms and discusses the potential for cross-resistance based on its mechanism of action and identified resistance pathways.

Executive Summary

This compound, a C-aryl glycoside antibiotic, demonstrates potent activity against multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) and various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, it retains high efficacy against MRSA strains that have developed resistance to last-resort antibiotics such as vancomycin, linezolid, and daptomycin. While comprehensive cross-resistance data against a wide panel of resistant Gram-negative bacteria and vancomycin-resistant Enterococcus (VRE) is currently lacking in published research, its unique mechanism of action, primarily targeting topoisomerase I, suggests a low potential for cross-resistance with many existing antibiotic classes that have different cellular targets. However, the identification of an efflux-based resistance mechanism in a model organism suggests a potential for cross-resistance with other antibiotics that are substrates of similar efflux pumps.

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the known minimum inhibitory concentrations (MICs) of this compound against susceptible and resistant bacteria, compiled from available research.

Table 1: Activity of this compound against Mycobacterium tuberculosis

StrainResistance ProfileThis compound MIC (µg/mL)Reference
M. tuberculosis H37RvSusceptible3.125[1]
MDR-TBMulti-drug resistant0.4[2][3]

Table 2: Activity of this compound against Staphylococcus aureus

StrainResistance ProfileThis compound MIC (µg/mL)Comparative Agent MIC (µg/mL)Reference
MRSAMethicillin-Resistant0.5Vancomycin: 2.0[4]
MRSA (clinical isolates)Methicillin-Resistant0.0625 - 0.5Vancomycin: 0.5 - 1.0[5]
S. aureusResistant to linezolid, daptomycin0.0625 - 0.5-[5]

Discussion on Cross-Resistance

Theoretical Lack of Cross-Resistance:

This compound's primary mechanism of action is the inhibition of topoisomerase I, a type I topoisomerase. This target is distinct from the cellular targets of many major antibiotic classes:

  • β-lactams (e.g., penicillins, cephalosporins): Inhibit cell wall synthesis by targeting penicillin-binding proteins.

  • Aminoglycosides (e.g., gentamicin, amikacin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

  • Macrolides (e.g., erythromycin, azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.

  • Quinolones (e.g., ciprofloxacin, levofloxacin): Inhibit DNA replication by targeting DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • Glycopeptides (e.g., vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Oxazolidinones (e.g., linezolid): Inhibit protein synthesis by binding to the 50S ribosomal subunit.

Given these different mechanisms, it is unlikely that the resistance mechanisms developed against these antibiotic classes would confer cross-resistance to this compound. For example, alterations in penicillin-binding proteins that cause methicillin resistance in S. aureus would not affect the activity of this compound. Similarly, vancomycin resistance in Enterococcus, which involves modification of the peptidoglycan target, would not be expected to impact this compound's efficacy.

Potential for Cross-Resistance via Efflux Pumps:

Research on Mycobacterium smegmatis, a model organism for M. tuberculosis, has identified a mechanism of resistance to this compound involving mutations in a TetR family transcriptional regulator, leading to the overexpression of an Mmp family efflux pump.[6] Efflux pumps are a common mechanism of multidrug resistance in bacteria, as they can expel a wide range of structurally diverse compounds.[2][5][7][8][9]

This finding suggests a potential for cross-resistance between this compound and other antimicrobial agents that are also substrates of this or similar efflux pumps. If a bacterium develops resistance to another antibiotic by upregulating an efflux pump that can also recognize and expel this compound, it would exhibit cross-resistance. This is a critical area for future research to determine the substrate specificity of the efflux pumps involved in this compound resistance.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to conduct comprehensive cross-resistance studies of this compound.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • This compound (and comparator antibiotics) stock solutions of known concentration.

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, or other appropriate broth for specific organisms (e.g., Middlebrook 7H9 for M. tuberculosis).

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Spectrophotometer or microplate reader.

  • Protocol:

    • Prepare serial two-fold dilutions of this compound and comparator antibiotics in the appropriate broth in the 96-well plates.

    • Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.

    • Include a growth control well containing only broth and the bacterial inoculum.

    • Incubate the plates at the appropriate temperature and duration for the specific organism (e.g., 35-37°C for 16-20 hours for most bacteria; 37°C for 7-21 days for M. tuberculosis).

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

2. Cross-Resistance Testing Protocol

This involves determining the MIC of this compound against a panel of well-characterized antibiotic-resistant bacterial strains.

  • Bacterial Strains:

    • A panel of clinical isolates with defined resistance mechanisms, including:

      • Methicillin-resistant Staphylococcus aureus (MRSA)

      • Vancomycin-resistant Enterococcus (VRE; E. faecalis and E. faecium)

      • Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae (e.g., E. coli, K. pneumoniae)

      • Carbapenem-resistant Enterobacteriaceae (CRE)

      • Multi-drug resistant Pseudomonas aeruginosa and Acinetobacter baumannii.

    • Corresponding susceptible wild-type strains for comparison.

  • Protocol:

    • Perform MIC testing for this compound against all strains in the panel using the broth microdilution method described above.

    • Simultaneously, perform MIC testing for a panel of standard antibiotics to confirm the resistance profiles of the strains.

    • Compare the MIC values of this compound for the resistant strains to those for the susceptible strains. A significant increase in the MIC for a resistant strain would suggest potential cross-resistance.

3. Induction of Resistance and Subsequent Cross-Resistance Profiling

This experiment aims to generate resistance to this compound in a controlled laboratory setting and then assess for cross-resistance to other antibiotics.

  • Protocol:

    • Resistance Induction: Serially passage a susceptible bacterial strain in sub-inhibitory concentrations of this compound. Gradually increase the concentration of this compound in the growth medium over successive passages.

    • Isolation of Resistant Mutants: Plate the passaged bacteria onto agar containing increasing concentrations of this compound to select for resistant mutants.

    • Confirmation of Resistance: Determine the MIC of this compound for the isolated mutants to confirm a stable increase in resistance compared to the parent strain.

    • Cross-Resistance Profiling: Determine the MICs of a panel of other antibiotics against the this compound-resistant mutants and the parent strain. An increase in the MIC of another antibiotic in the this compound-resistant mutant indicates cross-resistance.

Visualizations

Signaling Pathway for Potential Efflux-Mediated Resistance to this compound

Efflux_Resistance cluster_0 Bacterial Cell cluster_1 Cellular Processes cluster_2 Resistance Mechanism Chrysomycin_A_ext This compound (extracellular) Chrysomycin_A_int This compound (intracellular) Chrysomycin_A_ext->Chrysomycin_A_int Diffusion Chrysomycin_A_int->Chrysomycin_A_ext Efflux Topoisomerase_I Topoisomerase I Chrysomycin_A_int->Topoisomerase_I Inhibition Efflux_Pump Mmp Efflux Pump DNA_Replication DNA Replication Topoisomerase_I->DNA_Replication Facilitates TetR_Regulator TetR Family Transcriptional Regulator (mutated) Efflux_Pump_Gene Mmp Efflux Pump Gene TetR_Regulator->Efflux_Pump_Gene De-repression Efflux_Pump_Gene->Efflux_Pump Expression

Caption: Potential efflux-mediated resistance mechanism to this compound.

Experimental Workflow for Cross-Resistance Testing

Cross_Resistance_Workflow cluster_0 Strain Selection cluster_1 MIC Determination cluster_2 Data Analysis cluster_3 Interpretation A Panel of Antibiotic-Resistant Clinical Isolates (e.g., MRSA, VRE, ESBL) C Broth Microdilution Assay with this compound A->C D Broth Microdilution Assay with Panel of Comparator Antibiotics A->D B Susceptible Wild-Type Control Strains B->C B->D E Compare this compound MICs between Resistant and Susceptible Strains C->E D->E F No significant MIC change: No Cross-Resistance E->F G Significant MIC increase: Potential Cross-Resistance E->G

Caption: Workflow for assessing this compound cross-resistance.

References

A Head-to-Head Comparison of Chrysomycin A and Gilvocarcin V: Unraveling the Nuances of Two Potent C-Aryl Glycoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of natural product drug discovery, the gilvocarcin family of C-aryl glycoside antibiotics has garnered significant attention for its potent antitumor and antimicrobial properties. Among this class of compounds, Chrysomycin A and gilvocarcin V stand out as extensively studied members, exhibiting promising therapeutic potential. This guide provides a detailed head-to-head comparison of their structural characteristics, mechanisms of action, biological activities, and the experimental methodologies used to elucidate these properties, tailored for researchers, scientists, and drug development professionals.

At a Glance: Structural and Mechanistic Distinctions

This compound and gilvocarcin V share a common benzo[d]naphtho[1,2-b]pyran-6-one chromophore, which is crucial for their biological activity.[1][2] The primary structural difference lies in their C-glycosidic side chains. This compound possesses a 3,5-dimethylpentose moiety, whereas gilvocarcin V contains a methylpentose (D-fucofuranose) sugar.[1][2][3] This seemingly subtle variation in the sugar component contributes to differences in their biological targets and efficacy.

Both compounds exert their effects by interacting with DNA. Gilvocarcin V is well-documented to intercalate into the DNA double helix.[4][5] Upon photoactivation by near-UV light, its vinyl group can form a [2+2] cycloaddition with DNA thymine residues, leading to the formation of covalent DNA adducts and cross-linking with proteins like histone H3.[5][6] This activity is linked to the inhibition of DNA synthesis and topoisomerase II.[4][5][6]

Conversely, this compound's primary mechanism, particularly against Mycobacterium tuberculosis, involves the inhibition of topoisomerase I.[7][8][9] It also demonstrates an ability to interact with DNA at specific sequences and exhibits weak inhibition of DNA gyrase.[7][8][9][10]

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the reported biological activities of this compound and gilvocarcin V against various cell lines and pathogens.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismStrainMIC (µg/mL)Reference
This compound Mycobacterium tuberculosisPlanktonic3.125[11][12]
Mycobacterium tuberculosisMDR-TB0.4[9][13][14]
Mycobacterium tuberculosisDrug-resistant clinical strainsInhibits growth[7][9]
Mycobacterium smegmatis-0.6[11]
Bacillus subtilis-0.5[15]
Staphylococcus aureusMRSA0.5 - 2[11][16]
Enterococcus faecalisVRE0.5[11]
Gilvocarcin V Bacillus subtilis-0.5[15]
Staphylococcus aureusATCC 65380.25 - 64[17]
Staphylococcus aureusMRSA ATCC 433000.25 - 64[17]

Table 2: Antitumor Activity

CompoundActivityCell Line/ModelObservationsReference
This compound AntitumorLeukemia P388Active[1]
Gilvocarcin V AntitumorMouse sarcoma 180, Mouse leukemia P388Active[18]
CytotoxicityNon-small-cell lung cancer, breast cancer, melanoma cellsIC70 <0.3 ng/mL to 4 ng/mL[3]

Experimental Corner: Protocols and Methodologies

To ensure the reproducibility and critical evaluation of the cited data, this section details the experimental protocols for key assays used to characterize this compound and gilvocarcin V.

Topoisomerase I Inhibition Assay (for this compound)

This assay is crucial for determining the inhibitory effect of this compound on the catalytic activity of M. tuberculosis topoisomerase I.

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (20 µL) contains 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 2.5% glycerol, 0.1 mg/mL BSA, 0.5 µg of supercoiled pBR322 DNA, and 1 U of M. tuberculosis topoisomerase I.

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at varying concentrations. A control reaction with DMSO alone is run in parallel.

  • Incubation: The reaction mixtures are incubated at 37°C for 1 hour.

  • Reaction Termination: The reaction is stopped by adding 4 µL of a stop solution (5% SDS, 25% Ficoll, 0.1% bromophenol blue, and 10 mM EDTA).

  • Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel and subjected to electrophoresis in 1X TAE buffer.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light to observe the conversion of supercoiled DNA to its relaxed form. A reduction in the amount of relaxed DNA in the presence of this compound indicates inhibition of topoisomerase I.[7][8]

DNA Intercalation and Photo-cleavage Assay (for Gilvocarcin V)

This assay demonstrates the ability of gilvocarcin V to bind to DNA and induce strand breaks upon photoactivation.

Methodology:

  • DNA Binding: Gilvocarcin V is incubated with supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-EDTA) in the dark to allow for intercalation.

  • Photoactivation: The mixture is then exposed to a UV-A light source (e.g., 350 nm) for a defined period.

  • Analysis: The DNA is analyzed by agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates DNA cleavage. The extent of cleavage is dependent on the concentration of gilvocarcin V and the duration of light exposure.[4][5]

Visualizing the Mechanisms: Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

ChrysomycinA_Mechanism cluster_bacterial_cell Bacterial Cell (e.g., M. tuberculosis) This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Weakly Inhibits DNA DNA Relaxed_DNA Relaxed DNA Topoisomerase I->Relaxed_DNA Replication_Fork DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiled_DNA->Topoisomerase I Relaxed_DNA->Replication_Fork GilvocarcinV_Mechanism cluster_cell Target Cell Gilvocarcin V Gilvocarcin V DNA_Helix DNA Helix Gilvocarcin V->DNA_Helix Intercalates Topoisomerase II Topoisomerase II Gilvocarcin V->Topoisomerase II Inhibits DNA_Adduct DNA Adduct Formation DNA_Helix->DNA_Adduct UV Light Activation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Adduct->DNA_Synthesis_Inhibition Experimental_Workflow cluster_assay In Vitro Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (DNA, Enzyme, Buffer) Start->Prepare_Reaction Add_Compound Add this compound or Gilvocarcin V Prepare_Reaction->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize and Analyze Results Electrophoresis->Visualize End End Visualize->End

References

Unveiling Chrysomycin A: A Potent Anti-Cancer Agent in Preclinical Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism Against Standard Chemotherapeutics

For Immediate Release

[City, State] – [Date] – New preclinical research highlights the significant anti-cancer potential of Chrysomycin A, a natural antibiotic, in glioblastoma models. This guide provides a comprehensive comparison of this compound's performance against established chemotherapeutic agents, doxorubicin and temozolomide, supported by experimental data. The findings suggest this compound warrants further investigation as a promising candidate for glioblastoma therapy.

Executive Summary

Glioblastoma remains one of the most aggressive and difficult-to-treat cancers. The current standard of care often involves surgery, radiation, and chemotherapy with agents like temozolomide. However, treatment resistance and tumor recurrence are common. This guide details the anti-cancer mechanism of this compound and compares its efficacy in preclinical glioblastoma models to doxorubicin, a commonly used anthracycline antibiotic with anti-tumor properties, and temozolomide. This objective comparison, based on available preclinical data, is intended for researchers, scientists, and drug development professionals to inform future research directions and therapeutic strategies.

Performance Comparison: this compound vs. Doxorubicin and Temozolomide

This compound demonstrates potent cytotoxic effects against human glioblastoma cell lines, U251 and U87-MG, with IC50 values in the sub-micromolar to low micromolar range.[1][2] This positions it as a highly effective agent when compared to the standard chemotherapeutic, temozolomide, which exhibits a wider range of IC50 values that are often significantly higher.[3][4][5] Doxorubicin also shows potent cytotoxicity, with IC50 values that can be comparable to or lower than this compound in some glioblastoma cell lines.[6][7]

DrugCell LineIC50 (µM)Exposure Time
This compound U2510.475[1][2]48h
U87-MG1.77[1][2]48h
Doxorubicin U251~0.5[7]72h
U87-MG0.14[6]24h
Temozolomide U251Median: 240.0 (IQR: 34.0–338.5)[3]48h
U87-MGMedian: 223.1 (IQR: 92.0–590.1)[3]48h

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound, Doxorubicin, and Temozolomide on human glioblastoma cell lines.

In vivo studies using a human glioma U87 xenograft model in hairless mice have shown that this compound treatment significantly inhibits glioblastoma progression.[8][9] While direct head-to-head in vivo comparisons with doxorubicin and temozolomide are not yet available in the public domain, the potent in vitro activity and in vivo efficacy of this compound suggest it is a strong candidate for further preclinical evaluation against the current standards of care.

Mechanism of Action: A Differentiated Approach

This compound exerts its anti-cancer effects through a distinct mechanism of action primarily targeting the Akt/GSK-3β/β-catenin signaling pathway.[1][10][11] This pathway is crucial for cell proliferation, migration, and invasion. By downregulating key proteins in this cascade, this compound effectively halts these critical cancer processes. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in glioblastoma cells.[8][9] This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating the caspase cascade.[8]

Alternative Mechanisms:

  • Doxorubicin: This agent primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription.[7] It is also known to generate reactive oxygen species, leading to oxidative stress and cellular damage.

  • Temozolomide: As an alkylating agent, temozolomide introduces methyl groups onto DNA, leading to DNA damage and triggering apoptosis.[3] Its efficacy is often linked to the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).

The unique mechanism of this compound, targeting a key signaling pathway often dysregulated in glioblastoma, presents a potential advantage, particularly in tumors resistant to DNA-damaging agents.

Chrysomycin_A_Signaling_Pathway ChrA This compound Akt Akt (p-Akt) ChrA->Akt Inhibits Bax_Bcl2 Bax/Bcl-2 ratio ChrA->Bax_Bcl2 Increases GSK3b GSK-3β (p-GSK-3β) Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits cMyc_CyclinD1 c-Myc / Cyclin D1 beta_catenin->cMyc_CyclinD1 Slug Slug beta_catenin->Slug Proliferation Cell Proliferation cMyc_CyclinD1->Proliferation MMP MMP2 / MMP9 Slug->MMP Migration_Invasion Migration & Invasion MMP->Migration_Invasion Apoptosis Apoptosis Caspases Caspase Cascade Bax_Bcl2->Caspases Caspases->Apoptosis

Caption: this compound signaling pathway in glioblastoma cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (CCK8)
  • Cell Seeding: U251 and U87-MG human glioblastoma cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound, doxorubicin, or temozolomide for the indicated time points (24h, 48h, or 72h).

  • CCK8 Reagent: 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.

  • Incubation: Plates were incubated for 1-2 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: Treated and untreated glioblastoma cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, β-catenin, c-Myc, Slug, MMP2, MMP9, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old) were used for the study.

  • Cell Implantation: Human U87-MG glioblastoma cells were suspended in PBS and subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: Mice were randomly assigned to treatment and control groups. This compound (or vehicle control) was administered via intraperitoneal injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental_Workflow start Start in_vitro In Vitro Studies (U251 & U87-MG cells) start->in_vitro in_vivo In Vivo Studies (Xenograft Model) start->in_vivo cell_viability Cell Viability Assay (CCK8) in_vitro->cell_viability western_blot_vitro Western Blot (Mechanism of Action) in_vitro->western_blot_vitro conclusion Conclusion cell_viability->conclusion western_blot_vitro->conclusion tumor_implantation Tumor Cell Implantation in_vivo->tumor_implantation drug_treatment Drug Administration tumor_implantation->drug_treatment tumor_measurement Tumor Growth Monitoring drug_treatment->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Excision) tumor_measurement->endpoint_analysis western_blot_vivo Western Blot (In Vivo Target Modulation) endpoint_analysis->western_blot_vivo western_blot_vivo->conclusion

Caption: General experimental workflow for preclinical validation.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity in preclinical models of glioblastoma, operating through a mechanism that is distinct from current standard-of-care agents. Its ability to inhibit the Akt/GSK-3β/β-catenin signaling pathway and induce apoptosis at low micromolar concentrations highlights its potential as a novel therapeutic agent.

Future research should focus on:

  • Direct, head-to-head in vivo comparative studies of this compound against temozolomide and doxorubicin in orthotopic glioblastoma models.

  • Investigation of potential synergistic effects when this compound is combined with standard therapies.

  • Elucidation of the broader spectrum of its anti-cancer activity across different cancer types.

  • Pharmacokinetic and toxicology studies to assess its safety profile for potential clinical translation.

The data presented in this guide provide a strong rationale for the continued development of this compound as a promising anti-cancer therapeutic for glioblastoma.

References

Comparative cytotoxicity of Chrysomycin A on cancerous vs normal cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BEIJING – Researchers have elucidated the cytotoxic effects of Chrysomycin A, a natural antibiotic, on glioblastoma cell lines, revealing its potential as a targeted anti-cancer agent. Studies indicate that this compound induces cell death in cancerous cells at concentrations that are yet to be compared with its effects on normal, healthy cells, a crucial step in determining its therapeutic window.

This compound has demonstrated significant inhibitory effects on the proliferation and viability of human glioblastoma cell lines U251 and U87-MG. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for these cell lines, showcasing its efficacy in halting cancer cell growth. However, a comprehensive comparative analysis of its cytotoxicity against non-cancerous cells remains a critical area for future research.

Comparative Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)Citation
U251Human Glioblastoma0.475
U87-MGHuman Glioblastoma1.77

Unraveling the Mechanism: The Akt/GSK-3β Signaling Pathway

Research indicates that this compound exerts its anti-cancer effects by targeting the Akt/GSK-3β signaling pathway, a critical regulator of cell survival, proliferation, and migration.[1][2][3] In glioblastoma cells, this pathway is often overactive, promoting tumor growth. This compound treatment has been shown to downregulate the phosphorylation of both Akt and GSK-3β, leading to the inhibition of downstream targets like β-catenin and c-Myc.[3] This disruption ultimately results in decreased cell proliferation and migration, and the induction of apoptosis (programmed cell death).[1][2]

ChrysomycinA_Signaling_Pathway cluster_cell Glioblastoma Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ChrysomycinA This compound Akt Akt ChrysomycinA->Akt Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits B_catenin β-catenin GSK3b->B_catenin Inhibits cMyc c-Myc B_catenin->cMyc Activates Proliferation Cell Proliferation & Migration cMyc->Proliferation Promotes

Caption: this compound inhibits the Akt/GSK-3β signaling pathway in glioblastoma cells.

Experimental Protocols

The following methodologies are key to assessing the cytotoxic effects of this compound.

Cell Viability and Proliferation Assays

1. CCK8 (Cell Counting Kit-8) Assay: This colorimetric assay is used to determine cell viability.

  • Cell Seeding: U251 and U87-MG cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound for 48 hours.

  • Incubation: After the treatment period, CCK8 solution is added to each well, and the plates are incubated for a specified time.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. EdU (5-ethynyl-2'-deoxyuridine) DNA Synthesis Assay: This assay measures cell proliferation by detecting newly synthesized DNA.

  • Treatment: Cells are treated with this compound as in the CCK8 assay.

  • EdU Labeling: EdU is added to the cell culture medium, where it is incorporated into the DNA of proliferating cells.

  • Detection: The cells are then fixed, permeabilized, and the incorporated EdU is detected using a fluorescently labeled azide that binds to the ethynyl group of EdU.

  • Analysis: The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Cancer Cells (U251 & U87-MG) treat_cells Treat with this compound (Varying Concentrations) seed_cells->treat_cells cck8 CCK8 Assay (Viability) treat_cells->cck8 edu EdU Assay (Proliferation) treat_cells->edu measure_abs Measure Absorbance (CCK8) cck8->measure_abs measure_fluor Measure Fluorescence (EdU) edu->measure_fluor calc_ic50 Calculate IC50 measure_abs->calc_ic50 measure_fluor->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound on cancer cells.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the Akt/GSK-3β pathway.

  • Cell Lysis: After treatment with this compound, cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, β-catenin, c-Myc) and then with secondary antibodies conjugated to an enzyme.

  • Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured and quantified.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of glioblastoma cell growth and viability in vitro, acting through the Akt/GSK-3β signaling pathway. However, the lack of data on its effects on normal, non-cancerous cells is a significant gap in the current understanding of its therapeutic potential. Future studies are imperative to determine the selectivity index of this compound, which is the ratio of its cytotoxicity in normal versus cancer cells. A high selectivity index would indicate a favorable safety profile, making this compound a more promising candidate for further preclinical and clinical development in the treatment of glioblastoma.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Chrysomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Chrysomycin A are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols for cytotoxic and hazardous materials.

This compound, as a cytotoxic agent, requires classification as hazardous waste. All materials that come into contact with this compound, including personal protective equipment (PPE), contaminated labware, and cleaning materials, must be disposed of as hazardous waste.[1] Adherence to institutional and regulatory guidelines is critical for safe and compliant disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure to this potent compound.

Personal Protective Equipment (PPE)Specification
Gloves Nitrile, cytotoxic-resistant gloves should be worn at all times.[2]
Eye Protection Safety glasses or goggles to protect against splashes.[2]
Lab Coat A dedicated lab coat or gown should be worn.
Respiratory Protection A respirator mask (P2/N95) may be necessary depending on the form of the compound and the procedure.[3]
Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for disposal.

1. Segregation of Waste:

  • All waste contaminated with this compound must be segregated from general laboratory waste.[1]

  • Do not mix hazardous waste with other types of waste.[1]

2. Waste Containers:

  • Use designated, leak-proof containers for all this compound waste.[4]

  • For sharps waste, such as needles and contaminated glassware, use a puncture-resistant sharps container.[4]

  • It is recommended to use yellow clinical waste containers with purple lids, which are specifically designated for cytotoxic and cytostatic waste.[1]

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name, "this compound."

  • Include the date of waste accumulation.

4. Disposal of Contaminated Materials:

  • Solid Waste: Place all contaminated solid materials, including gloves, wipes, and disposable lab coats, directly into the designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. Do not discharge to the sewer.[1][5]

  • Sharps: Dispose of all contaminated sharps in a designated sharps container.[4]

5. Storage:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.[6][7]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

ActionProcedure
Evacuate Immediately evacuate the affected area.
Notify Inform your laboratory supervisor and EHS department.
Secure Restrict access to the spill area.
Clean-up Only trained personnel with appropriate PPE should clean up the spill using a designated spill kit. All spill clean-up materials must be disposed of as hazardous waste.[5]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and steps.

cluster_0 This compound Waste Disposal Workflow A Identify this compound Contaminated Waste B Is the waste sharp? A->B C Place in Puncture-Resistant Sharps Container B->C Yes D Place in Lined Cytotoxic Waste Bin B->D No E Seal Container When Full C->E D->E F Label with 'Cytotoxic Waste' and Contents E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chrysomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all personnel handling Chrysomycin A. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure to this potent compound.

This compound is a highly toxic substance with un-thoroughly investigated chemical, physical, and toxicological properties.[1] The primary routes of exposure are ingestion and through skin contact, with oral exposure being potentially fatal.[1][2] Due to the limited availability of specific toxicity data, a highly cautious approach is required. All handling procedures must be designed to minimize the risk of aerosol generation and direct contact.

Hazard Summary

A clear understanding of the hazards associated with this compound is the foundation of safe handling. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1]
Acute Toxicity, DermalCategory 1Fatal in contact with skin[2]
Aquatic Hazard, AcuteCategory 1H400: Very toxic to aquatic life
Aquatic Hazard, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingWear two pairs of powder-free nitrile gloves.[3][4] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste.[3] Change gloves every 30-60 minutes or immediately if contamination is suspected.[3]
Body Disposable GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] Gown cuffs should be tucked under the outer gloves.[4]
Eyes & Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield must be worn over the goggles to protect against splashes when handling solutions.[5]
Respiratory N95 or higher RespiratorA NIOSH-approved N95 or higher-level respirator should be worn, especially when handling the solid compound or when there is a risk of aerosol generation.[6]

Operational Protocols: A Step-by-Step Guide

Strict adherence to the following procedural steps is essential for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and spill kit are readily accessible.

  • Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid hazardous waste.

Handling the Compound
  • Weighing: Handle the solid compound with extreme care to avoid generating dust. Weighing should be performed in a containment device such as a glove box or a balance enclosure within the fume hood.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Transfers: Use a calibrated positive displacement pipette or a syringe with a Luer-Lok tip for transferring solutions to prevent aerosol generation.

Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable deactivating agent or a 10% bleach solution followed by a rinse with 70% ethanol and then water.

  • PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, gown, inner gloves, and respirator. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1][2]

  • Spill: Evacuate the area. For small spills, use an absorbent material from the spill kit to contain the spill. For large spills, evacuate the laboratory and contact the institutional safety office immediately.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: All contaminated solid materials, including pipette tips, tubes, gloves, gowns, and absorbent pads, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed, and chemically resistant container. Do not dispose of down the drain.[1]

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a 10% bleach solution for at least 24 hours, followed by thorough rinsing with water.

Workflow and Safety Logic

The following diagram illustrates the critical workflow for safely handling this compound, emphasizing the integration of safety checks and proper disposal at each stage.

ChrysomycinA_Handling_Workflow This compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response prep_area Designate & Prepare Fume Hood verify_hood Verify Fume Hood Function prep_area->verify_hood don_ppe Don Full PPE emergency_prep Check Emergency Equipment verify_hood->emergency_prep waste_prep Prepare Labeled Waste Containers emergency_prep->waste_prep weigh Weigh Solid in Containment don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill exposure Personal Exposure handling_main handling_main->spill handling_main->exposure cluster_handling cluster_handling

Caption: Workflow for the safe handling of this compound.

References

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